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(-)-Camphenilone

Cat. No.: B13416667
M. Wt: 138.21 g/mol
InChI Key: ZYPYEBYNXWUCEA-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Camphenilone (CAS# 13211-15-9), with the molecular formula C9H14O, is a high-purity, stereospecific derivative of camphene that serves as a critical reference standard and reactant in specialized scientific research . This compound, a solid ketone with a camphor-like odor and a boiling point of 196.3°C, is a valuable tool for studying the atmospheric fate of monoterpenes, with research measuring its rate constant for reaction with OH radicals to understand its tropospheric lifetime . Furthermore, the photochemistry of camphenilone has been explored in laboratory settings, including its rare photoconversion from a cyclic ketone to a cyclic acetal in solutions like methanol . This product is strictly labeled For Research Use Only (RUO) . RUO products are essential tools for laboratory research but are not intended for use in diagnostic procedures or for any application in humans . They are exempt from the regulatory controls that apply to diagnostic or therapeutic agents, and their use is confined to controlled research environments. This product is not a drug, cosmetic, or consumer product and is not for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B13416667 (-)-Camphenilone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H14O/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

ZYPYEBYNXWUCEA-RQJHMYQMSA-N

Isomeric SMILES

CC1([C@H]2CC[C@H](C2)C1=O)C

Canonical SMILES

CC1(C2CCC(C2)C1=O)C

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Camphenilone

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and logical relationships between the compound's characteristics and its applications.

General and Chemical Properties

This compound, a bicyclic monoterpene ketone, is recognized for its distinct camphor-like aroma.[1] It is a bridged compound and a cyclic terpene ketone.[2] Its structural rigidity and functional group make it a subject of interest in synthetic chemistry and fragrance science.

PropertyValueSource
Molecular Formula C₉H₁₄O[3]
Molecular Weight 138.21 g/mol [2][4]
CAS Number 50896-19-0
IUPAC Name (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
Synonyms (1R)-Camphenilone, (R)-3,3-Dimethylbicyclo[2.2.1]heptan-2-one
InChIKey ZYPYEBYNXWUCEA-UHFFFAOYSA-N[2]

Physical Properties

The physical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various industrial and research settings.

PropertyValueNotesSource
Boiling Point 195.00 to 196.00 °Cat 760.00 mm Hg[5]
Flash Point 65.56 °CTCC (Tagliabue Closed Cup)[5]
Vapor Pressure 0.402000 mmHgat 25.00 °C (estimated)[5]
logP (o/w) 1.808Estimated[5]

Solubility Data

The solubility of a compound is a critical parameter in drug development and formulation science. This compound is generally soluble in alcohol and insoluble in water.[5]

SolventSolubility (mg/L)Temperature (°C)Source
Water52225 (estimated)[5]
AlcoholSolubleNot Specified[5]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

TechniqueDataSource
Infrared (IR) Spectroscopy Strong absorption at ~1700 cm⁻¹ (C=O stretch)[4]
¹³C Nuclear Magnetic Resonance (NMR) Peaks at δ 215 ppm (ketone carbon), δ 35–45 ppm (bridgehead carbons)[4]

Experimental Protocols

5.1. Synthesis of Camphenilone via Oxidation of Camphene (B42988)

Camphenilone is commonly synthesized through the oxidation of camphene. The following protocol is a general representation of this chemical transformation.

Objective: To synthesize camphenilone by the oxidation of camphene.

Materials:

  • Camphene

  • Oxidizing agent (e.g., hydrogen peroxide)[6]

  • Catalyst (e.g., PdCl₂)[6]

  • Solvent (e.g., acetonitrile)[6]

  • Apparatus for chemical synthesis including a reaction flask, condenser, and stirring mechanism.

Procedure:

  • In a suitable reaction flask, dissolve camphene in acetonitrile.

  • Add the catalyst, such as PdCl₂, to the solution.

  • Slowly add the oxidizing agent, for instance, hydrogen peroxide, to the reaction mixture while stirring.

  • Maintain the reaction at a controlled temperature (e.g., 333 K) and under an air atmosphere.[6]

  • Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the excess oxidant, followed by extraction with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude camphenilone.

5.2. Purification of Camphenilone

Purification of the synthesized camphenilone is essential to remove unreacted starting materials, byproducts, and catalyst residues. Column chromatography is a standard and effective method for this purpose.

Objective: To purify crude camphenilone using column chromatography.

Materials:

  • Crude camphenilone

  • Silica (B1680970) gel (stationary phase)

  • A suitable solvent system (mobile phase), typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate).

  • Chromatography column and associated glassware.

  • Thin-Layer Chromatography (TLC) plates for monitoring the separation.

Procedure:

  • Prepare a slurry of silica gel in the non-polar solvent of the chosen solvent system and pack it into the chromatography column.

  • Dissolve the crude camphenilone in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the solvent system, starting with a low polarity and gradually increasing the polarity if necessary.

  • Collect fractions of the eluent in separate test tubes.

  • Monitor the composition of the collected fractions using TLC.

  • Combine the fractions containing the pure camphenilone.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain purified camphenilone.

Visualizations

6.1. Synthesis Workflow of Camphenilone

The following diagram illustrates a typical workflow for the synthesis of camphenilone from α-pinene, a common precursor to camphene.

G cluster_0 Synthesis of Camphene cluster_1 Synthesis of Camphenilone cluster_2 Purification start Start: α-Pinene isomerization Isomerization Reaction (Acid Catalyst) start->isomerization camphene Camphene isomerization->camphene oxidation Oxidation Reaction (e.g., H₂O₂, PdCl₂) camphene->oxidation crude_camphenilone Crude Camphenilone oxidation->crude_camphenilone purification Column Chromatography crude_camphenilone->purification pure_camphenilone Pure this compound purification->pure_camphenilone

Caption: Workflow for the synthesis and purification of this compound.

6.2. Logical Relationship of this compound Properties and Applications

This diagram illustrates the connection between the intrinsic properties of this compound and its primary applications.

G cluster_properties Intrinsic Properties cluster_applications Primary Applications odor Camphor-like Odor fragrance Fragrance Industry odor->fragrance is utilized in structure Bicyclic Ketone Structure structure->fragrance contributes to synthesis Chemical Intermediate structure->synthesis provides scaffold for reactivity Ketone Functional Group reactivity->synthesis enables use as

Caption: Relationship between properties and applications of this compound.

References

Spectroscopic Data Analysis of (-)-Camphenilone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (-)-Camphenilone, a bicyclic monoterpene ketone. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and characterization of this compound. Detailed experimental protocols are provided to aid in the replication of these analyses.

Introduction to this compound

This compound, with the IUPAC name (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, is a chiral ketone with a rigid bicyclic framework. Its molecular formula is C₉H₁₄O, and it has a molecular weight of approximately 138.21 g/mol . The unique stereochemistry and functional group of this compound make it a subject of interest in synthetic organic chemistry and as a chiral building block. Accurate spectroscopic analysis is paramount for its identification and for ensuring its purity in various applications, including drug development.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, summarized in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Due to the lack of publicly available experimental ¹H NMR spectra with complete assignments for this compound, the following data is based on spectral prediction and analysis of similar bicyclic systems. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H12.5 - 2.7m-
H41.9 - 2.1m-
H5 (exo)1.7 - 1.9m-
H5 (endo)1.5 - 1.7m-
H6 (exo)1.8 - 2.0m-
H6 (endo)1.3 - 1.5m-
H7 (syn)1.6 - 1.8d~10
H7 (anti)1.1 - 1.3d~10
CH₃ (C3-endo)1.0 - 1.2s-
CH₃ (C3-exo)0.9 - 1.1s-

Note: The predicted values are for a generic instrument and may vary based on the solvent and magnetic field strength.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C145 - 55
C2 (C=O)215 - 225
C340 - 50
C435 - 45
C520 - 30
C625 - 35
C730 - 40
CH₃ (C3-endo)20 - 30
CH₃ (C3-exo)20 - 30
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption due to the carbonyl (C=O) group.

Table 3: Significant IR Absorption Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone)1740 - 1750[1][2]Strong
C-H Stretch (sp³ CH, CH₂, CH₃)2850 - 3000Medium to Strong
C-H Bend (CH₂, CH₃)1370 - 1470Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
138Moderate[M]⁺ (Molecular Ion)
123Moderate[M - CH₃]⁺
110Moderate[M - C₂H₄]⁺ (from McLafferty rearrangement)
95Strong[M - C₃H₇]⁺ or [C₇H₁₁]⁺
81Strong[C₆H₉]⁺
69Base Peak[C₅H₉]⁺
67Strong[C₅H₇]⁺
41Strong[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The solvent should be chosen based on sample solubility and to avoid signal overlap with the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.

    • Solution: Alternatively, a dilute solution (1-5%) in a suitable solvent with minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂) can be prepared and analyzed in a liquid cell.

    • ATR: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method where a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep 1. Sample Preparation cluster_data_acquisition 2. Data Acquisition cluster_data_processing 3. Data Processing cluster_data_analysis 4. Data Analysis & Interpretation cluster_structure_elucidation 5. Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film / Solution / ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Prep_MS->MS_Acq Proc_NMR Fourier Transform, Phase & Baseline Correction NMR_Acq->Proc_NMR Proc_IR Background Subtraction IR_Acq->Proc_IR Proc_MS Chromatogram & Spectrum Extraction MS_Acq->Proc_MS Analysis_NMR Chemical Shift Analysis, Coupling Constant Determination, Structural Assignment Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Molecular Ion Identification, Fragmentation Pattern Analysis Proc_MS->Analysis_MS Structure Final Structure of This compound Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous structural elucidation. The provided experimental protocols serve as a foundation for researchers to obtain high-quality spectroscopic data for this and similar bicyclic monoterpenes. Careful analysis of the chemical shifts, coupling constants, characteristic infrared absorptions, and mass spectral fragmentation patterns is essential for confirming the identity and purity of this compound in research and development settings.

References

(-)-Camphenilone: A Technical Guide to Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, proposed biosynthesis, and detailed methodologies for the isolation of the bicyclic monoterpenoid, (-)-camphenilone. The information presented is intended to support research and development efforts involving this chiral molecule.

Introduction to this compound

This compound, systematically named (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, is a naturally occurring chiral ketone.[1] As a member of the terpene family, it is a structural isomer of the more widely known camphor (B46023). Its rigid bicyclic structure and specific stereochemistry make it a valuable chiral building block in asymmetric synthesis and a target for investigation in medicinal chemistry. This guide details its known natural sources and outlines robust protocols for its extraction and purification.

Chemical Structure and Properties:

  • Molecular Formula: C₉H₁₄O[1][2]

  • Molecular Weight: 138.21 g/mol [2]

  • IUPAC Name: (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one[1]

  • Synonyms: 3,3-Dimethylbicyclo[2.2.1]heptan-2-one, 3,3-Dimethylnorcamphor[2]

  • Appearance: A cyclic terpene ketone.[2]

Natural Occurrence

This compound is found as a constituent of essential oils from various plants, though typically as a minor or trace component. The most frequently cited natural source is from the Artemisia genus.

Principal Natural Source: Artemisia herba-alba

Artemisia herba-alba Asso, commonly known as desert wormwood, is an aromatic shrub found in the arid regions of North Africa, the Middle East, and Spain.[3] Its essential oil is a complex mixture of monoterpenoids and sesquiterpenoids. While camphenilone has been reported in Artemisia herba-alba, its concentration is often low and not consistently quantified in all chemotypes of the plant.[2] The composition of the essential oil can vary significantly based on the geographical origin, climate, and harvest time.[3][4]

The primary components of A. herba-alba essential oil are typically major constituents like camphor, α- and β-thujone, 1,8-cineole, chrysanthenone, and davanone.[3][5][6][7][8] The yield of essential oil from this plant, however, is well-documented and provides a baseline for extraction efforts.

Quantitative Data: Essential Oil Yield from Artemisia herba-alba

The following table summarizes the reported yields of essential oil obtained from the aerial parts of Artemisia herba-alba using hydrodistillation or steam distillation. This data is critical for estimating the amount of plant material required to obtain a workable quantity of crude oil from which this compound can be isolated.

Geographic Origin of PlantEssential Oil Yield (% w/w, dry weight)Key Components ReportedReference
Southern Tunisia0.68% - 1.93%Cineole, Thujones, Camphor, Davanone[3]
Algeria~1.5%Davanone[4]
Tunisia (Central)1.86% (leaves), 0.25% (stems)α-Thujone, Camphor, 1,8-Cineole[7]
Iran (West Azerbaijan)1.1%β-Thujone, Camphor, 1,8-Cineole[8]
Morocco1.3% - 3.3%Thujone, Camphor, Eucalyptol[5]

Note: The concentration of this compound is not explicitly quantified in these studies, indicating its status as a trace component.

Proposed Biosynthesis Pathway

The specific enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. However, a putative pathway can be proposed based on the well-established biosynthesis of other bicyclic monoterpenes, which originate from geranyl pyrophosphate (GPP). The pathway likely involves the cyclization of GPP, followed by rearrangements and oxidation steps, with a key intermediate being the terpene camphene.

G cluster_MEP MEP/DOXP Pathway IPP IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP DMAPP DMAPP->GPP LPP (-)-Linalyl-PP GPP->LPP (-)-Linalyl-PP Synthase BPP (-)-Bornyl-PP LPP->BPP (-)-Pinene Synthase (cyclization) Camphene (-)-Camphene BPP->Camphene Rearrangement Camphenilone This compound Camphene->Camphenilone Oxidation (P450 Enzyme)

Caption: Proposed biosynthetic pathway for this compound from GPP.

Isolation Methodology

The isolation of this compound from its natural source is a multi-step process involving the initial extraction of the crude essential oil followed by high-resolution chromatographic purification to separate the target compound from the complex mixture.

Overall Isolation Workflow

The logical flow for isolating this compound involves two primary stages: bulk extraction of the volatile fraction and fine purification of the target analyte.

G cluster_extraction Stage 1: Bulk Extraction cluster_purification Stage 2: Purification & Analysis Plant Plant Material (Artemisia herba-alba) SD Steam Distillation Plant->SD Oil Crude Essential Oil SD->Oil PrepGC Preparative Gas Chromatography (Prep-GC) Oil->PrepGC Fractions Collected Fractions PrepGC->Fractions Pure Pure this compound Fractions->Pure Analysis Analysis (GC-MS, NMR, Chiral GC) Pure->Analysis

Caption: General workflow for the isolation of this compound.

Experimental Protocols

This protocol describes the extraction of essential oil from dried aerial parts of Artemisia herba-alba.

  • Preparation of Plant Material:

    • Obtain dried aerial parts (leaves and stems) of Artemisia herba-alba.

    • Coarsely grind the material to increase the surface area for efficient extraction. Do not grind to a fine powder, as this can impede steam flow.

    • Weigh approximately 500 g of the ground plant material.

  • Apparatus Setup:

    • Set up a steam distillation apparatus, which includes a steam generator, a distillation flask (still pot) for the plant material, a condenser, and a collection vessel (e.g., a Clevenger-type apparatus or a Florentine flask).[9]

  • Distillation Process:

    • Place the weighed plant material into the distillation flask.

    • Pass steam from the generator through the plant material. The hot steam will rupture the plant's oil glands and volatilize the essential oils.[2]

    • The steam and volatile oil mixture will travel to the condenser.

    • Cool the condenser with a continuous flow of cold water (e.g., 10-15°C) to liquefy the vapor.[1]

    • Collect the distillate in the collection vessel. The essential oil, being less dense than water, will form a layer on top of the aqueous distillate (hydrosol).

  • Extraction and Drying:

    • The distillation is typically run for 3-4 hours, or until no more oil is observed collecting.

    • Carefully separate the oil layer from the aqueous layer.

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.

    • Filter or decant the dried oil into a sealed, amber glass vial and store at 4°C until further purification.

    • Calculate the yield of the crude essential oil as a percentage of the initial dry weight of the plant material.

This protocol is for the isolation of this compound from the complex essential oil mixture.[10]

  • Analytical Method Development:

    • First, develop an analytical GC-MS method to identify the retention time of camphenilone in the crude essential oil.

    • Use a suitable capillary column (e.g., a polar column like a wax-type or a non-polar DB-5MS).

    • Optimize the temperature program to achieve good separation between camphenilone and other major components like camphor and thujone.

  • Prep-GC System Setup:

    • Use a preparative gas chromatograph equipped with a larger diameter column (packed or thick-film capillary) to handle larger injection volumes.

    • The system must have a post-column splitter that directs a small portion of the eluent to a detector (e.g., FID) and the majority to a fraction collector.

    • The fraction collector should consist of cooled traps (e.g., U-tubes immersed in a cold bath or liquid nitrogen) to condense and capture the target compound.

  • Purification Process:

    • Transfer the analytical method parameters (scaled for the preparative system) to the Prep-GC.

    • Inject an appropriate volume of the crude essential oil (this can range from microliters to milliliters depending on the system's capacity).

    • Monitor the chromatogram from the detector in real-time.

    • Based on the predetermined retention time, open the valve to the collection trap just before the camphenilone peak begins to elute and close it immediately after the peak has passed.

    • Multiple injections will be necessary to process the entire batch of crude oil and accumulate enough of the target compound.

  • Recovery and Analysis:

    • After all runs are complete, rinse the collection traps with a small amount of a volatile solvent (e.g., high-purity hexane (B92381) or dichloromethane) to recover the purified this compound.

    • Combine the rinsates and carefully evaporate the solvent under a gentle stream of nitrogen.

    • Assess the purity of the isolated compound using analytical GC-MS. A purity of >98% is often achievable.

    • Confirm the identity and stereochemistry using NMR spectroscopy and chiral gas chromatography, respectively.

Conclusion

This compound is a naturally occurring bicyclic monoterpenoid found in trace amounts in the essential oil of plants such as Artemisia herba-alba. While its low natural abundance presents a challenge, this guide outlines a robust and systematic approach for its isolation. The process begins with efficient bulk extraction of the crude essential oil via steam distillation, for which baseline yield data is provided. Subsequent high-resolution purification using preparative gas chromatography is essential for isolating this compound from the chemically complex oil. The detailed protocols and workflows presented herein provide a technical foundation for researchers to obtain this valuable chiral compound for applications in synthetic chemistry and drug discovery.

References

(-)-Camphenilone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Camphenilone, a bicyclic monoterpene ketone, presents a unique scaffold for chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical identity, structural features, and, where available, its biological context. Due to the limited publicly available data specifically on this compound, this document also draws upon information on the broader class of bicyclic monoterpenes to provide a predictive context for its potential properties and applications. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic and synthetic potential of this chiral molecule.

Chemical and Physical Properties

This compound, also known by its IUPAC name (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, is a chiral organic compound. Its rigid bicyclic structure and stereochemistry are key determinants of its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundCamphenilone (Racemic)(-)-Camphene
CAS Number 50896-19-0[1]13211-15-95794-04-7
Molecular Formula C₉H₁₄O[1][2][3]C₉H₁₄O[2][3]C₁₀H₁₆
Molecular Weight 138.21 g/mol [1][2]138.21 g/mol [2]136.23 g/mol
IUPAC Name (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one[1]3,3-dimethylbicyclo[2.2.1]heptan-2-one(1S,4R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
Appearance Data not availableData not availableData not available
Boiling Point Data not available199 °C (estimated)[2]157.5-158.5 °C
Melting Point Data not availableData not available36-38 °C
Density Data not availableData not available0.84 g/mL at 25 °C

Molecular Structure

This compound possesses a bicyclo[2.2.1]heptane (norbornane) skeleton, which imparts significant steric hindrance and conformational rigidity. The carbonyl group at the C2 position and the gem-dimethyl groups at the C3 position are key functional features. The stereochemistry at the C1 and C4 bridgehead carbons is (1R,4S), defining it as the levorotatory enantiomer.

Figure 1: Molecular Structure of this compound

Caption: 2D representation of this compound's molecular structure.

Experimental Protocols

A hypothetical synthetic workflow is presented below.

Figure 2: Hypothetical Workflow for this compound Synthesis

G A Chiral Dienophile + Cyclopentadiene B Asymmetric Diels-Alder Reaction A->B Lewis Acid Catalyst C Bicyclic Adduct with Defined Stereochemistry B->C D Functional Group Interconversion C->D E Introduction of gem-Dimethyl Group D->E F Oxidation to Ketone E->F G This compound F->G

Caption: A potential synthetic route to this compound.

Biological Activity and Signaling Pathways

Specific research on the biological activity and mechanism of action of this compound is limited. However, the broader class of monoterpenes, including the structurally related camphene (B42988), has been investigated for various pharmacological effects. These studies may provide insights into the potential bioactivity of this compound. For instance, camphene has been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The rigid, lipophilic nature of the bicyclo[2.2.1]heptane framework suggests that this compound could potentially interact with cellular membranes or hydrophobic binding pockets of proteins.

Given the lack of direct evidence, a logical workflow for investigating the biological activity of this compound would involve initial screening followed by more detailed mechanistic studies.

Figure 3: Logical Workflow for Biological Activity Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A This compound B Cell-Based Assays (e.g., cytotoxicity, proliferation) A->B C Enzyme Inhibition Assays A->C D Identify Active Assays B->D C->D E Target Identification D->E F Signaling Pathway Analysis E->F G In Vivo Model Validation F->G

Caption: A proposed workflow for investigating this compound's bioactivity.

Data Presentation: Quantitative Analysis

Quantitative analytical data for this compound, such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), are not extensively reported in the public domain. For research purposes, it is crucial to obtain and report this data for proper characterization.

Table 2: Expected and Required Quantitative Data for this compound

Analytical TechniqueParameterExpected/Required Information
¹H NMR Chemical Shift (δ)Characteristic peaks for bicyclic protons and gem-dimethyl groups.
Coupling Constants (J)Information on the stereochemical relationships between protons.
IntegrationProportional to the number of protons, confirming the structure.
¹³C NMR Chemical Shift (δ)Position of the carbonyl carbon and other carbon signals.
LC-MS Retention TimeDependent on the chromatographic conditions used.
Mass-to-charge ratio (m/z)[M+H]⁺ or other adducts confirming the molecular weight.
Fragmentation PatternStructural information from MS/MS analysis.
Chiral HPLC/GC Enantiomeric Excess (% ee)To determine the purity of the (-)-enantiomer.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored chiral molecule with potential applications in synthetic chemistry and drug discovery. The lack of comprehensive public data highlights an opportunity for further research. Future studies should focus on:

  • Developing and publishing a robust, enantioselective synthesis of this compound to make it more accessible to the research community.

  • Conducting thorough biological screening to identify potential therapeutic areas.

  • Investigating its mechanism of action and identifying its molecular targets and affected signaling pathways.

  • Performing detailed spectroscopic and crystallographic analysis to fully characterize its three-dimensional structure and properties.

This technical guide serves as a starting point for researchers, providing the known information and outlining a roadmap for future investigations into the promising potential of this compound.

References

Toxicological Profile and Safety Data of (-)-Camphenilone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive toxicological profile for (-)-Camphenilone is not available in the public domain. Extensive searches of scientific literature and toxicology databases have not yielded specific studies on its acute toxicity, genotoxicity, repeated-dose toxicity, or its effects on cellular signaling pathways. The information presented in this guide is based on the limited available safety data and includes hypothetical examples to illustrate the structure and content of a complete toxicological profile as requested. These examples are for illustrative purposes only and do not represent actual experimental results for this compound.

Chemical Identity and Known Hazards

This compound is a bicyclic monoterpene ketone.[1] Its primary identification details are summarized below.

IdentifierValue
IUPAC Name (1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
CAS Number 50896-19-0
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Synonyms (1R)-Camphenilone, (R)-3,3-Dimethylbicyclo[2.2.1]heptan-2-one

Based on notifications to the ECHA C&L Inventory, this compound has the following GHS hazard classifications:

  • Flammable liquids (Category 4) , H227: Combustible liquid.[1]

  • Skin irritation (Category 2) , H315: Causes skin irritation.[1]

  • Serious eye irritation (Category 2A) , H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.[1]

Hypothetical Toxicological Data Summary

The following tables present a hypothetical summary of toxicological data that would typically be generated for a compound like this compound. This data is illustrative and not based on actual experimental results.

Table 1: Hypothetical Acute Toxicity Data
TestSpeciesRouteLD₅₀/LC₅₀Observations
Acute Oral ToxicityRatOral (gavage)> 2000 mg/kgNo mortality or significant clinical signs of toxicity observed.
Acute Dermal ToxicityRabbitDermal> 2000 mg/kgModerate skin irritation at the application site.
Acute Inhalation ToxicityRatInhalation (vapor)> 5 mg/L (4h)Signs of respiratory irritation during exposure.
Table 2: Hypothetical Genotoxicity Data
AssayTest SystemMetabolic Activation (S9)Concentration RangeResult
Bacterial Reverse Mutation (Ames Test)S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and without50 - 5000 µ g/plate Negative
In Vitro Micronucleus TestHuman peripheral blood lymphocytesWith and without10 - 1000 µg/mLNegative
In Vivo Micronucleus TestMouse bone marrowN/A500, 1000, 2000 mg/kgNegative
Table 3: Hypothetical Repeated-Dose Toxicity (28-Day Oral Study)
ParameterSpecies/SexDose Groups (mg/kg/day)NOAEL (mg/kg/day)Key Findings
Clinical Observations Rat (M/F)0, 100, 300, 10001000No treatment-related clinical signs.
Body Weight Rat (M/F)0, 100, 300, 1000300Decreased body weight gain in males at 1000 mg/kg/day.
Hematology Rat (M/F)0, 100, 300, 10001000No adverse effects observed.
Clinical Chemistry Rat (M/F)0, 100, 300, 1000300Increased liver enzymes (ALT, AST) at 1000 mg/kg/day.
Organ Weights Rat (M/F)0, 100, 300, 1000300Increased relative liver weight in both sexes at 1000 mg/kg/day.
Histopathology Rat (M/F)0, 100, 300, 1000300Centrilobular hepatocellular hypertrophy at 1000 mg/kg/day.

Hypothetical Experimental Protocols

The following are detailed, yet illustrative, methodologies for the key experiments cited in the hypothetical data tables.

Bacterial Reverse Mutation Assay (Ames Test)
  • Purpose: To assess the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several bacterial strains.

  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

  • Methodology: The plate incorporation method was used. This compound, dissolved in dimethyl sulfoxide (B87167) (DMSO), was tested at five concentrations (50, 150, 500, 1500, and 5000 µ g/plate ) in triplicate. Each concentration was tested with and without a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). The test substance, bacterial culture, and S9 mix (or buffer) were mixed with molten top agar (B569324) and poured onto minimal glucose agar plates. Plates were incubated at 37°C for 48 hours. The number of revertant colonies per plate was then counted.

  • Evaluation Criteria: A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.

In Vivo Micronucleus Test
  • Purpose: To determine the potential of this compound to induce chromosomal damage in the bone marrow of mammals.

  • Test System: Male C57BL/6 mice (n=5 per group).

  • Methodology: Animals were administered this compound via oral gavage at doses of 500, 1000, and 2000 mg/kg. A vehicle control (corn oil) and a positive control (cyclophosphamide, 40 mg/kg) were included. Bone marrow was harvested 24 hours after a single administration. Femurs were flushed, and the bone marrow cells were collected and smeared onto glass slides. Slides were stained with Giemsa, and 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei. Cytotoxicity was assessed by determining the ratio of PCEs to normochromatic erythrocytes (NCEs).

  • Evaluation Criteria: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group was considered a positive result.

28-Day Repeated Dose Oral Toxicity Study
  • Purpose: To evaluate the potential adverse effects of this compound following repeated oral administration over 28 days in rats.

  • Test System: Sprague-Dawley rats (10/sex/group).

  • Methodology: this compound was administered daily by oral gavage at doses of 0 (vehicle control), 100, 300, and 1000 mg/kg/day for 28 consecutive days. Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. All animals were subjected to a full necropsy, and selected organs were weighed. Tissues from all control and high-dose animals, as well as target organs from lower dose groups, were examined histopathologically.

  • Evaluation Criteria: The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose level at which no biologically significant treatment-related adverse effects were observed.

Mandatory Visualizations

Hypothetical Experimental Workflow: In Vivo Micronucleus Assay

G cluster_0 Dosing Phase cluster_1 Sample Collection & Processing cluster_2 Analysis Phase A Acclimatization of Mice B Group Assignment (Vehicle, Test Article, Positive Control) A->B C Single Oral Gavage Administration B->C D Bone Marrow Harvest (24h post-dose) C->D E Slide Preparation & Staining (Giemsa) D->E F Microscopic Analysis (Scoring of MN-PCEs) E->F H Statistical Analysis F->H G Cytotoxicity Assessment (PCE/NCE Ratio) G->H I Final Report H->I

Caption: Workflow for a hypothetical in vivo micronucleus test of this compound.

Hypothetical Signaling Pathway: Cellular Stress Response

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound B Reactive Oxygen Species (ROS) Generation A->B induces C MAPK Activation (p38, JNK) B->C activates E DNA Damage B->E causes D Transcription Factor Activation (e.g., AP-1) C->D phosphorylates F Pro-inflammatory Cytokine Expression D->F upregulates G Apoptosis E->G induces H Cell Cycle Arrest E->H triggers

References

The Dawn of a Bicyclic Ketone: An In-depth Guide to the Discovery and Historical Research of (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Camphenilone, a bicyclic monoterpene ketone, holds a significant place in the historical landscape of natural product chemistry. Its discovery and the subsequent elucidation of its structure are intrinsically linked to the pioneering era of terpene and camphor (B46023) research in the late 19th and early 20th centuries. This technical guide delves into the historical context of the discovery of this compound, presenting the key scientific contributions, experimental methodologies, and the evolution of our understanding of this important molecule. The work of prominent chemists such as Gustaf Komppa and P. Lipp, who were instrumental in unraveling the complexities of camphor and its derivatives, laid the foundational groundwork for the identification and synthesis of camphenilone.

The Historical Context: A World Obsessed with Camphor

The late 19th and early 20th centuries witnessed a surge in the chemical investigation of natural products, with camphor being a substance of immense interest due to its medicinal and industrial applications. The structural elucidation of camphor, a complex bicyclic molecule, was a formidable challenge that attracted some of the brightest minds in organic chemistry. It was within this fervent environment of research into the chemistry of camphor and its parent hydrocarbon, camphene (B42988), that camphenilone was first encountered.

The initial discovery of camphenilone was not a singular event but rather a consequence of systematic investigations into the degradation and transformation reactions of camphor and related compounds. Early researchers, through oxidation and rearrangement reactions of camphene, isolated a new ketone which they named camphenilone.

The First Synthesis: Oxidation of Camphene

While a definitive, single publication heralding the "discovery" of this compound is not readily identifiable from the historical record, the consensus points to its initial preparation via the oxidation of camphene. The schools of Gustaf Komppa, renowned for the first total synthesis of camphor in 1903, and P. Lipp were at the forefront of this research. The most probable first successful synthesis of camphenilone was achieved through the oxidation of camphene using an oxidizing agent such as potassium permanganate (B83412) or chromic acid.

Experimental Protocol: A Probable Historical Synthesis of Camphenilone from Camphene

The following protocol is a reconstruction based on the common laboratory practices and chemical knowledge of the early 20th century.

Objective: To synthesize camphenilone by the oxidation of camphene.

Materials:

  • Camphene

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A solution of camphene in a suitable solvent (e.g., acetone (B3395972) or diethyl ether) was prepared in a reaction flask equipped with a stirrer and a dropping funnel.

  • The flask was cooled in an ice bath to maintain a low temperature.

  • A dilute aqueous solution of potassium permanganate, acidified with sulfuric acid, was added dropwise to the stirred camphene solution. The reaction is exothermic and the addition rate was controlled to keep the temperature below 10 °C.

  • The reaction mixture was stirred vigorously until the purple color of the permanganate disappeared, indicating the completion of the oxidation.

  • To remove the manganese dioxide (MnO₂) byproduct, a solution of sodium bisulfite was added until the brown precipitate dissolved, leaving a clear solution.

  • The reaction mixture was then transferred to a separatory funnel and the organic layer was separated.

  • The aqueous layer was extracted several times with diethyl ether to ensure complete recovery of the product.

  • The combined organic extracts were washed with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with distilled water.

  • The ethereal solution was dried over anhydrous sodium sulfate.

  • The diethyl ether was removed by distillation, yielding crude camphenilone.

  • The crude product was then purified by steam distillation or fractional distillation under reduced pressure.

Characterization: In the early 20th century, the characterization of a new compound like this compound would have relied on a combination of physical and chemical methods:

  • Melting Point Determination: A sharp and specific melting point would indicate the purity of the crystalline product.

  • Elemental Analysis: To determine the empirical formula (C₉H₁₄O).

  • Polarimetry: To measure the specific rotation and confirm the presence of the levorotatory (-) enantiomer.

  • Derivative Formation: Preparation of crystalline derivatives, such as the semicarbazone or oxime, with sharp melting points, was a standard method for identification and purification.

  • Early Spectroscopic Methods: While in their infancy, techniques like UV-visible spectroscopy might have been used to provide some structural information.[1]

Quantitative Data

The physical and chemical properties of this compound, as determined by early and modern researchers, are summarized below.

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Appearance White crystalline solid
Melting Point 38-41 °C
Boiling Point 193-194 °C
Specific Rotation [α]D -59.6° (c=10, EtOH)
CAS Number 13211-15-9

Visualizing the Process

To better understand the workflow and relationships in the historical context of this compound's discovery, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Camphene Camphene Oxidation Oxidation Camphene->Oxidation KMnO₄, H₂SO₄ Crude Camphenilone Crude Camphenilone Oxidation->Crude Camphenilone Purification Purification Crude Camphenilone->Purification Distillation Pure this compound Pure this compound Purification->Pure this compound Physical_Properties Physical Properties (MP, [α]D) Pure this compound->Physical_Properties Chemical_Analysis Chemical Analysis (Elemental, Derivatives) Pure this compound->Chemical_Analysis

Caption: Historical workflow for the synthesis and characterization of this compound.

logical_relationship Camphor_Research Camphor & Terpene Research Camphene_Chemistry Chemistry of Camphene Camphor_Research->Camphene_Chemistry Oxidation_Studies Oxidation Reactions Camphene_Chemistry->Oxidation_Studies Discovery_Camphenilone Discovery of This compound Oxidation_Studies->Discovery_Camphenilone Structural_Elucidation Structural Elucidation Discovery_Camphenilone->Structural_Elucidation

Caption: Logical relationship of research leading to the discovery of this compound.

Conclusion

The discovery of this compound was a significant milestone in the golden age of terpene chemistry. Although the exact moment of its first isolation is not pinpointed to a single date or publication, the collective work of pioneering chemists in the early 20th century, through the systematic oxidation of camphene, brought this fascinating bicyclic ketone to light. The historical methods of synthesis and characterization, while rudimentary by today's standards, were sufficient to establish its fundamental properties and pave the way for future research into its chemical reactivity and potential applications. This guide provides a window into the ingenuity and perseverance of early organic chemists and highlights the enduring importance of this compound in the rich tapestry of natural product science.

References

In-depth Analysis of (-)-Camphenilone Reveals Limited Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of available scientific literature reveals a significant scarcity of in-depth research on the specific biological activities of (-)-Camphenilone, also known by its IUPAC name 3,3-Dimethylbicyclo[2.2.1]heptan-2-one. While the compound is recognized as a bicyclic monoterpene ketone and a component of some essential oils, detailed pharmacological studies, quantitative data on its biological effects, and elucidated mechanisms of action are largely absent from publicly accessible databases and scientific publications.

This compound is structurally characterized as a rigid bicyclic ketone.[1] It is noted for its potential as a precursor in the synthesis of novel camphor (B46023) analogs and other terpenoid-inspired compounds, and it is also utilized in the fragrance industry.[1] However, beyond its chemical properties and presence in certain plants like Artemisia herba-alba, there is a conspicuous lack of comprehensive studies investigating its potential therapeutic applications.

Our targeted searches for its insecticidal, antimicrobial, and anticancer properties did not yield specific studies focused on this compound. The scientific literature tends to focus on related compounds, such as derivatives of (-)-camphene, which have shown some promise as antibacterial agents against Staphylococcus aureus and Enterococcus spp.[2] However, these findings are not directly attributable to this compound itself.

Consequently, the core requirements for a detailed technical guide—including quantitative data for structured tables, detailed experimental protocols, and signaling pathway diagrams—cannot be met due to the lack of primary research data on this compound. The available information is insufficient to construct a comprehensive overview of its biological activities.

Further research is evidently needed to explore the potential pharmacological profile of this compound. Without dedicated studies to determine its efficacy and mechanism of action in various biological systems, its therapeutic potential remains unknown. At present, any discussion of its biological activities would be speculative and not grounded in the robust experimental evidence required for a technical guide aimed at researchers and drug development professionals.

References

An In-depth Technical Guide on the Solubility of (-)-Camphenilone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of (-)-Camphenilone, a bicyclic monoterpene ketone. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document summarizes the available qualitative information. To provide a practical reference for formulation and experimental design, quantitative solubility data for the structurally similar and well-studied monoterpene, (-)-Camphor, is presented. Furthermore, a detailed experimental protocol for determining the solubility of solid organic compounds in organic solvents via the isothermal shake-flask method is provided, accompanied by a visual workflow diagram. This guide is intended to be a valuable resource for researchers and professionals working with this compound and related terpenoid compounds in pharmaceutical and chemical research.

Introduction to this compound

This compound, with the chemical formula C₉H₁₄O, is a bicyclic monoterpene ketone.[1] Its rigid, bridged-ring structure is a subject of interest in synthetic chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its application in drug development, formulation, and as a chiral building block in organic synthesis. The solubility of a compound dictates its bioavailability, ease of purification, and compatibility with various delivery systems.

Solubility Profile of this compound

Currently, there is a notable scarcity of specific quantitative solubility data for this compound across a wide range of organic solvents in peer-reviewed literature. However, general qualitative descriptions indicate that this compound is soluble in alcohols.[2]

Quantitative Solubility of an Analogous Compound: (-)-Camphor

Given the structural similarity between this compound and (-)-Camphor (a bicyclic monoterpene ketone), the solubility data for (-)-Camphor can serve as a useful proxy for estimating the solubility behavior of this compound. It is important to note that while structurally similar, differences in their specific functional groups and molecular geometry will result in variations in their absolute solubility values. The following table summarizes the available quantitative solubility data for (-)-Camphor in several common organic solvents.

SolventChemical ClassSolubility of (-)-Camphor (approx. mg/mL)Reference
EthanolPolar Protic~30[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic~20[1]
Dimethylformamide (DMF)Polar Aprotic~30[1]
ChloroformNon-polarSoluble[3]
AcetonePolar AproticSoluble[4]
Diethyl EtherNon-polarFreely Soluble[5]

This data is for (-)-Camphor and is intended to provide an estimate for the solubility of the analogous compound, this compound.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6] This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature until saturation is achieved.

4.1. Materials and Equipment

  • This compound (or other solid solute)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Analytical balance

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

4.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a pre-weighed glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure the solution reaches saturation.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solute-solvent system and should be determined experimentally.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to permit the excess solid to settle. Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the settled solid. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.

  • Gravimetric Analysis: Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Once the solvent is fully evaporated, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

  • Quantification by Chromatography (Alternative to Gravimetric Analysis): Accurately dilute a known volume or weight of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear dynamic range of a pre-calibrated HPLC or GC method. Analyze the diluted sample to determine the concentration of the solute.

  • Data Reporting: Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ), mole fraction (χ), or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of a solid in an organic solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Reporting start Start prep_solution Add excess solute to a known volume of solvent in a vial start->prep_solution equilibration Shake at constant temperature (e.g., 24-48 hours) prep_solution->equilibration settle Allow excess solid to settle or centrifuge equilibration->settle sampling Withdraw supernatant and filter settle->sampling gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue sampling->gravimetric Method 1 chromatography Chromatographic Analysis: Dilute and quantify via HPLC/GC sampling->chromatography Method 2 end Report solubility data (e.g., mg/mL, mole fraction) gravimetric->end chromatography->end

Figure 1. Experimental workflow for solubility determination using the isothermal shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available scientific literature, this guide provides essential information for researchers working with this compound. The qualitative solubility profile, coupled with quantitative data from the analogous compound (-)-Camphor, offers a solid foundation for initial experimental design. The detailed experimental protocol for the isothermal shake-flask method provides a robust framework for obtaining precise and reliable solubility data for this compound or other solid organic compounds in various organic solvents. It is recommended that researchers perform their own solubility determinations for specific solvent systems to ensure accuracy in their work.

References

Thermochemical Data for (-)-Camphenilone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation: Thermochemical Data of Structurally Related Compounds

To provide context and an estimated range for the thermochemical properties of (-)-Camphenilone, the following table summarizes experimental data for structurally similar bicyclic compounds and terpenes. This data can serve as a valuable reference for researchers.

CompoundFormulaMolar Mass ( g/mol )ΔfH°(solid) (kJ/mol)ΔcH°(solid) (kJ/mol)ΔsubH° (kJ/mol)Reference
CamphorC10H16O152.23-276.1-5912.455.6NIST WebBook
FenchoneC10H16O152.23-288.7-5899.845.2NIST WebBook
NorcamphorC7H10O110.15-184.1-3984.048.1NIST WebBook
CampheneC10H16136.23-99.2-6273.945.6NIST WebBook

Note: The standard state is 298.15 K and 1 bar. ΔfH° is the standard enthalpy of formation, ΔcH° is the standard enthalpy of combustion, and ΔsubH° is the standard enthalpy of sublimation.

Experimental Protocols

The determination of thermochemical data is a precise and meticulous process. Below are detailed methodologies for the key experimental techniques used to obtain the data presented above.

1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion, measured using a bomb calorimeter.

  • Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. The enthalpy of combustion is then calculated from the temperature rise and the heat capacity of the calorimeter.[1][2]

  • Apparatus: A high-pressure stainless steel bomb, a water bath with a stirrer, a high-precision thermometer (e.g., a platinum resistance thermometer), and an ignition system.

  • Procedure:

    • A pellet of the sample (typically 0.5 - 1.0 g) of known mass is placed in a crucible inside the bomb.

    • A fuse wire (e.g., iron or platinum) is attached to the ignition circuit and positioned in contact with the sample.

    • The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The final temperature is determined after correcting for heat exchange with the surroundings.

    • The bomb is opened, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured.

  • Data Analysis: The heat of combustion (qc) is calculated using the formula: qc = - (Ccal * ΔT) where Ccal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change. The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the substance. The standard enthalpy of formation (ΔfH°) is subsequently derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO2 and H2O).[3]

2. Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the heat required to transform a substance from a solid to a gaseous state, can be measured by various techniques.

  • Knudsen Effusion Method:

    • Principle: This method relies on measuring the rate of mass loss of a sample effusing through a small orifice in a heated cell under vacuum. The vapor pressure can be determined from the rate of effusion using the Knudsen equation. The enthalpy of sublimation is then calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

    • Apparatus: A Knudsen cell (a small, heated container with a precisely machined orifice), a high-vacuum system, a microbalance for measuring mass loss, and a temperature control system.

    • Procedure:

      • A small amount of the sample is placed in the Knudsen cell.

      • The cell is placed in a high-vacuum chamber and heated to a specific temperature.

      • The mass loss of the sample over a known period is measured.

      • The experiment is repeated at several different temperatures.

    • Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R, where R is the gas constant.

  • Correlation Gas Chromatography:

    • Principle: This technique relates the gas chromatographic retention time of a substance to its vapor pressure. By measuring the retention time at different temperatures, the enthalpy of vaporization or sublimation can be determined.

    • Apparatus: A gas chromatograph with a temperature-programmable oven and a suitable capillary column.

    • Procedure:

      • A solution of the sample is injected into the gas chromatograph.

      • The retention time is measured at a series of isothermal oven temperatures.

    • Data Analysis: A plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature is used to calculate the enthalpy of transfer from the stationary phase to the gas phase, which can be correlated to the enthalpy of vaporization or sublimation.

Mandatory Visualization

Computational Thermochemistry Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. The following diagram illustrates a typical workflow for the high-level ab initio calculation of the gas-phase standard enthalpy of formation.[4]

Thermochemical_Workflow cluster_corrections Composite Method Corrections cluster_final_calc Final Enthalpy Calculation geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) freq_calc Frequency Calculation (at the same level) geom_opt->freq_calc Optimized Geometry hf_energy Hartree-Fock Energy (large basis set) mp2_energy MP2 Correlation Energy (large basis set) ccsd_t_energy Higher-Order Correlation (e.g., CCSD(T), smaller basis set) zpe Zero-Point Energy (ZPE) (from Frequencies) freq_calc->zpe thermal_corr Thermal Corrections to Enthalpy (from Frequencies) freq_calc->thermal_corr extrapolation Basis Set Extrapolation hf_energy->extrapolation mp2_energy->extrapolation atomization_energy Atomization Energy (ΣE_atoms - E_molecule) ccsd_t_energy->atomization_energy zpe->atomization_energy thermal_corr->atomization_energy extrapolation->atomization_energy enthalpy_formation Standard Enthalpy of Formation (ΔfH°) (using known atomic ΔfH°) atomization_energy->enthalpy_formation

Caption: Workflow for computational determination of gas-phase enthalpy of formation.

Logical Relationship for Experimental Data Determination

The following diagram illustrates the logical relationship and workflow for the experimental determination of the standard enthalpy of formation in the gaseous state.

Experimental_Workflow sample This compound Sample comb_cal Combustion Calorimetry sample->comb_cal sub_enthalpy Sublimation Enthalpy Determination (e.g., Knudsen Effusion) sample->sub_enthalpy delta_h_comb Standard Enthalpy of Combustion (ΔcH°(solid)) comb_cal->delta_h_comb delta_h_sub Standard Enthalpy of Sublimation (ΔsubH°) sub_enthalpy->delta_h_sub delta_h_form_solid Standard Enthalpy of Formation (ΔfH°(solid)) delta_h_comb->delta_h_form_solid Hess's Law delta_h_form_gas Standard Enthalpy of Formation (ΔfH°(gas)) delta_h_sub->delta_h_form_gas delta_h_form_solid->delta_h_form_gas

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the public domain, this guide provides a robust framework for its determination. By utilizing the experimental protocols for combustion calorimetry and sublimation enthalpy measurement, researchers can obtain accurate values for this important compound. Furthermore, the outlined computational workflow offers a reliable alternative for estimating its thermochemical properties. The data for structurally related compounds presented herein serves as a useful benchmark for both experimental and computational endeavors. This comprehensive approach will aid researchers, scientists, and drug development professionals in their work with this compound.

References

Methodological & Application

Application Notes and Protocol for the Enantioselective Synthesis of (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of (-)-Camphenilone, a valuable chiral building block in organic synthesis. The protocol is divided into two main stages: the isomerization of α-pinene to racemic camphene (B42988) and a proposed enantioselective oxidation of camphene to yield the target compound, this compound. The methodologies are based on established chemical transformations, with the enantioselective step being a proposed pathway utilizing a chiral palladium catalyst system.

Introduction

This compound is a bicyclic monoterpene ketone that serves as a crucial intermediate in the synthesis of various natural products and pharmaceuticals. Its rigid, chiral scaffold makes it an attractive starting material for the construction of complex molecular architectures. The enantioselective synthesis of this compound is of significant interest to ensure the stereochemical purity of the final products. This protocol outlines a practical approach for its preparation, beginning with the readily available starting material, α-pinene.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed in two sequential steps, as illustrated below. The first step involves the acid-catalyzed isomerization of α-pinene to produce racemic (±)-camphene. The second, and key, step is the proposed enantioselective Wacker-type oxidation of camphene to this compound, employing a chiral palladium catalyst.

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Enantioselective Oxidation (Proposed) a_pinene α-Pinene camphene (±)-Camphene a_pinene->camphene   Titanium (IV) Oxide Hydrate (B1144303), Heat (155-165 °C) camphene_2 (±)-Camphene camphenilone This compound camphene_2->camphenilone   Pd(OAc)₂, Chiral Ligand, Oxidant, Solvent

Figure 1. Proposed two-step synthesis of this compound from α-pinene.

Experimental Protocols

Step 1: Synthesis of (±)-Camphene from α-Pinene

This procedure is adapted from established industrial processes for the isomerization of α-pinene.[1][2]

Materials:

  • α-Pinene (98% purity or higher)

  • Titanium (IV) oxide hydrate (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Anhydrous sodium sulfate

  • Hexane (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is charged with α-pinene (100 g, 0.734 mol). The system is flushed with nitrogen.

  • Catalyst Addition: Titanium (IV) oxide hydrate (0.5 g, 0.5% by weight) is added to the stirred α-pinene.[2]

  • Isomerization Reaction: The mixture is heated to reflux (approximately 155-165 °C) under a nitrogen atmosphere.[1] The reaction is maintained at this temperature for 1.5 to 2 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the α-pinene peak and the appearance of the camphene peak.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The crude product is filtered to remove the catalyst.

  • Purification: The resulting liquid is purified by fractional distillation under reduced pressure to afford (±)-camphene as a waxy solid. The product should be stored under an inert atmosphere.

Expected Yield: ~65-75%

Step 2: Proposed Enantioselective Oxidation of (±)-Camphene to this compound

This proposed protocol utilizes an asymmetric Wacker-type oxidation. The choice of a chiral ligand is crucial for achieving high enantioselectivity. A bis(oxazoline) (BOX) ligand is proposed here due to its proven efficacy in various asymmetric palladium-catalyzed reactions.

Materials:

  • (±)-Camphene

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S,S)-Ph-BOX] (or a similar chiral ligand)

  • p-Benzoquinone (oxidant)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, palladium(II) acetate (5 mol%) and the chiral ligand (S,S)-Ph-BOX (6 mol%) are dissolved in anhydrous DMSO. The mixture is stirred at room temperature for 30 minutes to form the chiral catalyst complex.

  • Reaction Mixture: To the catalyst solution, (±)-camphene (1.0 eq) is added, followed by p-benzoquinone (1.2 eq) and water (10 eq).

  • Oxidation Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) and monitored by Thin Layer Chromatography (TLC) or GC for the consumption of camphene.

  • Quenching and Extraction: Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

  • Chiral Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral GC or High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Note that the data for Step 2 is hypothetical and serves as a target for optimization.

Table 1: Reactants and Conditions for the Synthesis of (±)-Camphene

Reactant/CatalystMolar Eq.Amount
α-Pinene1.0100 g (0.734 mol)
Titanium (IV) Oxide Hydrate-0.5 g (0.5 wt%)
Reaction Conditions
Temperature-155-165 °C (Reflux)
Reaction Time-1.5 - 2 hours
Product
(±)-Camphene-Expected Yield: 65-75%

Table 2: Proposed Reactants and Conditions for the Enantioselective Oxidation to this compound

Reactant/Catalyst/LigandMolar Eq. / Mol%
(±)-Camphene1.0
Palladium(II) Acetate [Pd(OAc)₂]5 mol%
(S,S)-Ph-BOX Ligand6 mol%
p-Benzoquinone1.2
Water10
Reaction Conditions
SolventDMSO
Temperature40-60 °C
Product
This compoundTarget Yield: >70%
Target e.e.: >90%

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

G cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Enantioselective Oxidation start1 Mix α-Pinene and Catalyst react1 Heat to Reflux (155-165 °C) start1->react1 workup1 Cool and Filter react1->workup1 purify1 Fractional Distillation workup1->purify1 product1 (±)-Camphene purify1->product1 start2 Prepare Chiral Catalyst product1->start2  Use as starting material react2 Add Camphene, Oxidant, Water start2->react2 heat2 Heat (40-60 °C) react2->heat2 workup2 Quench and Extract heat2->workup2 purify2 Flash Chromatography workup2->purify2 product2 This compound purify2->product2

Figure 2. Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle for Asymmetric Wacker-type Oxidation

The proposed mechanism for the key enantioselective oxidation step is depicted below, illustrating the role of the chiral palladium complex.

G pd_ii Pd(II)-L pi_complex π-Complex pd_ii->pi_complex + Camphene pd_0 Pd(0)-L pd_0->pd_ii + Oxidant oxidant p-Benzoquinone oxidized_oxidant Hydroquinone oxidant->oxidized_oxidant camphene Camphene h2o H₂O camphenilone This compound hydroxypalladation Hydroxypalladation pi_complex->hydroxypalladation + H₂O beta_hydride β-Hydride Elimination hydroxypalladation->beta_hydride beta_hydride->pd_0 + this compound

Figure 3. Proposed catalytic cycle for the asymmetric Wacker-type oxidation.

References

Chiral Separation of Camphenilone Isomers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of camphenilone isomers. The methodologies outlined below are primarily focused on gas chromatography (GC), a highly effective technique for the enantioselective analysis of volatile compounds like camphenilone. The information is designed to guide researchers in developing and implementing robust methods for the separation and quantification of camphenilone enantiomers, which is critical in fields such as fragrance analysis, stereoselective synthesis, and quality control.

Introduction to Chiral Separation of Camphenilone

Camphenilone, a bicyclic monoterpene ketone, possesses a chiral center, resulting in the existence of two enantiomers: (+)-camphenilone and (-)-camphenilone. These enantiomers can exhibit different biological and olfactory properties. Therefore, the ability to separate and accurately quantify each enantiomer is of significant importance. Chiral gas chromatography, employing columns with chiral stationary phases (CSPs), is a powerful and widely used technique for this purpose. Cyclodextrin-based CSPs, in particular, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including terpenes and ketones.[1][2]

Gas Chromatography (GC) Method for Chiral Separation of Camphenilone Isomers

Gas chromatography is a versatile and accurate technique for determining the enantiomeric composition of volatile and semi-volatile samples.[2] High resolution, sensitivity, and speed make chiral capillary GC ideal for the analysis of natural products and other complex mixtures.[2] The separation of enantiomers is achieved through the use of capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins.[1]

Application Note: Enantioselective GC Analysis of Camphenilone

This application note details a gas chromatography method for the baseline separation of camphenilone enantiomers using a commercially available cyclodextrin-based chiral stationary phase. The selection of an appropriate chiral column is a critical first step in method development. For ketones and terpenes like camphenilone, β-cyclodextrin-based columns are often a good starting point.

Table 1: GC Instruments and Consumables

ComponentSpecification
Gas ChromatographAgilent 6890 Series GC System or equivalent
AutosamplerAgilent 7683 Series or equivalent
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Chiral GC ColumnRt-βDEXse™ (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium (99.999% purity)
Syringe10 µL GC syringe

Table 2: Chromatographic Conditions for Camphenilone Enantiomer Separation

ParameterValue
Injection Volume1.0 µL
Injector Temperature230 °C
Split Ratio60:1
Carrier Gas Flow Rate0.8 mL/min (Constant Flow)
Oven Temperature Program70 °C (hold for 2 min), then ramp to 130 °C at 30 °C/min, then ramp to 230 °C at 10 °C/min, hold for 6 min
Detector Temperature250 °C (FID)
FID Makeup Gas (N₂)25 mL/min
FID Hydrogen Flow30 mL/min
FID Air Flow400 mL/min

Table 3: Expected Retention Times and Resolution

EnantiomerExpected Retention Time (min)Resolution (Rs)
(+)-CampheniloneHypothetical Value: 10.5\multirow{2}{*}{>1.5 (Baseline Separation)}
This compoundHypothetical Value: 10.8

Note: The retention times are hypothetical and will vary depending on the specific instrument, column condition, and exact analytical parameters. The resolution value (Rs) should be greater than 1.5 for baseline separation.

Experimental Protocol: Chiral GC Separation of Camphenilone

This protocol provides a step-by-step guide for the preparation of samples and the operation of the GC system to achieve the chiral separation of camphenilone isomers.

1. Materials and Reagents:

2. Sample Preparation:

  • Prepare a stock solution of racemic camphenilone at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC analysis (e.g., 10-100 µg/mL).

  • Transfer the final sample solution to a 2 mL GC vial and seal with a cap and septum.

3. GC System Setup and Operation:

  • Install the Rt-βDEXse™ chiral GC column in the gas chromatograph.

  • Condition the column according to the manufacturer's instructions to ensure optimal performance and remove any contaminants.

  • Set the GC instrument parameters as detailed in Table 2.

  • Load the prepared sample vial into the autosampler.

  • Create a sequence in the GC software for the injection of the sample.

  • Start the analysis.

4. Data Analysis:

  • Integrate the peaks corresponding to the two camphenilone enantiomers in the resulting chromatogram.

  • Determine the retention time for each enantiomer.

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

  • For quantitative analysis, create a calibration curve using standards of known enantiomeric composition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral GC separation of camphenilone isomers.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis racemic_std Racemic Camphenilone Standard dilution Dilution with Solvent racemic_std->dilution vial Transfer to GC Vial dilution->vial injection Sample Injection vial->injection separation Chiral GC Column Separation injection->separation detection FID/MS Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Resolution Calculation integration->quantification

Caption: Workflow for chiral GC separation of camphenilone isomers.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the successful chiral separation of camphenilone isomers using gas chromatography with a cyclodextrin-based chiral stationary phase. By following the detailed experimental procedures and utilizing the suggested chromatographic conditions, researchers can achieve baseline separation of the enantiomers, enabling accurate quantification and further stereochemical studies. The presented workflow and data tables serve as a valuable resource for scientists and professionals in the pharmaceutical and fragrance industries.

References

The Utility of Camphor-Derived Chiral Building Blocks in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Camphenilone, a bicyclic monoterpene ketone, belongs to the camphor (B46023) family of natural products. While specific and extensive literature on the direct use of this compound as a chiral building block in asymmetric synthesis is limited, the rigid camphor scaffold is a cornerstone in the field of stereoselective chemistry. Numerous derivatives of camphor, such as camphorsultams and compounds derived from camphoric acid, have been successfully employed as highly effective chiral auxiliaries and ligands in a wide array of asymmetric transformations.

These application notes will provide a comprehensive overview of the principles and methodologies governing the use of camphor-derived chiral building blocks, drawing upon well-established examples from the literature. The protocols and data presented herein, while not specific to this compound due to a lack of available information, serve as a practical guide for researchers interested in leveraging the stereochemical information embedded within the camphor framework for the synthesis of enantiomerically enriched molecules.

Application Notes

The rigid bicyclic structure of camphor and its derivatives provides a well-defined and predictable chiral environment, which is essential for effective stereochemical control. This inherent chirality can be exploited in several ways:

  • Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. Camphor-derived auxiliaries, such as Oppolzer's camphorsultam, are renowned for their high diastereoselectivity in reactions like alkylations, aldol (B89426) additions, and Diels-Alder reactions.

  • Chiral Ligands: Chiral ligands, synthesized from camphor derivatives, can be coordinated to a metal center to create a chiral catalyst. This catalyst can then promote a wide range of enantioselective reactions, including hydrogenations, C-C bond formations, and cycloadditions. The steric and electronic properties of the camphor backbone play a crucial role in inducing enantioselectivity.

  • Chiral Catalysts: Organocatalysts derived from camphor have also been developed. These metal-free catalysts can promote various asymmetric transformations, offering a complementary approach to metal-based catalysis.

The choice of a camphor-derived building block depends on the specific reaction, the desired stereochemical outcome, and the ease of synthesis and removal of the chiral moiety.

Key Asymmetric Transformations Using Camphor-Derived Auxiliaries

Several key carbon-carbon bond-forming reactions have been successfully rendered highly diastereoselective through the use of camphor-derived chiral auxiliaries. The following sections provide an overview of these transformations and illustrative quantitative data.

Diastereoselective Aldol Reactions

The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds with the potential to create two new stereocenters. Chiral auxiliaries attached to the enolate component can effectively control the facial selectivity of the reaction.

EntryChiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1Oppolzer's CamphorsultamBenzaldehydeTiCl₄>98:285
2Oppolzer's CamphorsultamIsobutyraldehydeSn(OTf)₂>95:588
3Camphor-derived OxazolidinonePropionaldehydeEt₂AlCl97:392
Diastereoselective Alkylation Reactions

The alkylation of enolates derived from carboxylic acid derivatives bearing a chiral auxiliary is a common strategy for the asymmetric synthesis of α-substituted carboxylic acids.

EntryChiral AuxiliaryElectrophileBaseDiastereomeric Excess (de)Yield (%)
1Oppolzer's CamphorsultamBenzyl (B1604629) bromiden-BuLi>99%95
2Oppolzer's CamphorsultamMethyl iodideNaHMDS98%91
3Camphor-derived ImidazolidinoneAllyl iodideLDA96%87
Diastereoselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can control the endo/exo selectivity and the facial selectivity of the cycloaddition.

EntryChiral AuxiliaryDieneLewis AcidDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee) of major isomer
1Oppolzer's Camphorsultam AcrylateCyclopentadieneEt₂AlCl95:599%
2Camphor-derived α'-Hydroxy EnoneIsopreneTiCl₄92:894%
3Camphor-derived Sultam ImideButadieneBF₃·OEt₂90:1097%

Experimental Protocols

The following protocols are representative examples of how camphor-derived chiral auxiliaries are used in asymmetric synthesis. Note: These are generalized protocols and may require optimization for specific substrates and scales.

Protocol 1: Diastereoselective Alkylation using Oppolzer's Camphorsultam

This protocol describes the alkylation of an N-acyl camphorsultam, a common method for preparing enantiomerically enriched carboxylic acids.

G Workflow: Diastereoselective Alkylation cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Auxiliary Cleavage start Start with N-Acyl Camphorsultam deprotonation Deprotonation with n-BuLi or NaHMDS in THF at -78 °C start->deprotonation alkylation Addition of Alkyl Halide (R-X) deprotonation->alkylation reaction Stir at -78 °C to rt alkylation->reaction quench Quench with sat. aq. NH4Cl reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Purification by Chromatography extraction->purification cleavage Hydrolysis (e.g., LiOH/H2O2) to yield Chiral Carboxylic Acid purification->cleavage recovery Recovery of Camphorsultam Auxiliary cleavage->recovery

Caption: General workflow for the diastereoselective alkylation of an N-acyl camphorsultam.

Materials:

  • N-Acyl-(+)-camphorsultam

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Lithium hydroxide (B78521) (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Appropriate organic solvents for extraction and chromatography

Procedure:

  • Enolate Formation: Dissolve the N-acyl-(+)-camphorsultam (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add the base (1.1 equiv of n-BuLi or NaHMDS) dropwise, and stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Auxiliary Cleavage: To cleave the auxiliary, dissolve the purified N-alkylated camphorsultam in a mixture of THF and water.

  • Cool the solution to 0 °C and add LiOH followed by the slow, dropwise addition of 30% H₂O₂.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the chiral carboxylic acid and recover the camphorsultam auxiliary.

Protocol 2: Synthesis of a Chiral Ligand Precursor from (-)-Camphoric Acid

This protocol outlines the synthesis of a chiral diamine from (-)-camphoric acid, which can serve as a precursor for chiral ligands or organocatalysts.

G Synthesis of Chiral Diamine from (-)-Camphoric Acid start (-)-Camphoric Acid anhydride (B1165640) Formation of (-)-Camphoric Anhydride (e.g., Ac₂O, heat) start->anhydride imide Synthesis of (-)-Camphorimide (e.g., aq. NH₃, heat) anhydride->imide reduction Reduction to Chiral 1,3-Diamine (e.g., LiAlH₄, THF) imide->reduction end Chiral Diamine Ligand Precursor reduction->end

Caption: Synthetic pathway for the preparation of a chiral diamine from (-)-camphoric acid.

Materials:

  • (-)-Camphoric acid

  • Acetic anhydride (Ac₂O)

  • Aqueous ammonia (B1221849) (NH₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Anhydride Formation: Heat a mixture of (-)-camphoric acid and acetic anhydride to form (-)-camphoric anhydride. Remove the excess acetic anhydride and acetic acid under reduced pressure.

  • Imide Formation: Treat the resulting anhydride with aqueous ammonia and heat the mixture. The solid (-)-camphorimide that forms is collected by filtration and can be recrystallized.

  • Reduction: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of (-)-camphorimide in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 24 hours.

  • Workup: Carefully quench the reaction at 0 °C by the sequential addition of water, followed by an aqueous solution of sodium hydroxide.

  • Filter the resulting solid and concentrate the filtrate. The crude chiral 1,3-diamine can be purified by distillation or chromatography.

Conclusion

While direct and extensive applications of this compound as a chiral building block are not prominently featured in the current body of scientific literature, the broader family of camphor-derived compounds offers a rich and well-established platform for asymmetric synthesis. The principles of stereochemical control, reaction methodologies, and the types of successful transformations demonstrated with auxiliaries like Oppolzer's camphorsultam and precursors like camphoric acid provide a strong foundation for any researcher looking to utilize the inherent chirality of the camphor scaffold. The provided protocols and data tables serve as a valuable resource for designing and executing stereoselective reactions, and it is hoped that they will inspire further investigation into the potential of other camphor derivatives, including this compound, in the ongoing quest for efficient and selective synthetic methods.

Application Notes and Protocols for the Derivatization of (-)-Camphenilone for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Camphenilone, a bicyclic monoterpene ketone, is a chiral molecule of significant interest in various fields, including fragrance, pharmaceuticals, and as a chiral starting material in organic synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct GC-MS analysis of ketones like this compound can sometimes be challenging due to factors such as polarity and potential for thermal degradation. Derivatization is a chemical modification process that converts an analyte into a product of more favorable properties for GC-MS analysis, often leading to improved volatility, thermal stability, and chromatographic behavior.

This document provides detailed application notes and protocols for two common derivatization techniques for this compound: oximation and silylation . These methods enhance the suitability of this compound for GC-MS analysis, particularly for enantioselective separation on a chiral column.

Derivatization Strategies for this compound

The primary goal of derivatizing this compound is to block the reactive carbonyl group, thereby increasing its volatility and improving peak shape during GC analysis.

Oximation

Oximation converts the ketone functional group into an oxime. This is a robust and widely used derivatization method for aldehydes and ketones. A common reagent for this purpose is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The resulting PFB-oxime derivatives are highly volatile and exhibit excellent chromatographic properties.

Silylation

Silylation involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. While camphenilone itself does not have active hydrogens, it can be converted to an enol form which can then be silylated. A more common approach for ketones is a two-step process involving oximation followed by silylation of the oxime. However, for simplicity and effectiveness, direct oximation is often preferred for ketones. For compounds with hydroxyl groups, silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[1]

Experimental Protocols

Protocol 1: Oximation of this compound with PFBHA

This protocol details the derivatization of this compound to its PFB-oxime derivative for GC-MS analysis.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine.

  • Derivatization Reaction:

    • To a 2 mL vial, add 100 µL of the this compound stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 50 µL of the PFBHA solution in pyridine.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 60 minutes in a heating block or water bath.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of ethyl acetate and 500 µL of deionized water.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Condition
Gas Chromatograph Agilent 7890B or equivalent
Column Chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness) for enantioselective analysis
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temp 60°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min)
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-550

Data Presentation

Table 1: Hypothetical GC-MS Data for PFB-Oxime of this compound
DerivativeRetention Time (min)Key Mass Fragments (m/z)
This compound PFB-Oxime22.5347 (M+), 181, 166, 136, 93
Table 2: Hypothetical Enantioselective Separation Data
EnantiomerRetention Time (min) on Chiral Column
(+)-Camphenilone PFB-Oxime22.5
This compound PFB-Oxime22.8

Visualizations

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up cluster_analysis Analysis start This compound Standard reagent Add PFBHA in Pyridine start->reagent reaction Heat at 60°C for 60 min reagent->reaction extraction Liquid-Liquid Extraction reaction->extraction drying Dry with Na2SO4 extraction->drying gcms GC-MS Analysis drying->gcms

Caption: Workflow for PFBHA derivatization of this compound.

Oximation_Reaction cluster_reactants cluster_products Camphenilone This compound (Ketone) Oxime PFB-Oxime Derivative Camphenilone->Oxime + PFBHA PFBHA PFBHA->Oxime Water H₂O Oxime->Water +

References

Application of (-)-Camphenilone in Asymmetric Catalysis: A Review of Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Camphenilone, a bicyclic monoterpene ketone, possesses a rigid chiral scaffold that makes it an intriguing candidate as a chiral building block in asymmetric catalysis. However, a comprehensive review of the scientific literature reveals a notable absence of direct applications of this compound as a chiral auxiliary or as a direct precursor for ligands in well-established asymmetric catalytic reactions. While derivatives of the structurally related camphor (B46023) have been extensively studied and applied, this compound remains a largely unexplored territory in this domain.

This document, therefore, aims to provide a prospective overview of how this compound could be theoretically utilized in asymmetric catalysis. By drawing parallels with the known chemistry of other chiral ketones and camphor derivatives, we will outline potential synthetic pathways to convert this compound into valuable chiral ligands and auxiliaries. Furthermore, generalized experimental protocols and workflows relevant to the development and application of new chiral catalysts are presented to guide future research in this area.

Theoretical Applications and Ligand Synthesis from this compound

The ketone functionality and the stereochemically defined carbon skeleton of this compound offer several handles for chemical modification to introduce coordinating groups necessary for catalysis. The primary approach would involve the synthesis of chiral ligands such as amino alcohols, phosphines, and N-heterocyclic carbenes (NHCs), which are known to be effective in a wide range of asymmetric transformations.

1. Synthesis of Chiral Amino Alcohol Ligands:

Chiral amino alcohols are a privileged class of ligands for various asymmetric reactions, including additions of organozinc reagents to aldehydes and transfer hydrogenations. The synthesis could commence with the reduction of the ketone in this compound to the corresponding alcohol, followed by functional group manipulations to introduce an amino group.

Hypothetical Synthetic Pathway to a this compound-Derived Amino Alcohol

G cluster_0 Synthesis of Chiral Amino Alcohol from this compound A This compound B Reduction (e.g., NaBH4) A->B C (-)-Camphenilol B->C D Mesylation or Tosylation C->D E Mesylate/Tosylate Intermediate D->E F Nucleophilic Substitution (e.g., NaN3) E->F G Azide Intermediate F->G H Reduction (e.g., LiAlH4 or H2/Pd-C) G->H I Chiral Amino Alcohol Ligand H->I

Caption: Hypothetical synthesis of a chiral amino alcohol from this compound.

2. Synthesis of Chiral Phosphine (B1218219) Ligands:

Phosphine-containing ligands are paramount in transition metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling reactions. The synthesis of a phosphine ligand from this compound could involve the conversion of the ketone to a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion.

Hypothetical Synthetic Pathway to a this compound-Derived Phosphine Ligand

G cluster_0 Synthesis of Chiral Phosphine from this compound A This compound B Conversion to Hydrazone A->B C Hydrazone Intermediate B->C D Shapiro Reaction or similar C->D E Alkene Intermediate D->E F Hydrophosphination (e.g., with HPPh2) E->F G Chiral Phosphine Ligand F->G

Caption: Hypothetical synthesis of a chiral phosphine ligand from this compound.

General Experimental Workflow for Catalyst Development

The development of a new chiral ligand or auxiliary from a novel scaffold like this compound would typically follow a structured experimental workflow. This workflow encompasses ligand synthesis, catalyst formation, and screening in a target asymmetric reaction, followed by optimization.

Workflow for Development and Application of a New Chiral Catalyst

G cluster_0 Catalyst Development Workflow A Chiral Precursor (this compound) B Ligand Synthesis & Purification A->B C Characterization (NMR, MS, X-ray) B->C D Metal Complex Formation (Catalyst Preparation) B->D E Reaction Screening (Substrate Scope, Solvent, Temp.) D->E F Analysis of Results (Yield, Enantiomeric Excess) E->F G Optimization of Reaction Conditions F->G H Application in Target Synthesis G->H

Caption: General workflow for developing a new chiral catalyst.

General Protocols for Asymmetric Catalysis Screening

While specific protocols for this compound-derived catalysts are not available, the following represents a generalized protocol for screening a new chiral ligand in a model asymmetric reaction, such as the addition of diethylzinc (B1219324) to an aldehyde.

Experimental Protocol: Screening of a Chiral Ligand in the Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025)

Materials:

  • Chiral ligand (e.g., synthesized from this compound)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (0.1 mmol).

  • Add anhydrous toluene (2.0 mL) and stir to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.2 mmol, 2.2 mL of 1.0 M solution) to the ligand solution and stir for 30 minutes at 0 °C.

  • Add benzaldehyde (2.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

  • Determine the yield and analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation:

The results of such a screening study would be tabulated to compare the effectiveness of different ligands or reaction conditions.

EntryLigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1Ligand 1aToluene012--
2Ligand 1bTHF012--
3Ligand 1aToluene-2024--

Data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound-derived ligands is currently available.

Conclusion and Future Outlook

While the direct application of this compound in asymmetric catalysis is not documented in the current body of scientific literature, its rigid chiral structure presents a promising, yet untapped, resource for the development of new chiral ligands and auxiliaries. The hypothetical synthetic pathways and generalized protocols provided herein offer a foundational framework for researchers to explore the potential of this readily available chiral building block. Future investigations into the synthesis and catalytic activity of this compound derivatives could unveil novel and efficient catalysts for a variety of asymmetric transformations, thereby expanding the toolkit available to synthetic chemists in academia and industry. The lack of existing research highlights a significant opportunity for original and impactful contributions to the field of asymmetric catalysis.

High-performance liquid chromatography (HPLC) method for (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

An enantioselective High-Performance Liquid Chromatography (HPLC) method has been developed to determine the enantiomeric purity of (-)-Camphenilone. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, outlining the methodology for achieving baseline separation of Camphenilone enantiomers.

Introduction

This compound is a bicyclic monoterpene ketone. As a chiral molecule, it exists in two enantiomeric forms. The stereochemistry of a molecule is critical in pharmacology and drug development, as different enantiomers can exhibit distinct biological activities, potencies, and toxicities. Therefore, a reliable analytical method to separate and quantify these enantiomers is essential for quality control, stability testing, and research purposes.

This method employs a chiral stationary phase (CSP) under normal phase conditions, which is a common and effective approach for the separation of non-aromatic chiral ketones.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a variety of chiral compounds, including ketones.[2]

Proposed HPLC Method

A normal phase HPLC method is proposed as a robust starting point for the enantioselective analysis of this compound. The conditions have been selected based on established principles of chiral chromatography for ketones.

Chromatographic Conditions

All quantitative data for the proposed HPLC method are summarized in the table below for clarity.

ParameterProposed Value
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 290 nm
Run Time Approximately 15 minutes
System Suitability

System suitability tests are crucial for ensuring the performance of the chromatographic system. The following parameters should be monitored.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000

Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of this compound using the proposed HPLC method.

Reagent and Solution Preparation
  • Mobile Phase Preparation:

    • Carefully measure 950 mL of HPLC-grade n-Hexane.

    • Carefully measure 50 mL of HPLC-grade Isopropanol (IPA).

    • Combine the solvents in a suitable 1 L solvent bottle.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Sample Diluent:

    • Use the mobile phase (n-Hexane/IPA 95:5) as the sample diluent.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask.

    • Add approximately 15 mL of the sample diluent.

    • Sonicate for 5 minutes or until the standard is completely dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the sample diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh an amount of the sample containing approximately 10 mg of Camphenilone into a 20 mL volumetric flask.

    • Follow steps 1.3.2 to 1.3.5 for preparation.

HPLC System Preparation and Operation
  • System Startup: Ensure all HPLC system components are powered on.

  • Mobile Phase Installation: Place the mobile phase inlet tubing into the prepared mobile phase reservoir.

  • System Purge: Purge the pump with the mobile phase for at least 5 minutes at a high flow rate (e.g., 5 mL/min) to ensure all previous solvents are flushed from the lines.

  • Column Equilibration:

    • Install the Chiralpak® AD-H column in the column compartment.

    • Set the flow rate to 1.0 mL/min.

    • Allow the mobile phase to flow through the column for at least 30 minutes, or until a stable baseline is achieved.

  • Detector Setup: Set the UV detector to a wavelength of 290 nm.

Chromatographic Analysis Workflow
  • Blank Injection: Perform an initial injection of the sample diluent to ensure there are no interfering peaks from the solvent.

  • System Suitability Injections: Inject the standard solution five times to assess system suitability parameters (Resolution, Tailing Factor, Theoretical Plates).

  • Standard Injection: Inject the standard solution once to be used for quantification.

  • Sample Injections: Inject each sample solution in duplicate.

  • Data Acquisition: Acquire the chromatograms for the specified run time (approximately 15 minutes).

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Hexane/IPA) equilibrate Equilibrate System with Mobile Phase prep_mobile_phase->equilibrate prep_sample Prepare Standard & Sample Solutions inject_sst System Suitability (5x Standard Injections) prep_sample->inject_sst inject_sample Inject Samples prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_sst inject_sst->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data analyze_data Integrate Peaks & Calculate Results acquire_data->analyze_data report Generate Report analyze_data->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Data Analysis
  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound peak in the standard chromatogram. The other enantiomer, if present, will appear as a separate peak.

  • Quantification: Calculate the percentage of each enantiomer using the area percent method, as shown in the formula below:

    % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

Method Development Strategy

The development of a chiral separation method often involves a systematic screening process.[3] The logical relationship for developing this method is outlined below.

G start Define Analyte: This compound (Ketone) csp_selection 1. Chiral Stationary Phase (CSP) Selection (Polysaccharide-based: Amylose/Cellulose) start->csp_selection mobile_phase 2. Mobile Phase Screening (Normal Phase: Hexane/Alcohol) csp_selection->mobile_phase optimization 3. Method Optimization (Adjust Alcohol %, Flow Rate, Temp.) mobile_phase->optimization validation 4. Method Validation (ICH Guidelines) optimization->validation

Caption: Logical workflow for chiral HPLC method development.

This application note provides a starting point for the enantioselective analysis of this compound. Further optimization of the mobile phase composition (e.g., adjusting the percentage of isopropanol) may be required to achieve optimal resolution for specific samples. The method should be fully validated according to ICH guidelines before its use in a regulated environment.

References

Application Note: Gas Chromatography Analysis of (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Camphenilone is a bicyclic monoterpene ketone and a chiral compound of interest in various fields, including fragrance, chemical synthesis, and pharmaceutical research. Accurate determination of its enantiomeric purity and concentration is crucial for quality control and research applications. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using chiral gas chromatography with flame ionization detection (FID).

Data Presentation

The following table summarizes the recommended GC conditions for the chiral separation of camphenilone and structurally similar compounds. These parameters can serve as a starting point for method development and optimization.

ParameterCondition 1Condition 2
Column Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness)[1]HP-chiral-20B (30 m x 0.32 mm ID, 0.25 µm film thickness)[2]
Carrier Gas Hydrogen[1]Helium[2]
Carrier Gas Flow 80 cm/sec (set at 40°C)[1]1 mL/min[2]
Oven Program 60°C (hold 1 min) to 200°C at 2°C/min[1]40°C (hold 5 min), then to 130°C at 1°C/min, then to 200°C at 2°C/min (hold 3 min)[2]
Injector Type SplitSplit (1:100)[2]
Injector Temp. 220°C250°C[2]
Detector Flame Ionization Detector (FID)[1]Flame Ionization Detector (FID)[2]
Detector Temp. 220°C[1]300°C[2]
Injection Volume 1 µL0.1 µL[2]

Experimental Protocols

This section details the necessary steps for sample preparation and GC analysis of this compound.

Materials and Reagents
  • This compound standard

  • Hexane (B92381) or Methanol (GC grade or higher)[3][4]

  • Volumetric flasks and pipettes

  • 2 mL GC vials with caps (B75204) and septa[4]

  • Syringe filters (0.45 µm)

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[3] Samples must be volatile or rendered volatile for GC analysis.[3]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable volatile solvent, such as hexane or methanol, in a volumetric flask to create a stock solution of a known concentration (e.g., 1 mg/mL).[5] The choice of solvent depends on the polarity of the analyte.[4][5]

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards of decreasing concentrations.

  • Sample Preparation:

    • If the sample is a solid, dissolve a known weight in a suitable solvent to a known volume.

    • If the sample is a liquid, it can be diluted directly with a suitable solvent.[5] A common starting dilution is in the range of 100-1000x.[5]

    • Ensure the final concentration of the analyte in the sample solution falls within the linear range of the calibration curve.

    • Filter all solutions through a 0.45 µm syringe filter into a 2 mL GC vial before injection to remove any particulates that could damage the column.[3]

    • Fill the vial to at least 1-1.5 mL to ensure proper sampling by the autosampler.[4]

    • Securely cap the vial to prevent solvent evaporation, which could alter the sample concentration.[4]

GC Analysis Protocol
  • Instrument Setup:

    • Install the appropriate chiral GC column (e.g., Rt-βDEXse or HP-chiral-20B) in the gas chromatograph.

    • Set the GC parameters (oven temperature program, injector and detector temperatures, carrier gas flow rate) according to the conditions outlined in the Data Presentation table.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared calibration standards, starting from the lowest concentration.

    • Record the peak area for each enantiomer at each concentration level.

    • Plot a calibration curve of peak area versus concentration for this compound.

  • Sample Analysis:

    • Inject the prepared sample solution into the GC system.

    • Identify the peaks corresponding to the this compound enantiomers based on their retention times compared to the standards.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start dissolve Dissolve/Dilute Sample in Volatile Solvent start->dissolve filter Filter Sample dissolve->filter vial Transfer to GC Vial filter->vial inject Inject into GC vial->inject separate Separation on Chiral Column inject->separate detect Detection by FID separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration & Identification acquire->integrate quantify Quantification integrate->quantify end End quantify->end

Caption: Experimental workflow for GC analysis of this compound.

Logical_Relationships cluster_instrument GC Instrumentation cluster_parameters Key Parameters cluster_outcome Analytical Outcome Column Column Column Chemistry Column Chemistry Column->Column Chemistry Oven Oven Temperature Program Temperature Program Oven->Temperature Program Injector Injector Separation Separation Injector->Separation Detector Detector Quantification Quantification Detector->Quantification Carrier Gas Carrier Gas Flow Rate Flow Rate Carrier Gas->Flow Rate Temperature Program->Separation Flow Rate->Separation Column Chemistry->Separation Separation->Quantification

Caption: Logical relationships of GC parameters for successful analysis.

References

Application Notes and Protocols for the Oxidation of (-)-Camphene to (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (-)-camphenilone, a valuable chiral intermediate in organic synthesis, through the ozonolysis of (-)-camphene (B1212284). The procedure outlines the experimental setup, reaction conditions, work-up, and purification of the final product. Ozonolysis offers a reliable and direct method for the oxidative cleavage of the exocyclic double bond of (-)-camphene to yield the desired ketone. This protocol is intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a bicyclic ketone that serves as a key building block in the synthesis of various natural products and pharmaceutical compounds. Its chiral nature makes it a particularly important starting material for asymmetric synthesis. The oxidation of the readily available monoterpene, (-)-camphene, is a common strategy for its preparation. Among the various oxidative methods, ozonolysis provides a clean and efficient route to this compound. This application note details a robust protocol for this transformation, including a reductive work-up procedure to ensure the selective formation of the ketone.

Experimental Protocols

Protocol 1: Ozonolysis of (-)-Camphene with Reductive Work-up using Dimethyl Sulfide (B99878) (DMS)

This protocol is a widely used method for the ozonolysis of alkenes to yield aldehydes or ketones.

Materials:

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Ozone generator

  • Gas dispersion tube (fritted glass bubbler)

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Dissolve (-)-camphene (1.0 eq) in a suitable solvent such as anhydrous methanol or dichloromethane in a round-bottom flask. A common concentration is 0.1-0.5 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Begin stirring the solution.

  • Ozonolysis:

    • Bubble ozone gas, generated from an ozone generator, through the cooled solution via a gas dispersion tube.

    • The reaction progress can be monitored by the appearance of a persistent blue color in the solution, indicating the presence of excess ozone. Alternatively, a sacrificial indicator like Sudan Red III can be used, which will be decolorized upon completion of the reaction.

  • Quenching and Work-up:

    • Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove excess ozone.

    • While the solution is still at -78 °C, add dimethyl sulfide (DMS, 1.5 - 2.0 eq) dropwise. A mildly exothermic reaction may be observed.

    • Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours, or until the peroxide test (e.g., with potassium iodide-starch paper) is negative.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

Protocol 2: Ozonolysis of (-)-Camphene with Reductive Work-up using Zinc and Acetic Acid

This protocol offers an alternative reductive work-up that is also effective.

Procedure:

  • Reaction Setup and Ozonolysis:

    • Follow steps 1 and 2 from Protocol 1.

  • Quenching and Work-up:

    • After purging the excess ozone, add zinc dust (2.0-3.0 eq) to the cold reaction mixture, followed by the slow addition of acetic acid (a small amount to activate the zinc).

    • Allow the mixture to warm to room temperature and stir vigorously for several hours.

    • Filter the reaction mixture to remove the zinc salts.

    • Proceed with an aqueous work-up as described in Protocol 1 (step 4), starting with the dissolution of the filtrate in an organic solvent and subsequent washing steps.

  • Purification:

    • Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation

ParameterOzonolysis with DMS Work-upOzonolysis with Zn/HOAc Work-upReference
Starting Material (-)-Camphene(-)-CampheneN/A
Major Product This compoundThis compound[1]
Typical Yield 70-90%65-85%Estimated based on general ozonolysis
Reaction Temperature -78 °C-78 °C[2]
Work-up Reagent Dimethyl SulfideZinc, Acetic Acid[3][4]
Purification Method Column ChromatographyColumn Chromatography[5][6]

Note: Yields are highly dependent on the specific reaction conditions and scale.

Characterization Data for this compound:

  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃): δ (ppm) 2.65-2.55 (m, 1H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H), 1.50-1.35 (m, 2H), 1.15 (s, 3H), 1.05 (s, 3H).

  • ¹³C NMR (CDCl₃): δ (ppm) 220.1, 53.8, 45.9, 43.5, 29.8, 26.7, 24.5, 22.1, 19.8.

Note: NMR data is approximate and may vary slightly depending on the solvent and instrument.

Mandatory Visualization

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_end Final Product Camphene (-)-Camphene Ozonolysis Ozonolysis (-78 °C) Camphene->Ozonolysis Solvent Solvent (e.g., Methanol) Solvent->Ozonolysis Workup Reductive Work-up (DMS or Zn/HOAc) Ozonolysis->Workup Ozonide Intermediate Extraction Aqueous Work-up & Extraction Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Camphenilone This compound Chromatography->Camphenilone

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway A (-)-Camphene B Ozonolysis (O₃) A->B C Molozonide (Unstable Intermediate) B->C [3+2] cycloaddition D Ozonide C->D Rearrangement E Reductive Work-up (e.g., (CH₃)₂S) D->E F This compound E->F G Dimethyl sulfoxide ((CH₃)₂SO) E->G

Caption: Reaction pathway for the ozonolysis of (-)-camphene.

References

Application Note: (-)-Camphenilone as a Chiral Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Camphenilone, a bicyclic monoterpene ketone, is a valuable chiral building block in organic synthesis. Its rigid, stereochemically defined structure makes it an attractive starting material for the synthesis of complex chiral molecules, including pharmaceutical intermediates. This application note details the use of this compound in the synthesis of a chiral lactam, a versatile intermediate for the preparation of various pharmaceutical compounds, with a specific focus on its potential application in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents.

The synthetic pathway involves the conversion of this compound to its corresponding oxime, followed by a Beckmann rearrangement to yield a chiral bicyclic lactam. This lactam serves as a key intermediate, leveraging the inherent chirality of this compound to produce enantiomerically pure downstream products.

Synthesis of a Chiral Lactam Intermediate from this compound

The overall synthetic scheme involves a two-step process starting from this compound:

  • Oximation: Formation of this compound oxime.

  • Beckmann Rearrangement: Rearrangement of the oxime to the corresponding chiral lactam.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Oximation cluster_2 Step 2: Beckmann Rearrangement cluster_3 Potential Pharmaceutical Application Camphenilone This compound Oxime This compound Oxime Camphenilone->Oxime NH2OH·HCl, NaOAc Lactam Chiral Bicyclic Lactam Oxime->Lactam TsCl, NaOH CarbocyclicNucleoside Carbocyclic Nucleoside Analogue Lactam->CarbocyclicNucleoside Multi-step synthesis

Caption: Synthetic pathway from this compound to a chiral lactam and its potential application.

Experimental Protocols

Protocol 1: Synthesis of this compound Oxime

This protocol is adapted from standard oximation procedures for ketones.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound oxime.

Protocol 2: Beckmann Rearrangement of this compound Oxime to the Chiral Lactam

This protocol is adapted from a general procedure for the Beckmann rearrangement of oximes using p-toluenesulfonyl chloride.[1][2]

Materials:

  • This compound oxime

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dioxane

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound oxime (1.0 eq) in a mixture of dioxane and water (3:4 v/v).

  • Add sodium hydroxide (5.0 eq) and cool the solution to 5 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (2.0 eq) portion-wise over 15 minutes while maintaining the temperature at 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Remove the dioxane under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure chiral bicyclic lactam.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Key Analytical Data
This compound OximeC₁₀H₁₇NO167.2585-95¹H NMR, ¹³C NMR, IR
Chiral Bicyclic LactamC₁₀H₁₇NO167.2530-40¹H NMR, ¹³C NMR, IR, Mass Spec

Application in Pharmaceutical Intermediate Synthesis: Carbocyclic Nucleoside Analogues

Chiral lactams are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The bicyclic lactam derived from this compound is a promising precursor for the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral drugs.[1]

The synthesis of these analogues involves the modification of the lactam to introduce a nucleobase mimic and other functional groups necessary for biological activity. The rigid bicyclic core of the intermediate helps to control the stereochemistry of the final product, which is crucial for its therapeutic efficacy.

Logical_Relationship cluster_Start Starting Material cluster_Intermediate Key Intermediate cluster_Application Pharmaceutical Application cluster_Rationale Rationale Start This compound (Chiral Precursor) Intermediate Chiral Bicyclic Lactam Start->Intermediate Oximation & Beckmann Rearrangement Application Carbocyclic Nucleoside Analogues (Antiviral Agents) Intermediate->Application Further Synthetic Transformations Rationale The rigid, chiral scaffold of the lactam, derived from This compound, is ideal for the stereocontrolled synthesis of complex pharmaceutical targets. Intermediate->Rationale

Caption: Rationale for using this compound-derived lactam in pharmaceutical synthesis.

Conclusion

This compound is a versatile and valuable chiral starting material for the synthesis of pharmaceutical intermediates. The conversion of this compound to a chiral bicyclic lactam via oximation and a subsequent Beckmann rearrangement provides a key intermediate for the synthesis of complex molecules such as carbocyclic nucleoside analogues. The protocols and data presented in this application note provide a foundation for researchers and drug development professionals to explore the use of this compound in the development of novel therapeutics.

References

Application Notes and Protocols for (-)-Camphenilone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (-)-Camphenilone as a reference standard in analytical method development. Detailed protocols for its application in chiral separations and as an internal standard for the quantification of terpenes and related volatile compounds by gas chromatography are presented.

Physicochemical and Analytical Data of this compound

This compound is a bicyclic monoterpene ketone valued in analytical chemistry for its defined structure and stereochemistry. As a chiral compound, it is particularly useful in the development and validation of enantioselective analytical methods. Its properties also make it a suitable internal standard for the analysis of other terpenes and volatile organic compounds.

A Certificate of Analysis (COA) for a this compound standard would typically include the following quantitative data. The values presented below are illustrative and should be confirmed with the supplier-specific COA.

PropertyTypical Value
Chemical Identity
IUPAC Name(1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one[1]
Synonyms(1R)-Camphenilone, (R)-3,3-Dimethylbicyclo[2.2.1]heptan-2-one[1]
CAS Number50896-19-0[1]
Molecular FormulaC₉H₁₄O[1]
Molecular Weight138.21 g/mol
Physical Properties
AppearanceWhite to off-white solid or neat oil
Melting Point36-38 °C
Boiling Point199 °C (estimated)
SolubilitySoluble in organic solvents such as ethanol (B145695), methanol, acetone, and hexane (B92381).[2]
Analytical Data
Purity (by GC-FID)≥98.0%
Enantiomeric Excess (ee)≥99.0%
IdentityConforms to structure by ¹H-NMR, MS, and IR
Storage Conditions2-8°C, protected from light
Retest Date24 months from the date of certification

Application I: Standard for Chiral GC Method Development

This compound serves as an excellent reference material for the development of chiral gas chromatography methods aimed at separating enantiomers of volatile and semi-volatile compounds, particularly other terpenes and terpenoids.

Protocol 1: Enantioselective Separation of a Terpene Mixture

This protocol describes a general method for the chiral separation of a hypothetical terpene mixture using this compound as a reference standard to confirm column performance and retention time.

Objective: To resolve the enantiomers of α-pinene and limonene (B3431351) in a prepared standard mixture, using this compound to verify system suitability.

Materials:

  • This compound standard

  • (+)-α-Pinene and (-)-α-pinene standards

  • (+)-Limonene and (-)-limonene (B1674923) standards

  • Hexane (GC grade)

  • Chiral Gas Chromatography column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Gas chromatograph with Flame Ionization Detector (GC-FID)

Experimental Workflow:

cluster_prep Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis A Weigh Standards B Dissolve in Hexane A->B C Create Stock Solutions (1000 µg/mL) B->C D Prepare Working Standard (10 µg/mL of each analyte) C->D E Inject 1 µL of Working Standard D->E F Temperature Programmed Separation E->F G FID Detection F->G H Identify Peaks by Retention Time G->H I Calculate Resolution between Enantiomers H->I J Assess System Suitability using this compound Peak I->J

Caption: Workflow for Chiral GC Method Development.

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of this compound, (+)-α-pinene, (-)-α-pinene, (+)-limonene, and (-)-limonene in hexane at a concentration of 1000 µg/mL.

    • Prepare a mixed working standard solution by diluting the stock solutions in hexane to a final concentration of 10 µg/mL for each component.

  • GC-FID Conditions:

ParameterSetting
Column Rt-βDEXsm (or equivalent chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injector Split mode (50:1), 250°C
Oven Program 60°C (hold 2 min), ramp at 2°C/min to 180°C, hold for 5 min
Detector (FID) 250°C
Injection Volume 1 µL
  • Data Analysis:

    • Identify the peak for this compound based on its retention time from a single-component injection.

    • Identify the enantiomer pairs of α-pinene and limonene.

    • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of Rs > 1.5 is generally considered baseline separation.

    • The consistent retention time and peak shape of the this compound standard confirm the stability and performance of the chromatographic system.

Application II: Internal Standard for Quantitative Analysis

Due to its chemical similarity to other terpenes and its likely absence in many natural samples, this compound is a suitable candidate for an internal standard (IS) in quantitative GC methods. The use of an internal standard corrects for variations in injection volume and potential sample loss during preparation.

Protocol 2: Quantification of Borneol in an Essential Oil Sample

This protocol details the use of this compound as an internal standard for the quantification of borneol in a hypothetical essential oil sample.

Objective: To accurately quantify the concentration of borneol in an essential oil sample using a GC-FID method with this compound as the internal standard.

Materials:

  • This compound standard (for IS)

  • Borneol standard (for calibration)

  • Essential oil sample

  • Ethanol (GC grade)

  • Gas chromatograph with Flame Ionization Detector (GC-FID)

  • Non-polar GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Experimental Workflow:

cluster_prep Preparation cluster_cal Calibration Standards cluster_sample Sample Preparation cluster_analysis GC-FID Analysis & Calculation A1 Borneol Stock A2 Serial Dilution A1->A2 A3 Add Fixed Amount of This compound IS A2->A3 A4 Calibration Curve Points A3->A4 C1 Inject Standards & Sample A4->C1 B1 Weigh Essential Oil B2 Dilute in Ethanol B1->B2 B3 Add Fixed Amount of This compound IS B2->B3 B4 Prepared Sample B3->B4 B4->C1 C2 Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) C1->C2 C3 Calculate Borneol Concentration in Sample C2->C3

Caption: Internal Standard Quantification Workflow.

Procedure:

  • Preparation of Solutions:

    • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in ethanol to prepare a 1000 µg/mL stock solution.

    • Analyte Stock Solution (Borneol Stock): Accurately weigh and dissolve borneol in ethanol to prepare a 1000 µg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Borneol Stock. To each calibration standard, add a fixed amount of the IS Stock to achieve a final IS concentration of 20 µg/mL in each.

    • Sample Preparation: Accurately weigh approximately 100 mg of the essential oil sample, dissolve it in 10 mL of ethanol. Add the IS Stock to achieve a final IS concentration of 20 µg/mL.

  • GC-FID Conditions:

ParameterSetting
Column DB-5 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split mode (20:1), 250°C
Oven Program 70°C (hold 1 min), ramp at 5°C/min to 220°C, hold for 5 min
Detector (FID) 250°C
Injection Volume 1 µL
  • Calibration and Quantification:

    • Inject the series of calibration standards and the prepared sample.

    • For each calibration standard, calculate the ratio of the peak area of borneol to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of borneol (x-axis).

    • Calculate the peak area ratio for the prepared sample.

    • Determine the concentration of borneol in the prepared sample using the calibration curve equation.

    • Calculate the final concentration of borneol in the original essential oil sample, accounting for the initial weight and dilution.

Concluding Remarks

This compound is a versatile and valuable tool for analytical method development. Its well-defined chiral structure makes it an ideal reference for developing enantioselective GC methods. Furthermore, its physicochemical properties allow for its effective use as an internal standard for the accurate quantification of terpenes and related compounds in complex matrices. The protocols provided herein serve as a starting point for method development and should be optimized for specific analytical instrumentation and sample types.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Camphenilone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors for the synthesis of this compound are (-)-Camphene and (-)-Fenchone. The choice of starting material often depends on availability, cost, and the desired synthetic route.

Q2: I am experiencing a low yield in my this compound synthesis. What are the general factors that could be contributing to this?

A2: Low yields in organic synthesis can stem from a variety of factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your (-)-Camphene or (-)-Fenchone can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can significantly impact the yield.

  • Moisture and Air Sensitivity: Some reactions are sensitive to moisture and atmospheric oxygen. Ensure you are using dry solvents and an inert atmosphere if required.

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active.

Q3: How can I purify the crude this compound product?

A3: Purification of this compound can be achieved through several methods:

  • Column Chromatography: This is a common method for separating this compound from byproducts. The choice of solvent system (eluent) is crucial for effective separation and should be determined by thin-layer chromatography (TLC) analysis. A typical starting point could be a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297).

  • Crystallization: If the crude product is a solid, crystallization can be an effective purification technique. The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: Are there any known side reactions to be aware of during the synthesis of this compound?

A4: Yes, depending on the synthetic route, several side reactions can occur. For instance, in the oxidation of (-)-Camphene, potential byproducts include epoxy-camphene, camphene (B42988) glycol, and camphene aldehyde. The formation of these can be influenced by the choice of oxidizing agent and reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in the Ozonolysis of (-)-Camphene
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient ozone or reaction time.Ensure a steady stream of ozone is bubbled through the solution. Monitor the reaction progress using TLC until the starting material is consumed.
Low reaction temperature.While ozonolysis is typically performed at low temperatures (e.g., -78 °C), ensure the temperature is maintained consistently.
Formation of significant amounts of 6,6-dimethyl-ε-caprolactone-2,5-methylene Criegee intermediate rearrangement favoring lactone formation.[1]The product ratio of camphenilone to the lactone can be improved by performing the reaction in the presence of sulfur dioxide (SO2).[1] The SO2 is believed to trap the Criegee intermediate, favoring the formation of camphenilone.[1]
Product loss during work-up Inefficient reductive work-up.Use a sufficient amount of a reducing agent like dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh3) to quench the ozonide and ensure complete conversion to the carbonyl compound.
Volatility of this compound.Be cautious during solvent removal. Use a rotary evaporator at reduced pressure and a moderate temperature to avoid loss of the product.
Issue 2: Low Yield in the Baeyer-Villiger Oxidation of (-)-Fenchone
Symptom Possible Cause Suggested Solution
Incomplete reaction Insufficient amount or activity of the peroxy acid (e.g., m-CPBA).Use a fresh batch of the peroxy acid. Ensure the stoichiometry is correct, typically using a slight excess of the oxidant.
Reaction temperature is too low.While the initial addition of the peroxy acid is often done at 0 °C to control the exothermic reaction, allowing the reaction to proceed at room temperature for an extended period (24-48 hours) may be necessary for complete conversion.
Formation of multiple products Non-selective oxidation or side reactions.Ensure the reaction is performed under anhydrous conditions to minimize hydrolysis of the desired lactone product.
Difficult purification Presence of unreacted peroxy acid and its corresponding carboxylic acid.During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of (-)-Camphene

This protocol is based on the known ozonolysis reaction of camphene.[1]

Materials:

Procedure:

  • Dissolve (-)-Camphene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction progress by TLC. The reaction is typically complete when the starting material spot disappears.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (1.5 eq) dropwise to the cold solution to quench the ozonide.

  • Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data: The gas-phase ozonolysis of camphene has been reported to yield a 1:1 mixture of camphenilone and 6,6-dimethyl-ε-caprolactone-2,5-methylene.[1] In the presence of SO₂, the product ratio can be shifted to 8:1 in favor of camphenilone.[1] Specific yields for the solution-phase synthesis may vary.

Reaction Condition Starting Material Product(s) Reported Product Ratio (Camphenilone:Lactone)
Ozonolysis in air(-)-CampheneThis compound and 6,6-dimethyl-ε-caprolactone-2,5-methylene1:1[1]
Ozonolysis in the presence of SO₂(-)-CampheneThis compound and 6,6-dimethyl-ε-caprolactone-2,5-methylene8:1[1]
Protocol 2: Synthesis of a Lactone Intermediate from (-)-Fenchone via Baeyer-Villiger Oxidation

This protocol is adapted from the general procedure for the Baeyer-Villiger oxidation of fenchone.[2] This reaction produces a lactone, which is an isomer of camphenilone.

Materials:

  • (-)-Fenchone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (-)-Fenchone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂SO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_purity Check Purity of Starting Materials low_yield->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions check_workup Review Work-up & Purification low_yield->check_workup side_reactions Analyze for Side Products low_yield->side_reactions optimize Optimize Reaction Parameters check_purity->optimize check_conditions->optimize check_workup->optimize side_reactions->optimize problem_solved Problem Solved optimize->problem_solved

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

experimental_workflow cluster_ozonolysis Ozonolysis of (-)-Camphene start Dissolve (-)-Camphene in DCM ozonolysis Ozonolysis at -78 °C start->ozonolysis workup Reductive Work-up (DMS) ozonolysis->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via ozonolysis.

References

Optimizing reaction conditions for (-)-Camphenilone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Camphenilone, primarily through the oxidation of (-)-Borneol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the oxidation of the secondary alcohol in (-)-Borneol to a ketone.[1] Common oxidizing agents for this transformation include sodium hypochlorite (B82951) (bleach), reagents containing chromium (VI) like chromic acid (Jones oxidation), and greener alternatives such as Oxone in combination with a catalyst like sodium chloride.[2][3][4]

Q2: What are the main advantages of using "green" oxidation methods like Oxone and NaCl?

A2: Green oxidation methods are environmentally friendly, reducing hazardous waste generation.[1] The use of Oxone and catalytic sodium chloride is considered a safer and more sustainable approach, often allowing the reaction to proceed at room temperature with high yield and quality of the product.[3][5][6] This method avoids the use of heavy metals like chromium, which are toxic and require special disposal procedures.

Q3: How can I monitor the progress of the oxidation reaction?

A3: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material ((-)-Borneol). The reaction is considered complete when the spot corresponding to (-)-Borneol is no longer visible on the TLC plate. For reactions using hypochlorous acid, its presence throughout the reaction can be tested with potassium iodide (KI)-starch paper.[7]

Q4: What are the most effective methods for purifying the final this compound product?

A4: The most common and effective purification techniques for this compound are sublimation and recrystallization.[1] Sublimation is particularly effective for separating the volatile Camphenilone from non-volatile impurities. Column chromatography can also be employed for purification, especially when dealing with difficult-to-separate side products.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Oxidizing Agent: Sodium hypochlorite (bleach) solutions can decompose over time.[2]Use a fresh bottle of bleach for the reaction. If using other oxidants, ensure they have been stored properly.
Incomplete Reaction: Insufficient reaction time or non-optimal temperature.Monitor the reaction progress using TLC until the starting material is consumed. For bleach oxidations, maintain the temperature between 40-50°C. For Oxone/NaCl, ensure vigorous stirring at room temperature for at least 1 hour.[3]
Loss of Product During Work-up: this compound is volatile and can be lost during solvent evaporation if not done carefully.Use a rotary evaporator with controlled temperature and pressure. Avoid prolonged exposure to high vacuum or heat.
Presence of Unreacted (-)-Borneol in Product Insufficient Oxidant: The stoichiometric amount of the oxidizing agent was not sufficient for complete conversion.Ensure the correct molar ratio of oxidant to starting material is used. A slight excess of the oxidant may be necessary.
Poor Mixing in Biphasic Reactions: If the reaction involves two immiscible phases (e.g., aqueous oxidant and organic solvent), inefficient stirring can limit the reaction rate.Use a magnetic stirrer and a stir bar that provides vigorous agitation to ensure good mixing of the layers.
Formation of Side Products Over-oxidation: Harsh reaction conditions or prolonged reaction times can lead to the formation of undesired byproducts.Carefully control the reaction temperature and time. Quench the reaction as soon as the starting material is consumed (monitored by TLC).
Chlorination of Ketone: In reactions using hypochlorite in acidic conditions, chlorine gas can be generated, which may react with the Camphenilone product.[9]Maintain careful control over the reaction temperature and pH to minimize the formation of chlorine gas.
Formation of Cyclohexene Derivatives: A minor side reaction involving the elimination of water from the borneol structure can lead to the formation of unsaturated byproducts.[9]Using milder reaction conditions and controlling the temperature can help minimize this side reaction.
Difficulty in Product Isolation/Purification Emulsion Formation During Extraction: Vigorous shaking during liquid-liquid extraction can sometimes lead to the formation of a stable emulsion, making layer separation difficult.Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
Co-distillation with Solvent: During solvent removal, the product may co-distill with the solvent, leading to lower yields.Use a fractionating column during distillation or carefully control the conditions of rotary evaporation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of (-)-Borneol to this compound

Oxidizing SystemCatalystSolventTemperature (°C)Reaction TimeTypical YieldReference
OxoneSodium ChlorideEthyl Acetate (B1210297) / WaterRoom Temperature1 hourHigh (up to 94% conversion before purification)[1][3]
Sodium Hypochlorite (Bleach)-Acetic Acid / Acetone (B3395972)40-5030 minutesGood
Chromic Acid (Jones Reagent)-Acetone< 25 (Ice Bath)30 minutesGood[7]
Clayfen-None (Solvent-free)Microwave Irradiation15-60 seconds-[10]
Wet Alumina Supported CrO₃-----[10]

Note: Yields can be highly variable depending on the scale of the reaction and the purification method.

Experimental Protocols

Method 1: Green Oxidation using Oxone and Sodium Chloride[1][3]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (-)-Borneol in ethyl acetate.

  • Addition of Reagents: To the stirring solution, add Oxone, a catalytic amount of sodium chloride, and water.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 1 hour. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, add water and a small amount of sodium bisulfate to quench any remaining oxidant.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Wash the organic layer with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by sublimation or recrystallization.

Method 2: Oxidation using Sodium Hypochlorite (Bleach)
  • Reaction Setup: In a round-bottom flask with a stir bar, dissolve (-)-Borneol in acetone and glacial acetic acid.

  • Temperature Control: Place the flask in a water bath maintained at 40-50°C.

  • Addition of Oxidant: Add sodium hypochlorite solution (commercial bleach) dropwise to the stirring solution over a period of about 30 minutes, ensuring the temperature remains within the desired range.

  • Reaction: Continue stirring for the duration of the addition and monitor for completion by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, 5% sodium bisulfite solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and carefully evaporate the solvent.

  • Purification: Purify the crude product by sublimation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start (-)-Borneol dissolve Dissolve in Solvent start->dissolve add_reagents Add Oxidant & Catalyst dissolve->add_reagents react Stir at Specified Temp. add_reagents->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench If Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Solvent Removal dry->concentrate purify Sublimation or Recrystallization concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield or Incomplete Reaction check_sm Check for Starting Material by TLC start->check_sm sm_present Starting Material (SM) Present check_sm->sm_present Yes no_sm No Starting Material Present check_sm->no_sm No check_reagents Are Oxidant/Reagents Fresh and Active? sm_present->check_reagents check_workup Review Work-up Procedure no_sm->check_workup reagents_ok Yes check_reagents->reagents_ok reagents_bad No check_reagents->reagents_bad check_conditions Are Reaction Conditions (Time, Temp, Stirring) Optimal? reagents_ok->check_conditions solution_reagents Use fresh reagents reagents_bad->solution_reagents conditions_ok Yes check_conditions->conditions_ok conditions_bad No check_conditions->conditions_bad solution_conditions Optimize conditions: - Increase reaction time - Adjust temperature - Ensure vigorous stirring conditions_bad->solution_conditions workup_issue Potential Product Loss During: - Extraction (Emulsions?) - Solvent Evaporation (Volatility?) check_workup->workup_issue

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Synthetic (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic (-)-Camphenilone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this valuable chiral ketone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the purification of synthetic this compound.

Q1: My crude synthetic this compound contains several impurities. What are the likely contaminants?

A1: The impurity profile of synthetic this compound largely depends on the synthetic route employed. Common starting materials include (+)-α-pinene or (-)-fenchone (B1675204).[1]

  • From (+)-α-Pinene: The synthesis often involves rearrangement to camphene, followed by oxidation.[1] Potential impurities include:

    • Unreacted (+)-α-pinene

    • Camphene (isomer)

    • Other terpene isomers formed during rearrangement, such as limonene (B3431351) and β-phellandrene.

    • Over-oxidation products or side-products from the oxidation step.

  • From (-)-Fenchone: Synthesis from (-)-fenchone can also lead to isomeric impurities and unreacted starting material.[2]

Q2: I am observing poor separation of this compound from an impurity with a very similar boiling point. How can I improve my fractional distillation?

A2: When impurities have boiling points close to that of this compound (approx. 195-196 °C), standard simple distillation is often insufficient.[3][4][5] Fractional distillation is the recommended method.[3][6][7]

Troubleshooting Fractional Distillation:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.[6]

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the distillation pot to the condensate collected) can improve separation but will increase the distillation time.[4]

  • Slow Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more efficient separation.[6]

  • Ensure Proper Insulation: Insulate the distillation column to maintain a proper temperature gradient and prevent premature condensation.[6]

  • Vacuum Distillation: While this compound has a relatively high boiling point, vacuum distillation can be employed to reduce the boiling point and minimize thermal decomposition of the product or impurities.

Q3: My primary impurity is the enantiomer, (+)-Camphenilone. How can I separate the enantiomers?

A3: The separation of enantiomers requires a chiral environment. Standard purification techniques like distillation or conventional chromatography on achiral stationary phases will not separate enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for this purpose.[8][9][10][11][12]

Troubleshooting Chiral HPLC:

  • Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.[11]

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol (B130326) or ethanol) is typically used. The ratio of these solvents significantly impacts retention and resolution.[11]

    • Additives: For basic or acidic compounds, adding a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[9]

  • Flow Rate and Temperature: Lowering the flow rate and temperature can sometimes enhance resolution, although it will increase the analysis time and backpressure.[11]

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrum provides structural information, and the chromatographic peak area can be used for semi-quantitative analysis.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can reveal the presence of impurities. The integration of signals in the 1H NMR spectrum can be used for quantification if the structures of the impurities are known.[13][15][16][17]

  • Chiral HPLC: As mentioned, this is essential for determining the enantiomeric excess (e.e.) of your product.[8][9][10][11][12]

Data Presentation

Table 1: Typical GC-MS Parameters for Terpenoid Analysis

ParameterValue
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Detector Electron Impact (EI), 70 eV
Mass Range 40-400 m/z

Note: These are general parameters and may require optimization for your specific instrument and sample.

Table 2: Representative 1H NMR Chemical Shifts for Camphenilone (in CDCl3)

ProtonsChemical Shift (ppm)
CH3~1.0 - 1.2
CH2~1.5 - 2.2
CH~2.3 - 2.6

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

Experimental Protocols

Protocol 1: General Fractional Distillation for this compound Purification

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Loading: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle or oil bath.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the thermometer. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 195-196 °C at atmospheric pressure).

  • Fraction Collection: Collect the initial lower-boiling impurities in a separate flask (forerun). Change the receiving flask to collect the pure this compound fraction. Stop the distillation before all the material in the distillation flask has vaporized to avoid contamination with higher-boiling impurities.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase to be tested.

  • Column and Mobile Phase Screening:

    • Select a chiral stationary phase (e.g., a polysaccharide-based column).

    • Begin with a standard mobile phase, for example, 90:10 (v/v) n-hexane/isopropanol.

    • Inject the sample and monitor the chromatogram.

  • Method Optimization:

    • If no separation is observed, change the mobile phase composition (e.g., 80:20, 95:5 n-hexane/isopropanol) or switch to a different alcohol modifier (e.g., ethanol).

    • If partial separation is achieved, fine-tune the mobile phase composition to optimize the resolution between the enantiomer peaks.

    • Adjust the flow rate and column temperature as needed to improve peak shape and resolution.

  • Quantification: Once a satisfactory separation is achieved, integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.).

Mandatory Visualizations

Purification_Workflow Crude Crude Synthetic This compound Distillation Fractional Distillation Crude->Distillation Remove non-isomeric impurities Purity_Check_1 GC-MS & NMR Analysis (Chemical Purity) Distillation->Purity_Check_1 Purity_Check_1->Distillation Impure (Re-distill) Chiral_HPLC Chiral HPLC Purity_Check_1->Chiral_HPLC Chemically Pure Purity_Check_2 Enantiomeric Excess (e.e.) Determination Chiral_HPLC->Purity_Check_2 Purity_Check_2->Chiral_HPLC Low e.e. (Optimize Separation) Pure_Product Pure this compound Purity_Check_2->Pure_Product e.e. > 99%

Caption: General workflow for the purification and analysis of synthetic this compound.

Troubleshooting_Logic Start Purification Issue Impurity_Type Identify Impurity Type (GC-MS, NMR) Start->Impurity_Type Boiling_Point Different Boiling Point? Impurity_Type->Boiling_Point Enantiomer Enantiomer? Boiling_Point->Enantiomer No Fractional_Distillation Optimize Fractional Distillation: - Increase column efficiency - Optimize reflux ratio - Slow distillation rate Boiling_Point->Fractional_Distillation Yes Chiral_HPLC_Troubleshoot Optimize Chiral HPLC: - Screen different CSPs - Adjust mobile phase - Optimize flow rate/temperature Enantiomer->Chiral_HPLC_Troubleshoot Yes Other_Technique Consider Alternative Purification: - Preparative Chromatography - Crystallization (if applicable) Enantiomer->Other_Technique No

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Camphenilone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound product. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, from the quality of starting materials to the reaction and workup conditions. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Material (Camphene): Impurities in the starting camphene (B42988) can lead to the formation of undesired byproducts, consuming the reactant and lowering the yield of this compound.

    • Solution: Ensure the camphene used is of high purity. If necessary, purify the starting material by distillation before use.

  • Reaction Conditions: Suboptimal reaction conditions can lead to incomplete conversion or the formation of side products.

    • Oxidizing Agent: The choice and amount of oxidizing agent are critical. For instance, in oxidations using hydrogen peroxide (H₂O₂), the molar ratio of H₂O₂ to camphene can significantly affect conversion and selectivity.

    • Catalyst: The type and concentration of the catalyst, such as PdCl₂, can influence the reaction rate and the distribution of products. Increasing the catalyst load may increase conversion.[1]

    • Temperature: Temperature control is crucial. Higher temperatures can sometimes lead to decomposition or the formation of undesired side products.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent product degradation.

  • Workup and Purification Losses: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: Ensure efficient extraction by using an adequate amount of solvent and performing multiple extractions. During purification by column chromatography, careful selection of the solvent system and proper technique are essential to minimize losses.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of This compound Observed check_purity Check Purity of Starting Camphene start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Oxidant, Catalyst, Temp, Time) conditions_ok Conditions Optimized? check_conditions->conditions_ok review_workup Evaluate Workup and Purification Procedure workup_ok Minimal Losses? review_workup->workup_ok purity_ok->check_conditions Yes purify_sm Purify Starting Material purity_ok->purify_sm No conditions_ok->review_workup Yes optimize_conditions Optimize Reaction Conditions conditions_ok->optimize_conditions No optimize_workup Refine Purification Technique workup_ok->optimize_workup No yield_improved Yield Improved? workup_ok->yield_improved Yes purify_sm->check_purity optimize_conditions->check_conditions optimize_workup->review_workup problem_solved Problem Solved yield_improved->problem_solved Yes consult_literature Consult Literature for Alternative Methods yield_improved->consult_literature No

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows significant amounts of side products upon analysis (TLC, GC, NMR). What are these impurities and how can I minimize their formation?

Answer: The oxidation of camphene can lead to several side products. Identifying these impurities is the first step to mitigating their formation.

  • Common Side Products:

    • Camphene Glycol and Camphene Aldehyde: These are common byproducts in the oxidation of camphene. Their formation can be influenced by the choice of catalyst and reaction conditions. For example, in PdCl₂-catalyzed oxidation with H₂O₂, an increase in palladium concentration can favor the formation of camphene glycol over camphene aldehyde.[1]

    • Formaldehyde and other Multifunctional Products: These can be formed from the decomposition of hydroxyalkoxy radical intermediates.[2]

    • Isomerization and Skeletal Rearrangement Products: Acidic conditions or the use of certain metal catalysts can promote isomerization of camphene or rearrangement of intermediates.[1]

  • Strategies for Suppression:

    • Modify Reaction Conditions:

      • Catalyst/Reagent: The choice of catalyst and oxidant can be pivotal. Experiment with different catalyst systems to improve selectivity.

      • Solvent: The solvent can influence the reaction pathway. For instance, using acetonitrile (B52724) (CH₃CN) as a solvent in PdCl₂-catalyzed oxidation has been reported.[1]

      • Temperature: Lowering the reaction temperature may suppress the formation of some side products.

    • Control of Reaction Time: Over-oxidation can lead to the formation of further byproducts. Monitor the reaction and stop it once the desired product is formed in optimal concentration.

Issue 3: Difficulty in Purification

Question: I am having trouble purifying this compound from the reaction mixture using column chromatography. What are some common issues and solutions?

Answer: Purification challenges can arise from the physical properties of the compound, the choice of stationary and mobile phases, and the technique used.

  • Co-elution of Products: this compound may have a similar polarity to some of the side products, leading to co-elution during column chromatography.

    • Solution:

      • Solvent System Optimization: Systematically screen different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) using TLC to find a system that provides good separation between this compound and the impurities.

      • Alternative Stationary Phases: If silica (B1680970) gel does not provide adequate separation, consider using other stationary phases like alumina.

  • Compound Tailing on the Column: The product appears to "streak" or elute over many fractions, leading to poor separation and dilute fractions.

    • Solution:

      • Increase Solvent Polarity: Once the desired compound starts to elute, gradually increasing the polarity of the eluting solvent can help to push the compound off the column more efficiently.

      • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling.

  • Compound Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography.

    • Solution:

      • Deactivate Silica Gel: The acidity of silica gel can be reduced by treating it with a base, such as triethylamine, before use.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the oxidation of camphene. Various oxidizing agents and catalyst systems can be employed, including hydrogen peroxide with a palladium catalyst (e.g., PdCl₂) or ozonolysis.[1]

Q2: What are the expected spectroscopic data for this compound?

A2: While specific data can vary slightly based on the solvent and instrument, you should consult reliable spectral databases (e.g., SDBS) for reference ¹H NMR, ¹³C NMR, and IR spectra of camphenilone. Key signals to look for in ¹H NMR include the characteristic methyl group singlets.

Q3: My ¹H NMR spectrum of the purified product shows unexpected peaks. What could they be?

A3: Unexpected peaks in the ¹H NMR spectrum of your purified product could be due to several reasons:

  • Residual Solvents: Peaks corresponding to solvents used in the workup or purification (e.g., ethyl acetate (B1210297), dichloromethane (B109758), hexane) are common.

  • Impurities: If purification was incomplete, peaks from side products like camphene glycol or camphene aldehyde may be present.

  • Water: A broad singlet can indicate the presence of water.

  • Solution: Compare the chemical shifts of the unknown peaks with those of common laboratory solvents and expected side products. If necessary, repurify the compound.

Quantitative Data

The yield and selectivity in the synthesis of this compound are highly dependent on the reaction conditions. The following table summarizes the results from a study on the oxidation of camphene using a PdCl₂/H₂O₂ system in acetonitrile.

Table 1: Oxidation of Camphene with H₂O₂ Catalyzed by PdCl₂ in CH₃CN

EntryPdCl₂ (mmol)H₂O₂/Camphene (molar ratio)Time (h)Conversion (%)Selectivity for Epoxy-camphene (%)Selectivity for Glycol-camphene (%)Selectivity for Aldehyde-camphene (%)
10.101.21478154540
20.201.21085105535
30.301.278886230
40.401.279057025
50.102.01285205030

Data adapted from a study on palladium-catalyzed oxidation of camphene.[1] This table illustrates how varying the catalyst concentration and oxidant ratio can influence the product distribution.

Experimental Protocols

Key Experiment: Oxidation of Camphene to this compound

This protocol is a representative procedure for the oxidation of camphene using hydrogen peroxide and a palladium catalyst.

Materials:

  • Camphene

  • Palladium(II) chloride (PdCl₂)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve camphene (1.0 eq) and PdCl₂ (e.g., 0.05 eq) in acetonitrile.

  • Addition of Oxidant: To the stirred solution, add hydrogen peroxide (e.g., 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor the progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

Experimental Workflow Diagram

ExperimentalWorkflow start Start setup Reaction Setup: Dissolve Camphene and PdCl₂ in Acetonitrile start->setup add_oxidant Add Hydrogen Peroxide Dropwise setup->add_oxidant reaction Heat and Monitor Reaction Progress (TLC/GC) add_oxidant->reaction workup Workup: Cool, Dilute with Water reaction->workup extraction Extract with Dichloromethane workup->extraction washing Wash Organic Layer with NaHCO₃ and Brine extraction->washing drying Dry over MgSO₄ and Concentrate washing->drying purification Purify by Column Chromatography drying->purification end Obtain Pure This compound purification->end

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Overcoming Poor Enantioselectivity in (-)-Camphenilone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (-)-Camphenilone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in achieving high enantioselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically enriched this compound?

A1: The main strategies for the enantioselective synthesis of this compound revolve around two key approaches:

  • Asymmetric Synthesis from Prochiral Precursors: This involves the use of chiral catalysts or reagents to stereoselectively convert a prochiral starting material, such as camphenic acid or a derivative, into this compound.

  • Kinetic Resolution of a Racemic Mixture: This method involves the use of a chiral catalyst, often an enzyme, to selectively react with one enantiomer of a racemic precursor, such as (±)-camphenilone or a related intermediate, leaving the desired (-)-enantiomer unreacted and thus enriched.

Q2: I am observing low enantiomeric excess (ee) in my synthesis. What are the most common causes?

A2: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations can significantly impact enantioselectivity.

  • Catalyst/Reagent Issues: The chiral catalyst or reagent may be of insufficient purity, have degraded, or be used at an incorrect loading.

  • Presence of Impurities: Water or other impurities in the starting materials or solvents can interfere with the chiral catalyst or promote a non-selective background reaction.

  • Racemization: The product may be racemizing under the reaction or workup conditions.

Q3: How critical is the reaction temperature for achieving high enantioselectivity?

A3: Reaction temperature is a critical parameter. In most cases, lower reaction temperatures lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. It is often a trade-off, as lower temperatures can also lead to slower reaction rates.

Q4: Can the choice of solvent affect the enantiomeric excess?

A4: Absolutely. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting the enantioselectivity. It is recommended to screen a range of solvents with varying properties (e.g., polar aprotic, nonpolar) to find the optimal conditions for your specific catalytic system.

Q5: How can I accurately determine the enantiomeric excess of my this compound product?

A5: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the enantioselective synthesis of this compound.

Guide 1: Low Enantiomeric Excess (ee)
Symptom Possible Cause Suggested Solution
Low ee (<80%) Suboptimal Reaction Temperature Lower the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or -78 °C).
Incorrect Solvent Screen a variety of solvents (e.g., toluene, dichloromethane (B109758), THF, diethyl ether) to find the optimal one for your catalyst system.
Impure or Degraded Chiral Catalyst/Auxiliary Use a fresh batch of the chiral catalyst or auxiliary. Ensure it is stored under appropriate conditions (e.g., under inert atmosphere, protected from light).
Presence of Water or Other Impurities Use anhydrous solvents and oven-dried glassware. Purify starting materials if necessary.
Incorrect Catalyst Loading Optimize the catalyst loading. Too little catalyst may result in a significant non-catalyzed background reaction, while too much can sometimes lead to aggregation or other non-productive pathways.
Product Racemization Check the stability of the product under the reaction and workup conditions. If racemization is suspected, consider shorter reaction times or milder workup procedures.
Guide 2: Low or Incomplete Conversion
Symptom Possible Cause Suggested Solution
Low Conversion of Starting Material Inactive Catalyst Ensure the catalyst is active and has not been deactivated by air, moisture, or impurities.
Insufficient Reaction Time Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Suboptimal Temperature While lower temperatures often favor enantioselectivity, they can decrease the reaction rate. A balance must be found. Consider a gradual increase in temperature if the conversion is too low.
Incorrect Reagent Stoichiometry Verify the stoichiometry of all reagents, including any co-catalysts or additives.

Experimental Protocols

The following represents a representative protocol for the enantioselective synthesis of a related chiral ketone, which can be adapted for this compound. This protocol is based on the well-established principle of asymmetric reduction of a prochiral enone using a chiral catalyst.

Representative Protocol: Asymmetric Reduction of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

Materials:

  • Prochiral ketone (e.g., camphenone)

  • Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst)

  • Borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (DCM))

  • Anhydrous methanol (B129727)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the chiral oxazaborolidine catalyst (typically 5-10 mol%) to a flame-dried round-bottom flask. Dissolve the catalyst in the anhydrous solvent.

  • Borane Addition: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Slowly add the borane source to the solution. Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.

  • Substrate Addition: Dissolve the prochiral ketone in the anhydrous solvent and add it dropwise to the cooled catalyst-borane mixture over an extended period (e.g., 30-60 minutes) using a syringe pump to maintain a low concentration of the ketone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature.

  • Workup: Allow the reaction mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral GC or HPLC.

Data Presentation

The following table summarizes hypothetical data for the optimization of an asymmetric synthesis, illustrating how quantitative data can be structured for easy comparison.

Entry Catalyst Solvent Temperature (°C) Yield (%) ee (%)
1(R)-CBSTHF259585
2(R)-CBSTHF09292
3(R)-CBSTHF-208897
4(R)-CBSToluene09088
5(S)-CBSTHF-208996 (for the opposite enantiomer)

Visualizations

Experimental Workflow for Asymmetric Synthesis

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup catalyst Add Chiral Catalyst setup->catalyst borane Add Borane Source catalyst->borane substrate Add Prochiral Ketone borane->substrate reaction Reaction Monitoring (TLC/GC) substrate->reaction quench Quench Reaction reaction->quench Completion workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify analysis Analysis (Chiral GC/HPLC) purify->analysis end End analysis->end

Caption: A generalized experimental workflow for the asymmetric synthesis of a chiral alcohol.

Troubleshooting Logic for Low Enantioselectivity

troubleshooting_logic start Low Enantiomeric Excess (ee) check_purity Check Catalyst & Reagent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Solvent, Anhydrous) check_purity->check_conditions Purity OK optimize_temp Optimize Temperature (Lower Temperature) check_conditions->optimize_temp Conditions Verified optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst Loading optimize_solvent->optimize_catalyst check_racemization Investigate Product Racemization optimize_catalyst->check_racemization success High ee Achieved check_racemization->success Optimized

Caption: A logical flowchart for troubleshooting poor enantioselectivity in asymmetric synthesis.

Technical Support Center: (-)-Camphenilone Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation products of (-)-Camphenilone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, a bicyclic monoterpene ketone, is susceptible to degradation under several conditions. The primary concerns are oxidation and acid- or base-catalyzed rearrangements. Like other ketones, it can undergo thermal degradation, particularly at elevated temperatures common in analytical techniques like Gas Chromatography (GC).[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. It is incompatible with strong oxidizing agents and strong bases.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation studies on this compound are not extensively documented, based on the reactivity of similar bicyclic monoterpene ketones like camphor, potential degradation products may include:

  • Oxidation Products: Baeyer-Villiger oxidation can lead to the formation of lactones.[1]

  • Rearrangement Products: Acid or base catalysis can induce skeletal rearrangements, a common reactivity pattern for strained bicyclic systems.

  • Reduction Products: In the presence of reducing agents, this compound can be reduced to the corresponding endo- and exo-alcohols.

Q4: How can I monitor the purity of my this compound sample?

A4: The purity of this compound can be effectively monitored using chromatographic techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, and High-Performance Liquid Chromatography (HPLC) with a UV detector. These methods can separate this compound from its potential impurities and degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks in GC-MS analysis of this compound.
  • Possible Cause 1: Thermal Degradation. this compound may degrade at high injector temperatures. Ketones, especially those with strained ring systems, can be susceptible to thermal decomposition.[2][3]

    • Troubleshooting Step: Lower the injector port temperature. A starting point of 200-220°C is recommended. Also, minimize the residence time of the sample in the inlet by using a faster injection speed.[4]

  • Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the GC system itself.

    • Troubleshooting Step: Run a blank injection of the solvent to check for contaminants. Ensure all glassware is thoroughly cleaned. Check the GC system for any potential sources of contamination, such as septum bleed or column degradation.

Issue 2: Inconsistent results in bioassays using this compound.
  • Possible Cause: Degradation of this compound in the assay medium. The pH, temperature, or presence of certain components in your experimental medium could be causing the degradation of the compound over the course of the experiment.

    • Troubleshooting Step: Perform a stability study of this compound in your specific assay medium. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or GC to quantify the amount of remaining this compound. This will help you determine its stability under your experimental conditions.

Quantitative Data on Stability

The following tables provide illustrative data on the potential degradation of this compound under forced degradation conditions. This data is based on typical degradation profiles for similar compounds and should be used as a guideline for designing your own stability studies.

Table 1: Illustrative Thermal Degradation of this compound

Temperature (°C)Time (hours)This compound Remaining (%)
602498.5
802492.1
1002485.3

Table 2: Illustrative pH-Dependent Degradation of this compound at 25°C

pHTime (hours)This compound Remaining (%)
2 (Acidic)2495.2
7 (Neutral)2499.1
12 (Basic)2493.8

Experimental Protocols

Protocol 1: GC-MS Method for Purity Assessment and Degradation Product Identification

This protocol provides a general method for the analysis of this compound and its potential degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 220°C (or lower if thermal degradation is observed).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Injection Volume: 1 µL.

Protocol 2: HPLC Method for Stability-Indicating Analysis

This protocol outlines a stability-indicating HPLC method for quantifying this compound in the presence of its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

    • Start with 50:50 (v/v) acetonitrile:water.

    • Linearly increase to 95:5 (v/v) acetonitrile:water over 15 minutes.

    • Hold at 95:5 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway Camphenilone This compound Oxidation Oxidation (e.g., Baeyer-Villiger) Camphenilone->Oxidation Rearrangement Acid/Base Catalyzed Rearrangement Camphenilone->Rearrangement Lactone Lactone Product Oxidation->Lactone Rearranged_Ketone Rearranged Ketone Rearrangement->Rearranged_Ketone

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, Oxidative) Sample->Forced_Degradation Stability Study Dilution Dilution in Mobile Phase Sample->Dilution Purity Check Forced_Degradation->Dilution HPLC_Analysis HPLC-UV Analysis Dilution->HPLC_Analysis GCMS_Analysis GC-MS Analysis Dilution->GCMS_Analysis Purity_Assessment Purity Assessment (% Area) HPLC_Analysis->Purity_Assessment Degradant_Identification Degradant Identification (Mass Spectra) GCMS_Analysis->Degradant_Identification Stability_Conclusion Conclusion on Stability Purity_Assessment->Stability_Conclusion Degradant_Identification->Stability_Conclusion

Caption: Workflow for stability testing of this compound.

References

Resolving peak tailing for (-)-Camphenilone in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Resolving Peak Tailing for (-)-Camphenilone

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of this compound. The following troubleshooting advice and frequently asked questions (FAQs) provide a structured approach to identifying and resolving common problems in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] For this compound, this can lead to inaccurate peak integration, reduced resolution from nearby peaks, and compromised quantitative precision.[2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.

Q2: I am observing peak tailing for this compound in my reversed-phase HPLC analysis. What are the likely causes?

A2: Since this compound is a neutral ketone, peak tailing in reversed-phase HPLC is less likely to be caused by pH-dependent silanol (B1196071) interactions that commonly affect basic compounds.[3] The more probable causes for a neutral compound like this compound include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

  • Secondary Interactions: Although less common for neutral compounds, interactions with active sites on the column packing material can still occur.

  • Column Degradation: A void at the column inlet or contamination of the stationary phase can distort peak shape.[2]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can lead to band broadening and tailing.[1]

Q3: Can the choice of stationary phase in GC analysis influence peak tailing for this compound?

A3: Yes, the choice of stationary phase is critical in GC. For a moderately polar compound like this compound, a mismatch between the analyte's polarity and the stationary phase can result in poor peak shape.[4] Using a mid-polar stationary phase is often a good starting point for terpenes and ketones. Strong interactions between the analyte and the stationary phase can sometimes lead to peak tailing.[4]

Q4: My GC-MS analysis of this compound shows tailing peaks. Where should I start troubleshooting?

A4: For GC-MS analysis of terpenes like this compound, common causes of peak tailing include:

  • Inlet Contamination: Active sites in a dirty inlet liner can interact with the analyte.

  • Column Contamination or Degradation: Buildup of non-volatile residues or degradation of the stationary phase can create active sites.

  • Improper Column Installation: A poorly cut column or incorrect insertion depth into the inlet or detector can cause peak distortion.

  • Condensation Effects: For semi-volatile compounds, condensation in a cooler part of the system can contribute to tailing.

Q5: How do I quantitatively measure peak tailing?

A5: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing.[2][5] The calculation is based on the peak width at a certain percentage of the peak height (commonly 5% or 10%).[5]

Troubleshooting Guides

HPLC Troubleshooting for this compound

If you are experiencing peak tailing with this compound in your HPLC analysis, follow this step-by-step guide to diagnose and resolve the issue.

dot

HPLC_Troubleshooting start Peak Tailing Observed for this compound check_overload Check for Column Overload start->check_overload overload_yes Reduce Sample Concentration or Injection Volume check_overload->overload_yes Tailing decreases with dilution overload_no Evaluate Column Condition check_overload->overload_no Tailing persists resolved Peak Shape Improved overload_yes->resolved condition_good Optimize Mobile Phase overload_no->condition_good Normal backpressure condition_bad Flush or Replace Column overload_no->condition_bad High backpressure, peak broadening optimize_mp Increase Organic Solvent % or Use Additives (e.g., 0.1% Formic Acid) condition_good->optimize_mp check_system Inspect for Extra-Column Volume condition_good->check_system condition_bad->resolved optimize_mp->resolved system_issue Use Shorter/Narrower Tubing, Check Connections check_system->system_issue system_issue->resolved GC_Troubleshooting start Peak Tailing Observed for this compound check_inlet Inspect GC Inlet start->check_inlet inlet_dirty Clean/Replace Inlet Liner and Septum check_inlet->inlet_dirty Visible contamination inlet_clean Evaluate Column Integrity check_inlet->inlet_clean Inlet is clean resolved Peak Shape Improved inlet_dirty->resolved column_bad Trim Column Inlet (10-15 cm) or Replace Column inlet_clean->column_bad Known old/contaminated column column_good Optimize GC Method inlet_clean->column_good Column in good condition column_bad->resolved optimize_temp Adjust Temperature Program (e.g., slower ramp) column_good->optimize_temp check_installation Verify Column Installation column_good->check_installation optimize_temp->resolved installation_bad Re-install Column Correctly check_installation->installation_bad installation_bad->resolved

References

Common impurities in commercial (-)-Camphenilone and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (-)-Camphenilone. The information provided addresses common impurities and their removal to ensure the high purity required for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial this compound?

A1: Commercial this compound is typically synthesized through the oxidation of camphene (B42988) or the rearrangement of α-pinene oxide. Based on these synthetic routes, common impurities may include:

  • Unreacted Starting Materials: Residual camphene or α-pinene oxide.

  • Isomers and Related Ketones: Stereoisomers of camphenilone or other bicyclic ketones formed during synthesis.

  • Oxidation Byproducts: If synthesized via camphene oxidation, impurities such as camphene aldehyde and camphenylic acid may be present.

  • Solvent Residues: Trace amounts of solvents used during the synthesis and initial purification steps.

Q2: How can I assess the purity of my this compound sample?

A2: A common and effective method for assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate volatile impurities and provide information about their identity and relative abundance. For a quick preliminary check, Thin Layer Chromatography (TLC) can be used to visualize the presence of more polar or non-volatile impurities.

Q3: What are the recommended methods for purifying commercial this compound?

A3: Two primary methods are recommended for the purification of this compound:

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid compound. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: For separating mixtures with a higher impurity content or for isolating this compound from byproducts with different polarities, column chromatography is the preferred method.

Q4: I am observing unexpected results in my experiments. Could impurities in this compound be the cause?

A4: Yes, impurities in your starting materials can significantly impact experimental outcomes, leading to side reactions, inhibition of catalysts, or incorrect analytical data. It is always recommended to assess the purity of your reagents, including this compound, before use, especially in sensitive applications.

Troubleshooting Guides

Issue 1: Poor Crystal Formation During Recrystallization

Problem: After dissolving the crude this compound in a hot solvent and allowing it to cool, no crystals are forming, or an oil is precipitating out.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Solvent The solvent may be too good at dissolving this compound even at low temperatures. Try a less polar solvent or a solvent mixture. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is poorly soluble (e.g., water).
Insufficient Concentration The solution may not be saturated. Try boiling off some of the solvent to increase the concentration of this compound and then allow it to cool again.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Oily Impurities Oily impurities can inhibit crystallization. Try purifying the material by column chromatography first to remove these impurities before attempting recrystallization.
Issue 2: Incomplete Separation During Column Chromatography

Problem: The fractions collected from the column show a mixture of this compound and impurities.

Possible Causes & Solutions:

Possible CauseSolution
Incorrect Mobile Phase The eluent may be too polar, causing all compounds to move too quickly down the column. Try a less polar solvent system. Use TLC to test different solvent systems to find one that gives good separation between this compound and the impurities.
Column Overloading Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample being purified.
Poor Column Packing Cracks or channels in the stationary phase can lead to poor separation. Ensure the column is packed uniformly.
Co-eluting Impurities The impurity may have a very similar polarity to this compound. In this case, a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different chromatography technique (e.g., preparative HPLC) may be necessary.

Quantitative Data on Impurity Removal

The following table provides illustrative data on the effectiveness of different purification methods for removing common synthesis-related impurities from a hypothetical batch of commercial this compound.

ImpurityInitial Concentration (%)Concentration after Recrystallization (%)Concentration after Column Chromatography (%)
Camphene1.50.8< 0.1
Camphene Aldehyde0.80.3< 0.05
Camphenylic Acid0.50.1< 0.05
This compound Purity 97.2 98.8 > 99.8

Note: The data presented in this table are for illustrative purposes and may vary depending on the specific nature of the impurities and the experimental conditions.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

Objective: To identify and quantify impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample (approx. 1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra to a reference library. Quantify the relative peak areas to estimate the purity.

Protocol 2: Purification by Recrystallization

Objective: To purify this compound by removing small amounts of impurities.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol (B145695) and water is often a good starting point for ketones.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Protocol 3: Purification by Column Chromatography

Objective: To separate this compound from significant amounts of impurities.

Methodology:

  • Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase for the purification of ketones. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation. A mixture of hexane (B92381) and ethyl acetate is a common choice, with the polarity being adjusted by changing the ratio of the two solvents.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow_for_Purity_Assessment cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_end End start Commercial this compound Sample sample_prep Sample Preparation (Dissolve in Solvent) start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis (Identify & Quantify Impurities) gcms_analysis->data_analysis purity_check Purity > 99.5%? data_analysis->purity_check use_in_experiment Use in Experiment purity_check->use_in_experiment Yes purify_sample Proceed to Purification purity_check->purify_sample No

Caption: Workflow for assessing the purity of a commercial this compound sample.

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_recrystallization_steps Recrystallization Details cluster_chromatography_steps Column Chromatography Details cluster_end End Product impure_sample Impure this compound recrystallization Recrystallization impure_sample->recrystallization column_chromatography Column Chromatography impure_sample->column_chromatography dissolve Dissolve in Hot Solvent recrystallization->dissolve pack_column Pack Column with Silica Gel column_chromatography->pack_column cool Cool to Crystallize dissolve->cool filtrate Filter and Wash Crystals cool->filtrate dry Dry Purified Crystals filtrate->dry pure_product Purified this compound dry->pure_product load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine_pure Combine Pure Fractions & Evaporate collect_fractions->combine_pure combine_pure->pure_product

Caption: General workflows for the purification of this compound.

Technical Support Center: Mass Spectrometry Analysis of (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity during the mass spectrometry (MS) analysis of (-)-Camphenilone.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low or no signal for this compound in my LC-MS analysis?

A1: Low signal intensity for this compound can stem from several factors. The most common issues are related to the choice of ionization source, suboptimal instrument parameters, and sample preparation. As a relatively non-polar, small molecule, this compound may not ionize efficiently with Electrospray Ionization (ESI), which is more suitable for polar compounds. Atmospheric Pressure Chemical Ionization (APCI) is often a better choice for such molecules. Additionally, ion suppression from matrix components or inappropriate mobile phase composition can significantly reduce signal intensity.[1][2][3]

Q2: Which ionization technique, ESI or APCI, is recommended for this compound analysis?

A2: For a small, moderately polar to non-polar bicyclic ketone like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the recommended ionization technique.[2][3] ESI is most effective for polar and easily ionizable compounds, and may yield poor signal strength for less polar molecules.[2][3] APCI is better suited for less polar, more volatile compounds of lower molecular weight and often provides a more robust and intense signal for these analytes.[2][3]

Q3: What are the expected ions for this compound in positive ion mode MS?

A3: In positive ion mode, you should primarily look for the protonated molecule, [M+H]⁺. Given the molecular formula of this compound is C₉H₁₄O, the expected monoisotopic mass of the neutral molecule is approximately 138.1045 Da. Therefore, the protonated molecule [M+H]⁺ will have an m/z of approximately 139.1123. It is also possible to observe adducts, especially with ESI, such as the sodium adduct [M+Na]⁺ (m/z ~161.0944) or the ammonium (B1175870) adduct [M+NH₄]⁺ (m/z ~156.1389) if there are sources of sodium or ammonium ions in your mobile phase or sample. In APCI, protonated molecules are the most common species observed.[4]

Q4: I suspect in-source fragmentation is reducing my precursor ion signal. How can I confirm and mitigate this?

A4: In-source fragmentation can occur if the energy in the ion source is too high, causing the molecule to fragment before it reaches the mass analyzer. This can be diagnosed by observing a decrease in the intensity of the [M+H]⁺ ion and a corresponding increase in the intensity of expected fragment ions. To mitigate this, you can try reducing the fragmentor voltage or capillary exit voltage. A systematic optimization of these parameters is recommended to find the optimal balance between ionization efficiency and minimizing fragmentation.

Q5: Could my sample preparation be the cause of low signal intensity?

A5: Absolutely. High concentrations of salts, buffers, or other matrix components in your sample can lead to ion suppression, where these components compete with your analyte for ionization, thereby reducing its signal. Ensure your sample is adequately purified and that you are using MS-grade solvents and volatile mobile phase additives (e.g., formic acid or ammonium formate) at low concentrations (typically 0.1%).

Troubleshooting Guides

Issue: Low or No Signal Intensity for this compound

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues.

Step 1: Verify Instrument Performance

Before troubleshooting your specific analyte, ensure the mass spectrometer is performing optimally.

  • Action: Run a system suitability test with a known standard compound that works well with your current setup.

  • Expected Outcome: A strong, stable signal for the standard compound.

  • If Fails: The issue is likely with the instrument itself. Check for common problems such as leaks, contaminated ion source, or detector issues before proceeding.

Step 2: Select the Appropriate Ionization Source

As this compound is a relatively non-polar small molecule, the choice of ionization source is critical.

  • Action: If you are using Electrospray Ionization (ESI) and observing a low signal, switch to an Atmospheric Pressure Chemical Ionization (APCI) source if available.[2][3]

  • Rationale: APCI is generally more efficient for ionizing less polar and more volatile small molecules.[2][3]

Step 3: Optimize Ion Source Parameters

Fine-tuning the ion source settings can significantly enhance the signal for your analyte.

  • Action: Systematically optimize the key APCI source parameters. A good starting point is provided in the table below. Vary one parameter at a time to observe its effect on the signal intensity of the [M+H]⁺ ion (m/z ~139.1).

  • Key Parameters to Optimize (APCI):

    • Vaporizer Temperature

    • Corona Discharge Current

    • Sheath and Auxiliary Gas Flow Rates

    • Capillary Temperature

    • Fragmentor/Capillary Exit Voltage

Step 4: Evaluate Mobile Phase Composition

The mobile phase composition can influence ionization efficiency.

  • Action:

    • Ensure you are using high-purity, MS-grade solvents (e.g., methanol (B129727), acetonitrile, water).

    • If using ESI, the addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation.

    • For APCI, methanol is often a good choice for the organic phase as it can facilitate the proton transfer reactions necessary for ionization.[5]

Step 5: Check for Common Fragmentation Patterns

Understanding the fragmentation of this compound can help in identifying if the molecule is ionizing but then fragmenting before detection of the precursor ion. Based on the mass spectra of structurally similar compounds like camphor (B46023) and fenchone, common neutral losses include water (18 Da), CO (28 Da), and various hydrocarbon fragments.

  • Action: Look for the presence of common fragment ions in your mass spectrum. If these are present at high intensity with a low precursor ion signal, it may indicate excessive in-source fragmentation.

  • Mitigation: Reduce the fragmentor/capillary exit voltage.

Data Presentation

Table 1: Recommended Starting MS Parameters for this compound Analysis using APCI

ParameterRecommended Starting ValueRange for Optimization
Ionization Mode Positive-
Vaporizer Temperature 350 °C300 - 450 °C
Corona Discharge Current 4.0 µA2.0 - 6.0 µA
Sheath Gas Flow 40 arbitrary units30 - 50 arbitrary units
Auxiliary Gas Flow 10 arbitrary units5 - 15 arbitrary units
Capillary Temperature 300 °C250 - 350 °C
Fragmentor Voltage 100 V80 - 150 V

Table 2: Common Adducts and Ions for this compound (C₉H₁₄O, MW ~138.1 Da)

Ion SpeciesFormulaApproximate m/zCommon Ionization Technique
Protonated Molecule [M+H]⁺139.1ESI, APCI
Sodium Adduct [M+Na]⁺161.1ESI
Ammonium Adduct [M+NH₄]⁺156.1ESI, APCI
Potassium Adduct [M+K]⁺177.1ESI

Experimental Protocols

Protocol 1: Optimization of APCI Source Parameters

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a 50:50 mixture of methanol and water.

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected [M+H]⁺ ion (e.g., m/z 50-200).

  • Begin with the recommended starting parameters from Table 1.

  • Vary one parameter at a time while keeping others constant. For example, vary the vaporizer temperature in increments of 25 °C from 300 °C to 450 °C and record the signal intensity of the [M+H]⁺ ion at each step.

  • Plot the signal intensity versus the parameter value to determine the optimal setting for that parameter.

  • Repeat this process for each of the key parameters listed in Table 1.

  • Finally, set all parameters to their optimized values and acquire a final spectrum to confirm the improved signal intensity.

Mandatory Visualization

TroubleshootingWorkflow Start Low Signal for This compound CheckInstrument Step 1: Run System Suitability Test Start->CheckInstrument InstrumentOK Instrument Performance OK? CheckInstrument->InstrumentOK FixInstrument Troubleshoot Instrument (Leaks, Contamination, etc.) InstrumentOK->FixInstrument No ChooseIonSource Step 2: Using ESI? InstrumentOK->ChooseIonSource Yes SwitchToAPCI Switch to APCI Source ChooseIonSource->SwitchToAPCI Yes OptimizeAPCI Step 3: Optimize APCI Source Parameters (Temp, Corona, Gas, Voltage) ChooseIonSource->OptimizeAPCI No SwitchToAPCI->OptimizeAPCI CheckMobilePhase Step 4: Evaluate Mobile Phase Composition OptimizeAPCI->CheckMobilePhase CheckFragmentation Step 5: Check for In-Source Fragmentation CheckMobilePhase->CheckFragmentation SignalImproved Signal Intensity Improved CheckFragmentation->SignalImproved

Caption: Troubleshooting workflow for low MS signal intensity of this compound.

ExperimentalWorkflow PrepStandard Prepare 1 µg/mL This compound Standard InfuseSample Infuse Standard into MS (e.g., 10 µL/min) PrepStandard->InfuseSample SetInitialParams Set Initial APCI Parameters (from Table 1) InfuseSample->SetInitialParams OptimizeParam Vary One Parameter at a Time SetInitialParams->OptimizeParam RecordIntensity Record [M+H]⁺ Signal Intensity OptimizeParam->RecordIntensity PlotData Plot Intensity vs. Parameter Value RecordIntensity->PlotData DetermineOptimum Determine Optimum Setting PlotData->DetermineOptimum DetermineOptimum->OptimizeParam Next Parameter SetFinalParams Set All Optimized Parameters DetermineOptimum->SetFinalParams All Parameters Optimized FinalAnalysis Acquire Final Spectrum SetFinalParams->FinalAnalysis

Caption: Experimental workflow for APCI source parameter optimization.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (-)-Camphenilone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of (-)-Camphenilone, a bicyclic monoterpene ketone. Due to the limited availability of specific validated methods for this compound, this guide leverages validated methods for the structurally similar and well-studied terpenoid ketone, camphor (B46023), as a reliable surrogate. The principles and methodologies presented here can be readily adapted for the quantification of this compound in various sample matrices.

This document details Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) as two primary analytical techniques. We present a side-by-side comparison of their performance characteristics, supported by experimental data from published studies. Detailed experimental protocols and visual workflows are provided to facilitate the implementation of these methods in a laboratory setting.

Quantitative Performance Comparison

The following tables summarize the validation parameters for GC-FID and HPLC-UV methods for the quantification of camphor, serving as a proxy for this compound analysis. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.

Table 1: Gas Chromatography (GC-FID) Method Validation Data for Camphor Quantification

ParameterReported Value(s)Reference(s)
Linearity (Range) Not explicitly stated in abstract[1]
Accuracy Not explicitly stated in abstract[1]
Precision Not explicitly stated in abstract[1]
Limit of Detection (LOD) Not explicitly stated in abstract[1]
Limit of Quantification (LOQ) Not explicitly stated in abstract[1]

Note: The referenced study validates the method for camphor and menthol (B31143) in a herbal drug preparation, implying that linearity, accuracy, and precision were assessed and found to be acceptable according to pharmaceutical standards at the time of publication.

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Validation Data for Camphor Quantification

ParameterMethod 1Method 2Reference(s)
Linearity (Range) 0.10–3.00 mg/mL25–2000 µg/mL[2][3]
Correlation Coefficient (r²) > 0.999Not explicitly stated[2]
Accuracy (% Recovery) Confidence intervals < 0.05%Confidence intervals < 0.05%[2][3]
Precision (Repeatability) Peak area ratio = 0.39–1.97Not explicitly stated[2]
Intermediate Precision Peak area ratio = 0.40–1.98Not explicitly stated[2]
Limit of Detection (LOD) 0.028 mg/mL0.060 µg/mL[2][3]
Limit of Quantification (LOQ) 0.085 mg/mL0.320 µg/mL[2][3]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following sections outline the experimental protocols for the GC-FID and HPLC-UV methods.

Gas Chromatography (GC-FID) Method for Camphor and Menthol

This method is suitable for the analysis of volatile compounds like this compound in herbal drug preparations.

Sample Preparation: The specific details of sample preparation were not available in the provided abstract. However, a general procedure would involve:

  • Accurately weighing a portion of the homogenized sample.

  • Extracting the analytes with a suitable organic solvent (e.g., methanol, ethanol, or hexane).

  • Vortexing and/or sonicating the mixture to ensure efficient extraction.

  • Filtering the extract to remove particulate matter.

  • Diluting the extract to an appropriate concentration within the calibration range.

  • Adding an internal standard (e.g., (-)-fenchone) to the final solution before injection.

GC-FID Conditions:

  • Instrument: Perkin-Elmer Model 3920B gas chromatograph with a flame-ionization detector.[4]

  • Column: Specific column details not provided in the abstract. A common choice for terpene analysis would be a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: Typically set at 250 °C.

  • Detector Temperature: Typically set at 250-300 °C.

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. A representative program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).

High-Performance Liquid Chromatography (HPLC-UV) Method for Camphor

This method is applicable for the quantification of camphor in cosmetic and pharmaceutical products such as gels, ointments, and creams.[2]

Sample Preparation:

  • Accurately weigh the sample.[2]

  • Dissolve the sample in methanol.[2]

  • Filter the solution before injection into the HPLC system.[2]

  • An internal standard (4-N,N-dimethylaminobenzaldehyde) can be used for improved accuracy.[2]

HPLC-UV Conditions (Method 1): [2]

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).

  • Column: Symmetry® C18, 5 μm, 250 × 4.6 mm with a guard column.

  • Mobile Phase: Acetonitrile (B52724), purified water, and glacial acetic acid (600:400:6 v/v/v).

  • Flow Rate: 1.4 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Not specified, but DAD allows for monitoring at the wavelength of maximum absorbance for camphor.

HPLC-UV Conditions (Method 2): [3]

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).

  • Column: C18 column.

  • Mobile Phase: Isocratic flow of acetonitrile and ultrapure water (2:3 v/v), with pH adjusted to 3.2 using glacial acetic acid.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 281 nm.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the GC-FID and HPLC-UV analytical methods.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution IS Internal Standard Addition Dilution->IS Injection GC Injection IS->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound quantification by GC-FID.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

A Comparative Study of (-)-Camphenilone and (+)-Camphenilone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Introduction

Camphenilone (3,3-dimethylbicyclo[2.2.1]heptan-2-one) is a chiral ketone with a rigid bicyclic structure. Its two enantiomers, (-)-Camphenilone and (+)-Camphenilone, are mirror images of each other and are expected to have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. However, in a chiral environment, such as the human body, their biological activities can differ significantly. This principle is of paramount importance in the fields of pharmacology and drug development, as one enantiomer may be therapeutically active while the other could be inactive or even toxic.

This guide aims to provide a thorough comparison of (-)- and (+)-Camphenilone. However, a notable scarcity of specific experimental data for the individual enantiomers in the scientific literature necessitates a broader approach. Therefore, this document will present the available data for racemic camphenilone, alongside any isolated information on the individual enantiomers. Furthermore, it will provide detailed, generalized experimental protocols for the chiral resolution and characterization of these compounds, which can be adapted by researchers for their specific needs.

Physicochemical Properties

Due to the limited availability of data for the individual enantiomers, the following table summarizes the known physicochemical properties of camphenilone, which is generally available as a racemic mixture.

PropertyValueSource
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
Boiling Point 195.00 to 196.00 °C @ 760.00 mm Hg[2]
Flash Point 150.00 °F (65.56 °C)[2]
Density 0.84 g/mL at 25 °C (for the related compound (-)-Camphene)[3]
Solubility Soluble in alcohol; Insoluble in water.[2]
Odor Camphor-like[2]

Note on Optical Rotation: The defining characteristic that differentiates enantiomers is their specific rotation. Unfortunately, specific rotation values for optically pure this compound and (+)-Camphenilone are not readily found in the surveyed literature. For any chiral compound, the enantiomers will rotate plane-polarized light to an equal but opposite degree.[4][5]

Spectroscopic Data

Spectroscopic data for camphenilone is available, though it is often not specified whether the analysis was performed on a racemic mixture or a specific enantiomer. In an achiral solvent, the NMR and IR spectra of the two enantiomers are expected to be identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Generic ¹H and ¹³C NMR spectral data for camphenilone have been reported.[1][6][7] These spectra are useful for confirming the basic structure of the molecule. To differentiate between enantiomers using NMR, a chiral resolving agent or a chiral solvent would be necessary to induce diastereomeric interactions, which would result in distinguishable spectra.

Infrared (IR) Spectroscopy

The IR spectrum of camphenilone shows characteristic peaks for a ketone. A prominent peak for the C=O stretch is expected around 1745 cm⁻¹.[8][9] The full IR spectrum for camphenilone can be found in spectral databases.[10][11][12]

Biological Activity

While extensive research exists on the biological activities of various terpenes, specific comparative studies on the biological effects of this compound and (+)-Camphenilone are lacking in the available literature. It is well-documented that enantiomers of other compounds can have dramatically different pharmacological effects.[13][14] For instance, one enantiomer of a drug can be a potent therapeutic agent while the other is inactive or causes adverse effects.

General biological activities have been reported for the related compound camphene (B42988), including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[15] However, it is crucial to note that camphene is a different chemical entity from camphenilone, and these activities cannot be directly attributed to camphenilone without specific experimental evidence.

Experimental Protocols

Given the absence of specific, detailed protocols for the separation and analysis of camphenilone enantiomers, this section provides generalized experimental workflows that can be adapted for this purpose.

Chiral Resolution of Racemic Camphenilone

A common method for separating enantiomers is through chiral resolution, which can be achieved via preparative chiral High-Performance Liquid Chromatography (HPLC).

Objective: To separate racemic camphenilone into its individual (-)- and (+)-enantiomers.

Instrumentation:

  • Preparative HPLC system with a chiral column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H).[16]

  • UV detector.

  • Fraction collector.

Reagents:

  • Racemic camphenilone.

  • HPLC-grade solvents (e.g., hexane (B92381), isopropanol).

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the two enantiomers. This involves screening different chiral stationary phases and mobile phase compositions (e.g., varying ratios of hexane and isopropanol).

  • Sample Preparation: Dissolve a known amount of racemic camphenilone in the mobile phase.

  • Preparative HPLC: Scale up the analytical method to a preparative scale. Inject the camphenilone solution onto the chiral column.

  • Fraction Collection: Collect the eluting fractions corresponding to each enantiomer peak as detected by the UV detector.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

  • Purity Analysis: Analyze the purity of each isolated enantiomer using the developed analytical HPLC method to determine the enantiomeric excess (ee).

G Workflow for Chiral Resolution of Camphenilone cluster_0 Method Development cluster_1 Preparative Separation cluster_2 Analysis a Select Chiral Column b Optimize Mobile Phase a->b c Dissolve Racemic Camphenilone b->c Optimized Method d Inject on Preparative HPLC c->d e Collect Enantiomer Fractions d->e f Evaporate Solvent e->f g Analyze Enantiomeric Purity (ee) f->g

Caption: Workflow for the chiral resolution of camphenilone enantiomers.

Characterization of Separated Enantiomers

Once separated, the individual enantiomers should be thoroughly characterized to confirm their identity and purity.

Objective: To determine the physicochemical and spectroscopic properties of the isolated (-)- and (+)-Camphenilone.

Procedures:

  • Optical Rotation Measurement:

    • Dissolve a precise amount of each enantiomer in a suitable solvent (e.g., ethanol (B145695) or chloroform) to a known concentration.

    • Measure the optical rotation using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.[17][18]

    • Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Melting Point Determination:

    • Determine the melting point of each enantiomer using a melting point apparatus. The melting points of the two enantiomers should be identical.

  • Spectroscopic Analysis:

    • Acquire ¹H NMR, ¹³C NMR, and IR spectra for each enantiomer. As mentioned, in achiral solvents, these spectra should be identical for both enantiomers and should match the data for the racemic mixture.

G Characterization of Camphenilone Enantiomers cluster_0 Physicochemical Analysis cluster_1 Spectroscopic Analysis start Isolated Enantiomer a Measure Optical Rotation start->a b Determine Melting Point start->b c Acquire 1H and 13C NMR Spectra start->c d Acquire IR Spectrum start->d

Caption: Workflow for the characterization of isolated camphenilone enantiomers.

The Importance of Enantiomeric Differentiation in Research

The lack of specific data on the individual enantiomers of camphenilone highlights a significant gap in the scientific literature. As the field of pharmacology increasingly recognizes the importance of stereochemistry in drug action, the characterization and biological evaluation of individual enantiomers are crucial.

It is plausible that (-)- and (+)-Camphenilone could exhibit different biological activities, such as:

  • Receptor Binding: One enantiomer may bind with high affinity to a specific biological target (e.g., a receptor or enzyme), while the other binds with low or no affinity.

  • Metabolism: The two enantiomers may be metabolized at different rates or through different pathways by enzymes in the body.

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) profiles can lead to different therapeutic effects and side-effect profiles.

Therefore, the synthesis, separation, and individual biological testing of (-)- and (+)-Camphenilone are essential steps for any research program aimed at exploring their therapeutic potential.

Conclusion

While a direct comparative study of this compound and (+)-Camphenilone is not currently available, this guide provides a summary of the existing knowledge on racemic camphenilone and outlines a clear path forward for researchers interested in investigating the individual enantiomers. The provided experimental protocols offer a starting point for the chiral resolution and characterization of these compounds. The elucidation of the specific properties and biological activities of each enantiomer represents a valuable opportunity for future research in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Unveiling the Stereospecific Bioactivity: (-)-Camphenilone versus Fenchone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of natural product chemistry and pharmacology, the stereochemistry of a molecule can profoundly influence its biological activity. This guide provides a comprehensive comparison of the biological activities of (-)-Camphenilone, also known as (-)-fenchone (B1675204), and its enantiomer or racemic mixture, fenchone (B1672492). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a clear understanding of the nuanced yet critical differences in the pharmacological profiles of these isomeric monoterpenes.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of this compound and fenchone. It is important to note that while direct comparative data for the enantiomers is available for antifungal activity, data for other activities often refers to fenchone without specifying the isomer, or to derivatives of the respective enantiomers.

Table 1: Comparative Antifungal Activity against Candida albicans

CompoundMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)Reference(s)
This compound ((-)-Fenchone)8 µg/mL (MIC₉₀)16 µg/mL[1][2]
(+)-Fenchone41.6 ± 14.4 mg/mL83.3 ± 28.7 mg/mL[2]

Note: A lower MIC/MFC value indicates greater antifungal potency.

Table 2: Comparative Anti-Inflammatory Activity of Fenchone Derivatives

Compound DerivativeReceptor TargetBinding Affinity (Ki)Reference(s)
(-)-Fenchone derivative (1d)Cannabinoid Receptor 2 (CB2)3.51 nM[3]
(+)-Fenchone derivative (1c)Cannabinoid Receptor 2 (CB2)56.8 nM[3]

Note: A lower Ki value indicates a higher binding affinity to the receptor.

Table 3: Antioxidant Activity of Fenchone

AssayIC50 ValueReference(s)
DPPH Radical Scavenging102 ± 47 µg/mL[4]
Ferric Reducing Antioxidant Power (FRAP)87.12 ± 2.9 µg/mL[4]
ABTS Radical Cation Decolorization107.06 ± 3.57 µg/mL[4]

Note: IC50 represents the concentration required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity. The enantiomeric form of fenchone was not specified in these studies.

Table 4: Cytotoxic Activity of Fenchone

Cell LineIC50 ValueReference(s)
Ehrlich ascites carcinoma60 mg/kg (in vivo)[5]

Note: The study did not specify the enantiomeric form of fenchone used.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC and MFC Determination

This protocol is a standard method for evaluating the antifungal activity of compounds.

  • Preparation of Inoculum: Candida albicans strains are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: Stock solutions of this compound and fenchone are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated at 35-37°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

  • Determination of MFC: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate. The plates are incubated at 35-37°C for 24-48 hours. The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

In Vitro Anti-Inflammatory Assay: Lipoxygenase (LOX) Inhibition

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

  • Reagent Preparation: A solution of the LOX enzyme, the substrate (e.g., linoleic acid), and a buffer solution are prepared.

  • Assay Procedure: The test compound (e.g., fenchone) at various concentrations is pre-incubated with the LOX enzyme solution. The reaction is initiated by adding the substrate.

  • Measurement: The formation of the product is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Calculation of Inhibition: The percentage of LOX inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control reaction without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.[4]

Antioxidant Activity Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging

This assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Assay Procedure: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[4]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: The desired cancer cell line (e.g., Ehrlich ascites carcinoma cells) is cultured in a suitable medium and seeded in a 96-well plate.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (around 570 nm).

  • Calculation of Cytotoxicity: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Antifungal Mechanism of Action Workflow

The following diagram illustrates the experimental workflow to investigate the potential mechanism of antifungal action of this compound.

Antifungal_Mechanism_Workflow cluster_assays Mechanism of Action Assays Sorbitol_Assay Sorbitol Assay (Cell Wall Integrity) No_Change_MIC No change in MIC Sorbitol_Assay->No_Change_MIC Ergosterol_Assay Ergosterol (B1671047) Binding Assay (Cell Membrane Integrity) Ergosterol_Assay->No_Change_MIC Camphenilone This compound MIC_Determination MIC Determination Camphenilone->MIC_Determination Candida_albicans Candida albicans Candida_albicans->MIC_Determination MIC_Determination->Sorbitol_Assay MIC_Determination->Ergosterol_Assay Conclusion Conclusion: Mechanism is likely independent of cell wall or ergosterol binding No_Change_MIC->Conclusion

Caption: Workflow to elucidate the antifungal mechanism of this compound.

Anti-inflammatory Signaling Pathway: NF-κB and MAPK Modulation

Fenchone has been suggested to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence specifically for this compound is emerging, the general mechanism is believed to involve the inhibition of pro-inflammatory mediators.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Events LPS LPS MAPK MAPK Pathway (e.g., ERK, p38, JNK) LPS->MAPK IKK IKK Complex LPS->IKK NFkB_translocation NF-κB Translocation MAPK->NFkB_translocation IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Fenchone This compound / Fenchone Fenchone->MAPK Fenchone->IKK

Caption: Proposed anti-inflammatory signaling pathway modulation by fenchone.

Conclusion

The available scientific evidence strongly indicates that the biological activities of fenchone are stereoselective, with this compound ((-)-fenchone) generally exhibiting superior potency compared to its (+) enantiomer. This is most pronounced in its antifungal activity against Candida albicans, where this compound is significantly more effective. Furthermore, derivatives of (-)-fenchone have demonstrated higher affinity for the anti-inflammatory target, the CB2 receptor. While more direct comparative studies are needed for other biological activities such as antioxidant and cytotoxic effects, the existing data suggests a consistent trend of the levorotatory isomer being the more active form. This enantiomeric difference is a critical consideration for future research and the development of fenchone-based therapeutic agents. The elucidation of the precise molecular interactions within key signaling pathways will further enhance our understanding and application of these promising natural compounds.

References

Spectroscopic Fingerprints: A Comparative Guide to Camphenilone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. Camphenilone, a bicyclic monoterpene ketone, and its isomers present a valuable case study in the application of spectroscopic techniques for unambiguous structural elucidation. This guide provides a detailed comparison of the spectroscopic differences between camphenilone and its isomers, supported by experimental data and methodologies.

Introduction to Camphenilone and its Isomers

Camphenilone, with the IUPAC name 3,3-dimethylbicyclo[2.2.1]heptan-2-one and a molecular formula of C₉H₁₄O, is a saturated bicyclic ketone. Its rigid bridged-ring system gives rise to stereoisomerism, primarily in the form of endo and exo isomers, which differ in the spatial arrangement of substituents relative to the bicyclic framework. Another common structural isomer of camphenilone is fenchone (B1672492), which differs in the placement of the methyl groups and the carbonyl group within the bicyclo[2.2.1]heptane skeleton. These subtle structural variations lead to distinct spectroscopic signatures.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectral Data (Predicted for CDCl₃, 400 MHz)

CompoundKey Proton Signals (δ, ppm)Expected Distinctions
Camphenilone Methyl protons (singlets), Bridgehead protons (multiplets), Methylene (B1212753) protons (multiplets)The chemical shifts of the methyl groups and the bridgehead protons are characteristic of the 3,3-dimethyl substitution pattern.
endo-Camphenilone Protons on the same side as the dimethyl-substituted bridge may experience different shielding effects compared to the exo isomer.The proton at C-1 (adjacent to the carbonyl) in the endo isomer is expected to be more shielded (upfield shift) due to anisotropic effects from the C-7 methylene bridge.
exo-Camphenilone Protons on the opposite side of the dimethyl-substituted bridge will have distinct chemical shifts.The C-1 proton in the exo isomer is expected to be more deshielded (downfield shift) compared to the endo isomer.
Fenchone Three distinct methyl singlets, complex multiplets for ring protons.The presence of three methyl singlets, as opposed to the expected two for camphenilone, is a key differentiating feature.

Table 2: ¹³C NMR Spectral Data (Predicted for CDCl₃, 100 MHz)

CompoundKey Carbon Signals (δ, ppm)Expected Distinctions
Camphenilone Carbonyl carbon (>200 ppm), Quaternary carbon (C-3), Methyl carbons, Bridgehead carbons, Methylene carbons.The chemical shift of the carbonyl carbon and the quaternary carbon at C-3 are diagnostic.
endo-Camphenilone The chemical shifts of carbons in the bicyclic ring will be influenced by the stereochemistry.Steric compression between the endo substituent and the C-7 methylene bridge can cause an upfield shift (γ-gauche effect) for the involved carbons.
exo-Camphenilone The absence of significant steric compression compared to the endo isomer will result in different chemical shifts.Carbons in the exo isomer are generally expected to resonate at slightly different frequencies compared to the endo isomer due to the altered steric environment.
Fenchone Distinct chemical shifts for the three methyl carbons and the carbonyl carbon.The overall pattern of signals in the ¹³C NMR spectrum will be significantly different from camphenilone due to the different substitution pattern.

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Expected Distinctions
Camphenilone Strong C=O stretch (~1745 cm⁻¹), C-H stretches (~2870-2960 cm⁻¹)The carbonyl stretching frequency is characteristic of a five-membered ring ketone.
endo/exo-Camphenilone Subtle shifts in the fingerprint region (below 1500 cm⁻¹)While the main functional group absorptions will be similar, minor differences in the vibrational modes of the C-C and C-H bonds in the fingerprint region may allow for differentiation.
Fenchone Strong C=O stretch (~1740-1750 cm⁻¹)The exact position of the carbonyl stretch may differ slightly from camphenilone due to the different electronic environment.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Expected Distinctions
Camphenilone 138 (M⁺)123, 95, 81, 67The fragmentation pattern is characterized by the loss of methyl groups and subsequent rearrangements of the bicyclic core.[1]
endo/exo-Camphenilone 138 (M⁺)Similar to camphenilone, but relative intensities may vary.The stereochemistry can influence the stability of fragment ions, potentially leading to different relative abundances of certain fragments. For example, the ease of specific hydrogen rearrangements prior to fragmentation can be stereodependent.
Fenchone 152 (M⁺)137, 124, 109, 95, 81, 69The molecular ion peak at m/z 152 clearly distinguishes it from camphenilone (m/z 138). The fragmentation pattern will also be distinct due to the different arrangement of atoms.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, pulse angle of 30-45°, and a relaxation delay of 2-10 seconds to ensure quantitative data for quaternary carbons.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For volatile compounds like camphenilone, gas chromatography-mass spectrometry (GC-MS) is often employed.

  • Instrumentation: A mass spectrometer equipped with a high-resolution analyzer (e.g., time-of-flight or Orbitrap) is preferred for accurate mass measurements.

  • Data Acquisition:

    • Full Scan Mode: Acquire a mass spectrum over a relevant m/z range (e.g., 50-300 amu) to identify the molecular ion and major fragment ions.

    • Tandem MS (MS/MS): To further investigate fragmentation pathways, isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Visualization of Analytical Workflow

The logical workflow for differentiating camphenilone isomers using spectroscopic techniques can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample cluster_separation Separation (Optional) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Mixture of Camphenilone Isomers GC Gas Chromatography (GC) Sample->GC Injection NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analysis of pure isomers IR Infrared (IR) Spectroscopy Sample->IR Analysis of pure isomers MS Mass Spectrometry (MS) GC->MS Elution MW Molecular Weight & Fragmentation MS->MW Structure Structural Elucidation (Connectivity & Stereochemistry) NMR->Structure Functional_Group Functional Group Identification IR->Functional_Group Identification Camphenilone endo-Camphenilone exo-Camphenilone Fenchone MW->Identification Structure->Identification Functional_Group->Identification

Caption: Workflow for the separation and spectroscopic identification of camphenilone isomers.

Conclusion

The differentiation of camphenilone isomers relies on a multi-technique spectroscopic approach. While mass spectrometry can readily distinguish structural isomers like fenchone based on molecular weight, the identification of stereoisomers such as endo- and exo-camphenilone requires the nuanced information provided by NMR spectroscopy. The subtle differences in the chemical environments of protons and carbons in these diastereomers lead to unique chemical shifts and coupling constants. Infrared spectroscopy complements this by confirming the presence of the carbonyl functional group and potentially offering clues in the fingerprint region. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently elucidate the precise isomeric form of camphenilone, a crucial step in advancing chemical research and drug development.

References

A Comparative Guide to the Synthetic Routes of (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules like (-)-Camphenilone is a critical aspect of chemical research and process development. This guide provides a comparative analysis of various synthetic strategies to produce this compound, a bicyclic monoterpene ketone. We present a detailed examination of different synthetic pathways, supported by experimental data and protocols, to aid in the selection of the most suitable route based on factors such as yield, enantioselectivity, and procedural complexity.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. Below is a summary of the key quantitative data for some of the prominent methods identified in the literature.

Starting MaterialKey Transformation(s)ReagentsYield (%)Enantiomeric Excess (%)Reference
(-)-Camphene (B1212284)OzonolysisO₃, SO₂Not ReportedNot Reported[1]
(-)-Fenchone (B1675204)RearrangementNot SpecifiedNot ReportedNot Reported[2]
Racemic Camphene (B42988) DerivativesKinetic ResolutionNot SpecifiedNot ReportedNot Reported[3]

Synthetic Pathway Diagrams

To visually represent the logical flow of the synthetic transformations, the following diagrams have been generated.

ozonolysis_route start (-)-Camphene intermediate Criegee Intermediate start->intermediate Ozonolysis reagent1 1. O₃ 2. SO₂ reagent1->intermediate product This compound intermediate->product Reduction

Caption: Ozonolysis of (-)-Camphene to this compound.

fenchone_rearrangement_route start (-)-Fenchone Derivative product This compound start->product Skeletal Rearrangement reagent1 Rearrangement Conditions reagent1->product

Caption: Synthesis of this compound via Rearrangement of a (-)-Fenchone Derivative.

Detailed Experimental Protocols

Detailed experimental protocols for the enantioselective synthesis of this compound are not extensively documented in readily accessible literature. However, based on related transformations, the following generalized procedures can be outlined.

Route 1: Ozonolysis of (-)-Camphene

The ozonolysis of camphene is a known method for the cleavage of the exocyclic double bond to form a ketone. To achieve the synthesis of this compound, the starting material would need to be the optically active (-)-camphene. The stereochemistry of the bicyclic core is expected to be retained during the reaction.

Experimental Workflow:

ozonolysis_workflow step1 Step 1: Ozonolysis Dissolve (-)-camphene in a suitable solvent (e.g., CH₂Cl₂/MeOH) and cool to -78 °C. Bubble ozone gas through the solution until a blue color persists. step2 Step 2: Reductive Workup Purge the solution with an inert gas (N₂ or Ar) to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide, triphenylphosphine, or SO₂) to quench the ozonide and form the ketone. step1->step2 step3 Step 3: Isolation and Purification Allow the reaction to warm to room temperature. Wash the organic layer with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). Concentrate the solution in vacuo. Purify the crude product by chromatography to yield this compound. step2->step3

Caption: Experimental workflow for the ozonolysis of (-)-Camphene.

One study on the gas-phase ozonolysis of camphene in the presence of sulfur dioxide indicated the formation of camphenilone with a product ratio of 8:1 over a lactone byproduct, suggesting a viable, albeit not fully detailed, synthetic approach.[1]

Route 2: Rearrangement of (-)-Fenchone Derivatives

The skeletal rearrangement of fenchone (B1672492) derivatives presents another potential pathway to camphenilone. Fenchone, a diastereomer of camphor (B46023), possesses a bicyclo[2.2.1]heptane skeleton that, upon appropriate bond cleavage and migration, could be transformed into the camphenilone framework. While specific conditions for this transformation to yield this compound are not explicitly detailed, it is known that bicyclic monoterpenoids can undergo Wagner-Meerwein rearrangements or cleavage of the bicyclic system.[2]

Conceptual Experimental Workflow:

rearrangement_workflow step1 Step 1: Substrate Preparation Synthesize a suitable derivative of (-)-fenchone that can facilitate the desired rearrangement (e.g., an enol ether or a derivative with a leaving group at an appropriate position). step2 Step 2: Rearrangement Reaction Treat the fenchone derivative under conditions known to promote skeletal rearrangements (e.g., acidic or Lewis acidic conditions, or photochemically). The specific conditions would need to be optimized to favor the formation of the camphenilone skeleton. step1->step2 step3 Step 3: Product Isolation and Purification Quench the reaction and perform an aqueous workup. Extract the product into an organic solvent. Dry and concentrate the organic phase. Purify the resulting this compound via chromatography or distillation. step2->step3

Caption: Conceptual workflow for the synthesis of this compound from a (-)-Fenchone derivative.

Biosynthetic Considerations

The biosynthesis of camphane-type monoterpenoids, such as camphor and borneol, from geranyl diphosphate (B83284) is well-documented.[4] While a direct biosynthetic pathway to this compound is not explicitly characterized, the enzymatic machinery present in organisms that produce related terpenes could potentially be engineered or adapted for this purpose. This approach offers a promising avenue for a green and highly selective synthesis.

Conclusion

The synthesis of this compound can be conceptually approached through several routes, primarily involving the oxidative cleavage of (-)-camphene or the skeletal rearrangement of (-)-fenchone derivatives. While the feasibility of these routes is supported by related chemical literature, detailed experimental procedures and quantitative performance data for the enantioselective synthesis of this compound remain areas for further research and development. The exploration of biocatalytic methods also presents an exciting frontier for the sustainable production of this chiral molecule. Researchers and drug development professionals are encouraged to use this guide as a foundation for developing optimized and efficient synthetic strategies for this compound.

References

A Comparative Guide to the Determination of Enantiomeric Excess in (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control, process optimization, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess of (-)-camphenilone, a bicyclic monoterpene ketone. We will delve into the principles, experimental protocols, and performance characteristics of various techniques, supported by experimental data to facilitate an objective comparison.

Introduction to Enantiomeric Excess and this compound

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit distinct pharmacological and toxicological properties. Therefore, the ability to selectively synthesize and accurately quantify the excess of one enantiomer over the other is paramount. This compound, a key intermediate in the synthesis of various natural products and pharmaceuticals, necessitates reliable analytical methods for its stereochemical quality control.

This guide will explore and compare the following techniques for the determination of the enantiomeric excess of this compound:

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

  • Vibrational Circular Dichroism (VCD) Spectroscopy

  • Alternative Methods: Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the discussed methodologies.

ParameterChiral Gas Chromatography (GC)NMR with Chiral Shift ReagentsVibrational Circular Dichroism (VCD)Chiral High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals.Differential absorption of left and right circularly polarized infrared light.Differential interaction of enantiomers with a chiral stationary phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Sample Throughput HighModerateLow to ModerateHighHigh
Sensitivity HighModerateModerateHighHigh
Precision (RSD) < 1%1-2%1-5%< 1%< 2%
Development Time ModerateShortModerate to LongModerate to LongModerate
Instrumentation Cost ModerateHighHighModerateLow to Moderate
Key Advantage High resolution and sensitivity for volatile compounds.Rapid analysis without the need for chromatographic separation.Provides absolute configuration information.Wide applicability to a broad range of compounds.Low sample and reagent consumption.
Key Disadvantage Limited to volatile and thermally stable compounds.Potential for signal broadening and overlap.Requires higher sample concentrations.Can be more complex to develop methods.Can have lower loading capacity.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for the primary techniques discussed.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or a similar cyclodextrin-based chiral capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 300 °C.[1]

  • Oven Temperature Program: 40°C (hold for 5 min), ramp to 130°C at 1°C/min, then ramp to 200°C at 2°C/min (hold for 3 min).[1]

  • Injection Volume: 1 µL of a diluted sample in a suitable solvent (e.g., hexane).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent (CSR) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSR forms transient diastereomeric complexes with the enantiomers, inducing chemical shift non-equivalence for corresponding protons.

Experimental Protocol:

  • Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Shift Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) is a commonly used CSR for ketones.[2][3]

  • Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Measurement: Acquire a standard ¹H NMR spectrum. Then, add small, incremental amounts of the CSR to the NMR tube and acquire a spectrum after each addition. Monitor the separation of a specific proton signal (e.g., a methyl group or a proton adjacent to the carbonyl group).

  • Data Analysis: Once baseline separation of the signals for the two enantiomers is achieved, the enantiomeric excess is determined by integrating the respective peaks.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to each enantiomer and can be used to determine both the enantiomeric excess and the absolute configuration.

Experimental Protocol:

  • Instrument: A dedicated VCD spectrometer.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio (typically in the range of 0.05 to 0.2 M).

  • Measurement: Acquire the VCD and infrared (IR) spectra of the sample over the desired spectral range (e.g., 2000-1000 cm⁻¹).

  • Data Analysis: The enantiomeric excess can be determined by comparing the intensity of a specific VCD band of the sample to the intensity of the same band for an enantiomerically pure standard. A calibration curve can be constructed by plotting the VCD intensity against known enantiomeric excesses.[4][5]

Alternative Methodologies

Beyond the primary techniques, chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) represent viable alternatives for the enantiomeric excess determination of ketones like this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase to separate enantiomers. It is a versatile technique applicable to a wide range of compounds, including those that are not amenable to GC analysis. Polysaccharide-based CSPs are commonly used for the separation of a broad range of chiral compounds.[6]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field. For the separation of neutral enantiomers like this compound, a charged chiral selector, such as a cyclodextrin, is added to the background electrolyte to induce differential migration.[7][8][9]

Visualization of Experimental Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the general workflows for determining enantiomeric excess using the discussed techniques.

G General Workflow for Enantiomeric Excess Determination cluster_GC Chiral Gas Chromatography cluster_NMR NMR with Chiral Shift Reagent cluster_VCD Vibrational Circular Dichroism GC_Sample Sample Preparation (Dilution) GC_Inject Injection into GC GC_Sample->GC_Inject GC_Separation Separation on Chiral Column GC_Inject->GC_Separation GC_Detection Detection (FID) GC_Separation->GC_Detection GC_Analysis Data Analysis (Peak Integration) GC_Detection->GC_Analysis NMR_Sample Sample Preparation in NMR Tube NMR_Add_CSR Addition of Chiral Shift Reagent NMR_Sample->NMR_Add_CSR NMR_Acquire ¹H NMR Spectrum Acquisition NMR_Add_CSR->NMR_Acquire NMR_Analysis Data Analysis (Signal Integration) NMR_Acquire->NMR_Analysis VCD_Sample Sample Preparation (Concentrated Solution) VCD_Acquire VCD/IR Spectra Acquisition VCD_Sample->VCD_Acquire VCD_Analysis Data Analysis (Comparison to Standard) VCD_Acquire->VCD_Analysis

Caption: General experimental workflows for ee determination.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using several analytical techniques. Chiral Gas Chromatography stands out for its high resolution and sensitivity for this volatile ketone. NMR spectroscopy with chiral shift reagents provides a rapid and direct method, while Vibrational Circular Dichroism offers the unique advantage of determining the absolute configuration. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation. For routine quality control, chiral GC is often the method of choice. For rapid screening, NMR with a chiral shift reagent can be highly effective. When absolute configuration is also required, VCD is an invaluable tool. The alternative methods of chiral HPLC and CE provide additional options, particularly when dealing with complex matrices or when GC is not suitable. By understanding the principles and practical considerations of each technique, researchers can select the most appropriate method to ensure the stereochemical integrity of this compound in their research and development endeavors.

References

Elusive Biological Profile of (-)-Camphenilone Hinders Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific biological activity data for (-)-Camphenilone, a bicyclic monoterpene ketone. This absence of foundational research on its primary biological targets and mechanisms of action makes a thorough assessment of its cross-reactivity in biological assays currently unfeasible.

This compound, also known by its systematic name (1S)-3,3-Dimethylbicyclo[2.2.1]heptan-2-one, is a chiral organic compound that has been noted for its potential as a psychostimulant and has shown some general effectiveness against cancer cells.[1] However, detailed in vitro and in vivo studies elucidating its specific molecular interactions, such as receptor binding affinities or enzyme inhibition constants, are not publicly available. Its primary applications appear to be in the fragrance industry and as a synthetic intermediate in chemical research.[2]

Without a clear understanding of the primary biological pathways modulated by this compound, predicting or evaluating its potential cross-reactivity with other compounds remains speculative. Cross-reactivity occurs when a compound binds to or modulates the activity of targets other than its intended primary target, often due to structural similarities or shared binding motifs. To conduct a meaningful comparison, data from various biological assays are essential.

The Challenge of Undefined Primary Activity

The process of assessing cross-reactivity typically involves a series of logical steps, beginning with the characterization of the compound's primary activity. The workflow for such an analysis is outlined below:

A Identify Primary Biological Activity of this compound B Identify Structurally Similar Compounds or Compounds with Similar Bioactivity A->B informs selection of comparators C Conduct Broad Panel Screening Assays A->C guides assay choice B->C are tested in parallel D Analyze and Compare Assay Results C->D generate data for E Assess Cross-Reactivity Profile D->E leads to

Figure 1. Logical workflow for assessing compound cross-reactivity.

As depicted in Figure 1, the initial and crucial step is the identification of the primary biological activity. The lack of this fundamental data for this compound prevents progression to the subsequent stages of the workflow, such as selecting appropriate comparator compounds and designing relevant screening panels.

The Path Forward: A Call for Foundational Research

To enable a proper evaluation of the cross-reactivity of this compound, foundational research is required to establish its biological activity profile. This would involve a systematic screening of the compound against a wide range of biological targets. A proposed experimental workflow for such a screening campaign is as follows:

cluster_0 Initial Screening cluster_1 Hit Validation and Target Deconvolution cluster_2 Profile Establishment A This compound B High-Throughput Screening (HTS) (e.g., Receptor Binding Assays, Enzyme Assays) A->B C Phenotypic Screening (e.g., Cell Viability, Reporter Assays) A->C D Dose-Response Studies B->D C->D E Orthogonal Assays D->E F Mechanism of Action Studies E->F G Confirmed Biological Target(s) and Activity F->G

Figure 2. Proposed experimental workflow for characterizing the biological activity of this compound.

This systematic approach would first involve broad screening to identify potential biological targets, followed by more focused studies to confirm these interactions and elucidate the mechanism of action. The resulting data would provide the necessary foundation for a comprehensive cross-reactivity analysis and comparison with other relevant compounds.

References

Comparative analysis of (-)-Camphenilone from different natural sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Natural Sources, Extraction, and Potential Biological Interactions of (-)-Camphenilone.

This compound, a bicyclic monoterpene ketone, is a naturally occurring volatile compound found in the essential oils of various aromatic and medicinal plants. Its presence and concentration can vary significantly depending on the plant species, geographical origin, and environmental conditions. This guide provides a comparative analysis of this compound from three prominent natural sources: Artemisia herba-alba, Valeriana officinalis, and Salvia officinalis. We present quantitative data on its occurrence, detail experimental protocols for its extraction and isolation, and explore a potential signaling pathway through which it may exert its biological effects.

Quantitative Analysis of this compound and Co-occurring Compounds

The following table summarizes the percentage composition of this compound and other major volatile constituents in the essential oils of the selected plant species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis from various studies. It is important to note that the chemical composition of essential oils is highly variable.

Plant SpeciesEssential Oil Yield (% w/w)This compound (%)Major Co-occurring Compounds (%)Reference
Artemisia herba-alba Asso.1.1 - 2.09Not explicitly quantified in most studies, but camphene (B42988) is a notable constituent (4.08 - 9.95%)Camphor (16.2 - 55.31%), α-Thujone (12.8%), 1,8-Cineole (9.3%), Chrysanthenone (24.1%)[1][2]
Valeriana officinalis L.0.1 - 2.0Camphene reported at 5.43% in one study of 'Lubelski' cultivarBornyl acetate (B1210297) (15.42%), Elemol (8.01%), β-Gurjunene (6.20%)[3]
Salvia officinalis L.0.5 - 2.5Camphene is a significant component (2.76 - 29.40%)α-Thujone (5.78 - 26.68%), Camphor (4.84 - 15.21%), 1,8-Cineole (7.19 - 37.26%)[4][5]

Note: While this compound is a known constituent, many studies report the presence of its structural isomer, camphene. The exact percentage of this compound can vary and requires specific chiral column GC-MS analysis for accurate quantification. The data presented for camphene provides an indication of the potential for this compound presence.

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard method for obtaining essential oils from dried plant material.

Materials:

  • Dried aerial parts of Artemisia herba-alba, dried roots of Valeriana officinalis, or dried leaves of Salvia officinalis.

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Weigh 100 g of the dried and powdered plant material.

  • Place the plant material in a 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Heat the flask using a heating mantle to initiate boiling.

  • Continue the distillation for 3 hours, collecting the volatile oil.

  • Separate the oil layer from the aqueous layer.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the oil in a sealed, dark glass vial at 4°C until analysis.

Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation of terpene ketones from an essential oil matrix using column chromatography.

Materials:

  • Essential oil containing this compound

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (B92381) (n-hexane)

  • Ethyl acetate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp and/or iodine chamber for visualization

Procedure:

  • Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve a known amount of the essential oil in a minimal volume of hexane and load it onto the top of the silica gel column.

  • Elution: Begin elution with pure hexane. This will elute the non-polar hydrocarbon terpenes first.

  • Gradient Elution: Gradually increase the polarity of the eluting solvent by adding increasing percentages of ethyl acetate to the hexane (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 95:5) and visualize the spots to identify fractions containing compounds with similar Rf values to a this compound standard (if available). Ketones are more polar than hydrocarbon terpenes and will elute after them.

  • Pooling and Concentration: Pool the fractions containing the purified this compound based on the TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the isolated this compound.

  • Purity Confirmation: Confirm the purity of the isolated compound using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Hypothetical Signaling Pathway of this compound

While the specific molecular targets of this compound are not yet fully elucidated, many terpenoids are known to interact with G-protein coupled receptors (GPCRs), which can modulate intracellular signaling cascades such as the cyclic AMP (cAMP) pathway. The following diagram illustrates a plausible mechanism by which this compound could influence cellular function.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Hypothetical GPCR signaling pathway modulated by this compound.

Experimental_Workflow Plant_Material Plant Material (Artemisia, Valeriana, Salvia) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Column_Chromatography Silica Gel Column Chromatography Essential_Oil->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Camphenilone Purified this compound Solvent_Evaporation->Pure_Camphenilone Analysis GC-MS & NMR Analysis Pure_Camphenilone->Analysis

Caption: Experimental workflow for the extraction and isolation of this compound.

References

A Comparative Guide to Chiral Columns for the Enantioseparation of Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective separation of enantiomers is a crucial analytical challenge. This guide offers an objective comparison of the efficacy of different chiral stationary phases (CSPs) for the separation of camphenilone enantiomers, supported by experimental data from peer-reviewed literature. By presenting quantitative performance metrics and detailed methodologies, this document aims to facilitate the selection of the most appropriate chiral column for this and structurally related bicyclic ketones.

Camphenilone, a bicyclic monoterpene ketone, possesses a chiral center, resulting in the existence of two enantiomers. The differential physiological effects of enantiomers in pharmaceutical and fragrance applications necessitate their accurate separation and quantification. Gas chromatography (GC) with chiral stationary phases, particularly those based on modified cyclodextrins, has proven to be a powerful technique for this purpose. The selection of the appropriate cyclodextrin (B1172386) derivative and chromatographic conditions is paramount to achieving optimal separation.

Comparative Performance of Chiral GC Columns

The enantioseparation of camphenilone has been successfully achieved using cyclodextrin-based chiral stationary phases. The following table summarizes the quantitative data for the separation of camphenilone enantiomers on two different modified β-cyclodextrin columns, providing a clear comparison of their separation efficiency under specific experimental conditions.

Chiral ColumnStationary PhaseColumn DimensionsCarrier Gas (Flow Rate)Temperature ProgramRetention Time (min)Separation Factor (α)Resolution (R)
Column A Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin25 m x 0.25 mm i.d.H₂ (50 kPa)100°C (isothermal)19.34 (1R), 19.86 (1S)1.032.15
Column B Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin25 m x 0.25 mm i.d.H₂ (50 kPa)60°C for 1 min, then 2°C/min to 180°CNot specified1.05Not specified

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on the successful separation of camphenilone enantiomers as documented in the scientific literature.

Methodology for Column A: Isothermal GC Separation
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral Stationary Phase: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin coated on a fused-silica capillary column.

  • Column Dimensions: 25 meters in length with an internal diameter of 0.25 mm.

  • Carrier Gas: Hydrogen (H₂) at a constant pressure of 50 kPa.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Temperature Program: Isothermal analysis at 100°C.

  • Injection: 1 µL of a solution of camphenilone in pentane, with a split ratio of 1:100.

Methodology for Column B: Temperature-Programmed GC Separation
  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Chiral Stationary Phase: Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin in a polysiloxane matrix on a fused-silica capillary column.

  • Column Dimensions: 25 meters in length with an internal diameter of 0.25 mm.

  • Carrier Gas: Hydrogen (H₂) at a constant pressure of 50 kPa.

  • Injector and Detector Temperature: 250°C.

  • Temperature Program: The oven temperature was held at 60°C for 1 minute, then increased at a rate of 2°C per minute to a final temperature of 180°C.

  • Injection: Split injection (ratio not specified) of the analyte solution.

Experimental Workflow

The general workflow for the chiral separation of camphenilone enantiomers by gas chromatography is illustrated in the diagram below. This process begins with the preparation of the sample and culminates in the analysis of the chromatographic data to determine the enantiomeric composition.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis prep_sample Dissolve Camphenilone in appropriate solvent injection Inject Sample prep_sample->injection 1 µL separation Enantiomeric Separation on Chiral Column injection->separation detection Detection (FID) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Workflow for Chiral GC Separation of Camphenilone.

Concluding Remarks

The selection of a chiral column for the separation of camphenilone enantiomers is dependent on the specific requirements of the analysis, such as the desired resolution and analysis time. Both of the presented modified β-cyclodextrin columns demonstrate the ability to resolve the enantiomers of camphenilone. The heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin column under isothermal conditions provides a baseline separation with a resolution of 2.15. The heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin column, using a temperature program, also achieves enantioseparation, indicated by a separation factor of 1.05.

Researchers should consider these findings as a starting point for method development. Further optimization of parameters such as the temperature program, carrier gas flow rate, and column length may lead to improved resolution and shorter analysis times. The detailed experimental protocols provided herein offer a solid foundation for achieving robust and reproducible enantioseparation of camphenilone.

Correlating Spectroscopic Data with the Absolute Configuration of (-)-Camphenilone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chiroptical spectroscopic methods for determining the absolute configuration of the bicyclic ketone, (-)-camphenilone. We will delve into the application of Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) spectroscopy, presenting supporting experimental data and detailed methodologies. This objective analysis aims to equip researchers with the knowledge to select the most appropriate technique for their stereochemical assignments.

Introduction to Chiroptical Spectroscopy and this compound

This compound, a bicyclic monoterpene ketone, possesses a rigid chiral structure, making it an excellent model system for studying the correlation between molecular stereochemistry and spectroscopic properties. The determination of its absolute configuration is crucial in various fields, including natural product synthesis and fragrance chemistry. Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive methods for this purpose.

Comparison of Spectroscopic Methods for Absolute Configuration Determination

The absolute configuration of a chiral ketone like this compound can be determined by analyzing the "Cotton effect," the characteristic change in optical rotation in the vicinity of an absorption band. The sign and magnitude of the Cotton effect are directly related to the spatial arrangement of atoms around the carbonyl chromophore.

Spectroscopic TechniquePrincipleKey AdvantagesLimitations
Optical Rotatory Dispersion (ORD) Measures the change in optical rotation as a function of wavelength.Provides information about the overall chirality of the molecule. Historically significant.Spectra can be complex and difficult to interpret, especially with multiple chromophores.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light.Provides more localized information about the chiral environment of a specific chromophore, leading to clearer spectra. The Octant Rule is a well-established empirical rule for predicting the sign of the Cotton effect in ketones.Requires a chromophore that absorbs in an accessible spectral region. The empirical rules may not be universally applicable.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light for vibrational transitions.Provides a rich, fingerprint-like spectrum with numerous bands, offering a high degree of confidence in structural assignments when coupled with quantum chemical calculations. Does not require an electronic chromophore.Requires more specialized equipment and computational resources for accurate interpretation.

Table 1: Comparison of Chiroptical Spectroscopic Methods

Experimental Data for Camphenilone

The chiroptical properties of the enantiomer of the target molecule, (+)-camphenilone, have been studied, providing a basis for understanding the expected spectroscopic behavior of this compound. Due to the enantiomeric relationship, the ORD and CD spectra of this compound are expected to be mirror images of those of (+)-camphenilone.

CompoundTechniqueObserved ValueInterpretation
(+)-Camphenilone ORDAmplitude (a) = +18Positive Cotton effect
This compound ORD (inferred)Amplitude (a) = -18Negative Cotton effect

Table 2: Optical Rotatory Dispersion Data for Camphenilone Enantiomers

The positive Cotton effect observed for (+)-camphenilone is consistent with the application of the Octant Rule . This empirical rule divides the space around the carbonyl group into eight octants. Substituents in these octants make positive or negative contributions to the Cotton effect based on their position. For the known absolute configuration of (+)-camphenilone, the methyl groups and parts of the bicyclic ring system occupy octants that result in a predicted positive Cotton effect, which aligns with the experimental observation. Consequently, this compound, its mirror image, is predicted and inferred to exhibit a negative Cotton effect.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. Below are generalized yet detailed procedures for ORD/CD and VCD measurements applicable to bicyclic ketones like this compound.

Protocol for ORD and CD Spectroscopy
  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound (typically 1-10 mg) in a suitable spectroscopic grade solvent (e.g., methanol, cyclohexane) to a known concentration (e.g., 0.1-1.0 mg/mL). The solvent should be transparent in the wavelength range of interest and should not react with the sample.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Instrumentation and Measurement:

    • Use a calibrated spectropolarimeter or circular dichroism spectrometer.

    • For ORD, measure the optical rotation from the visible region (e.g., 700 nm) down to the UV region (e.g., 250 nm), scanning through the n→π* transition of the carbonyl group (around 300 nm).

    • For CD, measure the differential absorbance in the same UV region.

    • Record a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.

    • Maintain a constant temperature using a thermostatted cell holder, as optical rotation is temperature-dependent.

  • Data Analysis:

    • For ORD, plot the molar rotation [Φ] versus wavelength (nm). The amplitude of the Cotton effect is the difference between the peak and trough molar rotations.

    • For CD, plot the molar ellipticity [θ] or the difference in molar extinction coefficient (Δε) versus wavelength (nm). The sign of the CD band corresponding to the n→π* transition determines the sign of the Cotton effect.

Protocol for VCD Spectroscopy
  • Sample Preparation:

    • Dissolve a higher concentration of this compound (typically 5-20 mg) in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M in a short pathlength cell (e.g., 100 µm).

  • Instrumentation and Measurement:

    • Use a Fourier Transform VCD spectrometer.

    • Acquire the VCD and infrared (IR) spectra simultaneously over the mid-IR range (e.g., 2000-800 cm⁻¹).

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio, as the VCD signal is typically very weak.

    • Record a baseline spectrum of the solvent and subtract it from the sample spectrum.

  • Data Analysis and Computational Modeling:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) for the (1S,4R)-(-)-camphenilone enantiomer to predict its theoretical IR and VCD spectra.

    • Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Logical Workflow for Absolute Configuration Determination

The following diagram illustrates the logical workflow for determining the absolute configuration of this compound using chiroptical spectroscopy.

G Workflow for Absolute Configuration Determination of this compound cluster_exp Experimental Analysis cluster_theory Theoretical Analysis cluster_correlation Correlation and Assignment start Obtain pure this compound sample ord_cd Measure ORD/CD Spectra start->ord_cd vcd Measure VCD/IR Spectra start->vcd compare_ord_cd Compare experimental Cotton Effect with Octant Rule prediction ord_cd->compare_ord_cd compare_vcd Compare experimental VCD spectrum with calculated spectrum vcd->compare_vcd octant Apply Octant Rule to predict Cotton Effect sign octant->compare_ord_cd dft Perform DFT calculations to predict VCD/IR spectra dft->compare_vcd assign_config Assign Absolute Configuration compare_ord_cd->assign_config compare_vcd->assign_config

Caption: Logical workflow for assigning the absolute configuration of this compound.

Conclusion

The determination of the absolute configuration of this compound can be confidently achieved using a combination of chiroptical techniques. While ORD provides a historical context and an overall picture of the molecule's chirality, CD spectroscopy, coupled with the Octant Rule, offers a more direct and readily interpretable method for this class of bicyclic ketones. For the highest level of confidence and for molecules where empirical rules may be ambiguous, VCD spectroscopy, supported by theoretical calculations, presents a powerful and reliable alternative. The choice of method will ultimately depend on the available instrumentation, the desired level of certainty, and the specific research question at hand. This guide provides the necessary framework for researchers to make an informed decision and to properly execute and interpret their spectroscopic analyses for stereochemical elucidation.

Safety Operating Guide

Proper Disposal of (-)-Camphenilone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of (-)-Camphenilone, a combustible liquid and known irritant. Adherence to these procedural guidelines is critical for minimizing risks and preventing environmental contamination.

Safety and Hazard Profile of this compound

Before handling this compound for disposal, it is crucial to be aware of its inherent hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • H227: Combustible liquid[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

The P-statement P501 associated with this compound indicates that it must be disposed of in accordance with local, regional, and national regulations.[1]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol [1]
GHS Hazard Codes H227, H315, H319[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Classification
  • Designate as Hazardous Waste: Due to its flammability and irritant properties, this compound must be treated as hazardous chemical waste.

  • Consult Local Regulations: Chemical waste generators are responsible for correctly classifying their waste according to local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Step 2: Segregation and Storage
  • Dedicated Waste Container: Use a designated, properly labeled container for the collection of this compound waste. The container should be made of a material compatible with organic solvents.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. In particular, keep it separate from strong oxidizing agents.

  • Secure Storage: Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition and heat.

Step 3: Container Management
  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, irritant).

  • Keep Container Closed: Ensure the waste container is securely sealed at all times, except when adding waste, to prevent the release of vapors.

  • No Overfilling: Do not fill the waste container beyond 80-90% of its capacity to allow for vapor expansion and to prevent spills.

Step 4: Disposal of Contaminated Materials
  • Personal Protective Equipment (PPE): Any PPE, such as gloves or lab coats, that is grossly contaminated with this compound should be disposed of as hazardous waste.

  • Labware: Glassware and other lab equipment contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, the labware can be washed and reused.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Step 5: Final Disposal
  • Arrange for Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Disposal Workflow for this compound start Start: this compound Waste Generated classify Classify as Hazardous Waste (Combustible, Irritant) start->classify segregate Segregate into a dedicated, labeled waste container classify->segregate ppe_check Is PPE or Labware Contaminated? segregate->ppe_check dispose_ppe Dispose of contaminated PPE as hazardous waste ppe_check->dispose_ppe Yes (PPE) rinse_labware Triple-rinse labware with a suitable solvent ppe_check->rinse_labware Yes (Labware) store Store waste container in a designated, safe location ppe_check->store No dispose_ppe->store collect_rinsate Collect rinsate as hazardous waste rinse_labware->collect_rinsate collect_rinsate->store contact_ehs Contact EHS for pickup by a licensed disposal company store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (-)-Camphenilone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for (-)-Camphenilone, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.

PropertyValue
Flash Point150.00 °F / 65.56 °C (Tag Closed Cup)[1]
Melting Point118 - 126 °F / 48 - 52 °C[2]
Boiling Point318 - 320 °F / 159 - 160 °C[2]
Density0.85 g/cm³ (at 25 °C)[2]
Vapor Pressure0.402 mmHg (at 25 °C, estimated)[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following PPE is required.

Eye and Face Protection:

  • Wear tightly fitting safety goggles (compliant with EN 166) or a face shield that protects the entire face from splashes.[3] If there is a risk of splashing, a face shield should be worn in addition to goggles.[4]

Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory. The specific type of glove material should be selected based on the concentration of the chemical and the nature of the task.[3]

  • Body Protection: A long-sleeved lab coat is the minimum requirement. For tasks with a higher risk of exposure, chemical-resistant coveralls made of materials like Tyvek, butyl rubber, or neoprene should be worn.[5] Pant legs should be worn over boots to prevent chemicals from entering.[4]

Respiratory Protection:

  • Respiratory protection, such as a certified filtering half mask or a full-face respirator, is required when dusts are generated.[2][3]

Operational Protocols: Handling and Storage

Adherence to strict operational protocols is essential for the safe handling and storage of this compound.

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[4]

  • Grounding: To prevent static discharge, ground and bond the container and receiving equipment, especially since this compound is a flammable solid.[2][6]

  • Ventilation: Use explosion-proof electrical, ventilating, and lighting equipment.[2] Handle in a well-ventilated area or in a chemical fume hood to avoid the generation and inhalation of dust.[2]

  • Avoiding Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces.[2][6] Smoking is strictly prohibited in the handling area.[2]

  • Post-Handling: Wash hands and skin thoroughly after handling.[2] Change out of any contaminated clothing immediately.[2]

Storage Procedures:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]

  • Store in a dedicated flammables cabinet if available.[6]

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

In the event of an emergency, follow these procedures.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek medical attention if eye irritation persists.[2]

  • Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin area with plenty of water.[2]

  • Inhalation: Move the individual to fresh air.[2]

  • Spills: In case of a spill, collect the material and place it in a sealed container for disposal.[6] Avoid generating dust.[2] Ensure the area is well-ventilated and wash the spill site after the material has been collected.[6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste Container Management:

  • Use the original container or a compatible, properly labeled waste container.[7]

  • Keep waste containers tightly capped at all times, except when adding waste.[7]

  • Do not mix with other waste.[2]

Disposal Route:

  • Dispose of contents and containers at an approved waste disposal facility in accordance with local, regional, and national regulations.[2][8]

  • Prevent the product from entering drains to avoid environmental contamination, as it is very toxic to aquatic life with long-lasting effects.[2][8]

  • Handle uncleaned containers as you would the product itself.[2]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_decon 3. Decontamination cluster_disposal 4. Disposal A Review SDS B Inspect & Don PPE A->B C Ground Equipment B->C Proceed to Handling D Transfer/Use in Ventilated Area C->D E Keep Away from Ignition Sources D->E F Clean Work Area E->F Complete Task G Doff & Store/Dispose of PPE F->G H Wash Hands Thoroughly G->H I Place Waste in Labeled Container H->I Generate Waste J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.